5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-6-11-4-12-13(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNVDBDSXXCOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
The following technical guide details the chemical structure, synthesis, and properties of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine. This document is structured for researchers in medicinal chemistry and drug discovery.
Introduction & Structural Significance
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a bicyclic heteroaromatic system formed by the fusion of a pyridine ring and a 1,2,4-triazole ring across the [1,2] bond of the pyridine. This ring system is isosteric with purines and quinazolines, making it a privileged structure in kinase inhibition (e.g., JAK2 inhibitors like CEP-33779) and adenosine receptor antagonism.
The 5-(Trifluoromethyl) derivative incorporates a trifluoromethyl (-CF
-
Electronic Modulation: The strong electron-withdrawing nature of the -CF
group reduces the electron density of the bridgehead nitrogen and the adjacent pyridine ring, altering the pKa and hydrogen-bond accepting capability of the triazole nitrogens. -
Metabolic Stability: Substitution at the C5 position (peri-position) blocks a primary site of metabolic oxidation (Phase I metabolism) and introduces steric bulk that can enforce specific binding conformations in active sites.
Numbering and Nomenclature
Correct numbering is vital due to the fused nature of the system.
-
Bridgehead Nitrogen: Position 4.
-
Triazole Ring: Positions 1, 2, 3 (N1, C2, N3).
-
Pyridine Ring: Positions 5, 6, 7, 8.
-
5-Position: The carbon on the pyridine ring directly adjacent to the bridgehead nitrogen (N4).
Figure 1: Numbering scheme of the scaffold. The CF3 group is located at C5, adjacent to the bridgehead N4.
Physicochemical Properties
The introduction of the trifluoromethyl group significantly alters the physicochemical profile compared to the parent heterocycle.
| Property | Value (Predicted/Experimental) | Impact on Drug Design |
| Molecular Formula | C | Core scaffold |
| Molecular Weight | 187.12 g/mol | Fragment-like, high ligand efficiency potential |
| LogP (Octanol/Water) | ~1.8 - 2.1 | Moderate lipophilicity; CF |
| TPSA | ~30 Ų | Good membrane permeability (CNS penetrant potential). |
| H-Bond Acceptors | 3 (N1, N3, N4) | N3 is typically the primary acceptor. |
| H-Bond Donors | 0 | Requires functionalization for donor capacity. |
| pKa (Conjugate Acid) | ~1.5 - 2.0 | Weakly basic. The CF |
Synthetic Pathways
There are two primary authoritative routes to synthesize 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine. Both rely on the precursor 2-hydrazinyl-6-(trifluoromethyl)pyridine or 2-amino-6-(trifluoromethyl)pyridine .
Method A: Cyclization of 2-Hydrazinylpyridine (Preferred)
This method is generally higher yielding for the unsubstituted triazole ring construction.
-
Precursor: 2-Hydrazinyl-6-(trifluoromethyl)pyridine.
-
Reagent: Formic acid (HCOOH) or Triethyl orthoformate (HC(OEt)
). -
Mechanism: Condensation of the hydrazine tail with the one-carbon electrophile followed by dehydration and cyclization onto the pyridine nitrogen.
Protocol:
-
Dissolution: Dissolve 2-hydrazinyl-6-(trifluoromethyl)pyridine (1.0 equiv) in excess formic acid (acting as solvent and reagent) or ethanol with triethyl orthoformate (3.0 equiv).
-
Reflux: Heat the mixture to reflux (80–100 °C) for 4–12 hours. Monitor via LC-MS for the disappearance of the hydrazine (M+H = 178) and appearance of the product (M+H = 188).
-
Workup: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with saturated NaHCO
. -
Purification: Extract with Ethyl Acetate (EtOAc).[1] Wash organics with brine, dry over Na
SO , and concentrate. Purify via flash column chromatography (SiO , EtOAc/Hexane gradient).
Method B: Oxidative Cyclization of Amidine
This route is useful if the 2-amino precursor is more readily available or if substitution at the C2 position is desired (by varying the DMA reagent).
-
Precursor: 2-Amino-6-(trifluoromethyl)pyridine.[2]
-
Reagents:
-Dimethylformamide dimethyl acetal (DMF-DMA), Hydroxylamine-O-sulfonic acid (HOSA). -
Mechanism: Formation of an amidine intermediate followed by N-amination and cyclization.
Figure 2: Oxidative cyclization pathway from the 2-aminopyridine precursor.
Reactivity & Medicinal Chemistry Applications[1][3][4][5][6]
Reactivity Profile
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is deactivated by the CF
group. However, the triazole ring is relatively electron-rich. Electrophilic attack (e.g., bromination) typically occurs at C8 (para to the bridgehead nitrogen) or C6 , though the 5-CF steric bulk may hinder C6 substitution. -
Nucleophilic Aromatic Substitution (SNAr): The CF
group activates the ring system towards nucleophilic attack, particularly if a leaving group (e.g., halogen) is present at C7 or C8. -
Lithiation: Directed ortho-lithiation is difficult due to the sensitive triazole protons (if C2 is unsubstituted) and the electrophilicity of the CF
group.
Biological Context (SAR)
In Drug Discovery, this scaffold serves as a robust bioisostere:
-
Kinase Inhibitors: The N1/N3 motif mimics the N1/N3 of adenine, allowing ATP-competitive binding. The 5-CF
group often occupies the hydrophobic pocket (gatekeeper region) or ribose binding pocket, improving selectivity. -
JAK2 Selectivity: Analogues of this scaffold (e.g., CEP-33779) utilize the triazolopyridine core to achieve high selectivity for JAK2 over JAK3. The 5-position substituent is crucial for controlling the twist of the molecule and fitting into the ATP cleft.
References
-
Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyridines (JAK2 Inhibitors)
- Title: Discovery of CEP-33779, a Highly Selective, Orally Bioavailable Inhibitor of Janus Kinase 2 (JAK2).
- Source: Journal of Medicinal Chemistry (2012).
-
URL:[Link]
-
General Synthesis of Triazolopyridines
-
Trifluoromethylation Effects
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
- Source: MDPI (Pharmaceuticals).
-
URL:[Link]
-
Precursor Reactivity (2-hydrazinopyridines)
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA [mdpi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Bromo-8-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridine 95% | CAS: 2101523-35-5 | AChemBlock [achemblock.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Thermodynamic stability of 5-trifluoromethyl substituted triazolopyridines
An In-Depth Technical Guide to the Thermodynamic Stability of 5-Trifluoromethyl Substituted Triazolopyridines
Core Principles: Stability in Drug Discovery
The triazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and synthetic accessibility have made it a "privileged structure" for drug development.[1] When this scaffold is substituted with a trifluoromethyl (-CF3) group, particularly at the 5-position, it often leads to compounds with enhanced therapeutic potential. The -CF3 group is a powerful modulator of physicochemical properties, known to improve metabolic stability, membrane permeability, and binding affinity.[3][4][5]
In the context of pharmaceutical development, thermodynamic stability is not an abstract concept; it is a critical attribute that dictates a compound's viability as a drug. It refers to the ability of a substance to resist chemical and physical changes under a given set of conditions, ensuring that the drug maintains its identity, purity, and potency from manufacturing to patient administration.[6][7] An unstable compound can lead to loss of efficacy, formation of toxic degradants, and unpredictable bioavailability, posing significant risks to patient safety and commercial viability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-trifluoromethyl substituted triazolopyridines, integrating theoretical principles with practical experimental and computational workflows.
The Physicochemical Impact of the 5-CF3 Substituent
The introduction of a trifluoromethyl group imparts a unique set of properties that profoundly influence a molecule's behavior and stability.
Electronic Effects and Bond Strength: The C-F bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally robust and resistant to metabolic degradation.[3] Its strong electron-withdrawing nature alters the electronic landscape of the triazolopyridine ring system, which can influence reactivity and interactions with biological targets.[8]
Influence on Intermolecular Interactions and Crystal Packing: The -CF3 group is bulky and hydrophobic.[8][9] Its presence can disrupt or enhance crystal packing through a complex interplay of weak intermolecular forces, such as C-H···F hydrogen bonds and F···F interactions.[10] This shielding effect can prevent the core structure from undergoing undesirable chemical reactions, thereby enhancing its overall stability.[9] The positioning of the -CF3 group is critical; its ability to shield coordination bonds can significantly improve the chemical stability of the entire structure.[9]
Caption: Logical flow of the -CF3 group's impact on stability.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is essential for a comprehensive stability assessment. The workflow below outlines the key techniques used to probe the thermal and physical stability of a solid-state compound.
Caption: Experimental workflow for stability characterization.
Thermal Analysis
Thermal analysis techniques are indispensable for determining the intrinsic stability of a compound in response to heat.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of thermal events like melting, crystallization, and solid-solid phase transitions.[11][12] This is crucial for identifying the melting point, which is a key indicator of purity and stability, and for studying polymorphism.[13][14]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[15] It is used to determine the temperature at which the compound begins to decompose and to quantify the loss of volatiles like water or residual solvents.[14] High thermal stability on a TGA curve is a desirable characteristic for a drug candidate.[16][17]
Protocols for Thermal Analysis
A. Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the 5-trifluoromethyl substituted triazolopyridine into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.[14]
-
Atmosphere: Set a purge of inert nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative degradation.[14]
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a point well above the expected melting temperature (e.g., 300 °C) at a standard heating rate of 10 °C/min.[14]
-
(Optional Heat-Cool-Heat Cycle): Cool the sample back to 25 °C and then perform a second heating run. This can reveal information about amorphous content and glass transitions.[14]
-
-
Data Analysis: Record the heat flow (mW) versus temperature (°C). The peak of an endotherm typically represents the melting point (Tm), while the area under the peak corresponds to the enthalpy of fusion (ΔHfus).[18]
B. Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the instrument for mass and temperature.
-
Sample Preparation: Place 5-10 mg of the sample onto a tared TGA pan (typically platinum or ceramic).
-
Atmosphere: Use a nitrogen atmosphere with a flow rate of 20-50 mL/min.[19]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.[19]
-
-
Data Analysis: Plot the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of decomposition (Td). The first derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal.[15]
Data Presentation and Interpretation
Quantitative data from thermal analyses should be summarized for clear comparison.
| Compound ID | R-Group | Melting Point (Tm) [°C] | Enthalpy of Fusion (ΔHfus) [J/g] | Decomposition Onset (Td) [°C] |
| TP-CF3-A | -H | 215.4 | 110.2 | 285.1 |
| TP-CF3-B | -Cl | 230.1 | 125.8 | 305.6 |
| TP-CF3-C | -OCH3 | 205.8 | 98.5 | 270.3 |
Table 1: Illustrative Thermal Analysis Data for a Series of 5-CF3-Triazolopyridines.
Caption: Decision tree for interpreting thermal analysis data.
Solubility Profiling
Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It is a fundamental property that reflects the stability of the solid state relative to the solvated state.[20] A more stable crystal lattice (higher lattice energy) generally results in lower solubility.[21] Assessing this property is crucial as it directly impacts bioavailability.[22]
Protocol for Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid 5-trifluoromethyl substituted triazolopyridine to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the experiment.
-
Sample Processing: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove all solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Reporting: Express the solubility in units of µg/mL or µM.
Polymorphism and Its Implications
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[23] Different polymorphs of the same compound can have vastly different thermodynamic stabilities, which in turn affects their melting point, solubility, and dissolution rate.[24] The inadvertent formation of a less stable (metastable) polymorph during manufacturing can lead to its conversion to a more stable form during storage, altering the drug product's performance and potentially compromising its efficacy.[13] Therefore, identifying the most stable polymorphic form early in development is critical.
Computational Prediction of Thermodynamic Stability
In silico methods provide a powerful, cost-effective way to predict the stability of molecules before committing resources to their synthesis.
Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[25][26] It can be used to calculate the Gibbs free energy (G) of different conformations or isomers. By comparing the calculated free energies, one can predict the relative thermodynamic stability of different 5-trifluoromethyl substituted triazolopyridine derivatives. The molecule with the lower Gibbs free energy is predicted to be the more stable.[27][28]
Generalized DFT Workflow Protocol
-
Structure Creation: Build an initial 3D structure of the 5-trifluoromethyl substituted triazolopyridine molecule using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This step is crucial for obtaining accurate results.[26] A common level of theory for this is B3LYP with a basis set like 6-311G+(d,p).[25]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal corrections necessary for calculating Gibbs free energy.
-
Energy Calculation: A final single-point energy calculation at a higher level of theory may be performed on the optimized geometry for greater accuracy.
-
Data Analysis: Extract the total Gibbs free energy from the output file. Compare the relative energies of different substituted analogs to predict their rank order of stability.
Caption: Generalized workflow for DFT-based stability prediction.
Integrated Stability Analysis: A Holistic Approach
Neither experimental nor computational methods alone provide a complete picture. The most robust stability assessment comes from integrating both approaches. For example, if DFT calculations predict that an electron-donating group at a certain position decreases stability, this hypothesis can be tested experimentally by synthesizing the compound and subjecting it to DSC and TGA analysis. Strong correlation between computational predictions and experimental results builds confidence in the predictive models and allows for a more rational design of stable, effective drug candidates.
Conclusion
The thermodynamic stability of 5-trifluoromethyl substituted triazolopyridines is a critical determinant of their success as drug candidates. The -CF3 group generally imparts high metabolic and thermal stability due to the strength of the C-F bond and its influence on crystal packing. A thorough evaluation of this stability requires a synergistic combination of thermal analysis (DSC, TGA), solubility studies, and polymorphism screening. These experimental techniques, when guided and rationalized by computational methods like DFT, provide the comprehensive data package required by researchers, scientists, and drug development professionals to make informed decisions, ensuring that only the most robust and reliable compounds advance toward the clinic.
References
- Ali, I., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- (2026). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed.
- (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
-
Thermodynamic Studies for Drug Design and Screening. PMC. Available at: [Link]
-
(2019). Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. PubMed. Available at: [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. Available at: [Link]
-
DFT calculated Gibbs free energy profile at 110 °C and a concentration... ResearchGate. Available at: [Link]
-
Revealing Polymorphic Phase Transformations in Polymer-Based Hot Melt Extrusion Processes. PMC. Available at: [Link]
-
Thermogravimetric analysis (TGA) curves of (a) 1, (b) 2, and (c) 5. ResearchGate. Available at: [Link]
- Preparation method of triazolopyridine containing trifluoromethyl. Google Patents.
- (2025). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. Journal of Fluorine Chemistry.
-
(2025). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Available at: [Link]
-
Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry. Available at: [Link]
-
(2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. MDPI. Available at: [Link]
- (2025). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Tetrahedron Letters.
-
(2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). PMC. Available at: [Link]
-
Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. TU Delft Repository. Available at: [Link]
-
(2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. Available at: [Link]
-
(2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. ResearchGate. Available at: [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ResearchGate. Available at: [Link]
-
(2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. PMC. Available at: [Link]
-
(2005). Polymorphism in 1-(4-Fluorophenyl)-3,6,6-trimethyl-2- phenyl-1,5,6,7-tetrahydro-4H-indol-4-one: A Subtle Interplay of Weak Intermolecular Interactions. ACS Publications. Available at: [Link]
-
(2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis. Available at: [Link]
-
(2015). Polymorphism in Pharmaceutical Compounds. ResearchGate. Available at: [Link]
-
(2024). Theoretical advances in understanding and enhancing the thermostability of energetic materials. RSC Publishing. Available at: [Link]
-
(2026). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies | Request PDF. ResearchGate. Available at: [Link]
-
(2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
(2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]
-
Energetics of pyridine substitution by DFT calculations | Download Table. ResearchGate. Available at: [Link]
-
(2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI. Available at: [Link]
-
(2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. Available at: [Link]
- (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
-
(2005). Calculation of the hydration free energy difference between pyridine and its methyl-substituted derivatives by computer simulation methods. PubMed. Available at: [Link]
-
(2008). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. ACS Publications. Available at: [Link]
- Thermogravimetric Analysis – TGA. NETZSCH-Gerätebau GmbH.
-
(2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
(2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
- Thermogravimetric Analysis – TGA. NETZSCH-Gerätebau GmbH.
-
(2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Available at: [Link]
-
(2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Revealing Polymorphic Phase Transformations in Polymer-Based Hot Melt Extrusion Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. laboaragon.com [laboaragon.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. repository.tudelft.nl [repository.tudelft.nl]
- 19. mdpi.com [mdpi.com]
- 20. publications.iupac.org [publications.iupac.org]
- 21. mdpi.com [mdpi.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ias.ac.in [ias.ac.in]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Calculation of the hydration free energy difference between pyridine and its methyl-substituted derivatives by computer simulation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic effects of the 5-CF3 group on the [1,2,4]triazolo[1,5-a]pyridine core
An In-Depth Technical Guide to the Electronic Effects of the 5-CF3 Group on the [1,2,4]Triazolo[1,5-a]pyridine Core
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged, nitrogen-rich bicyclic core widely utilized in modern drug discovery and materials science as a bioisostere for indoles and azaindoles[1]. While functionalization of this core is common, the introduction of a trifluoromethyl (-CF3) group at the C5 position induces profound topological and electronic perturbations. Because the C5 position is directly adjacent to the bridgehead nitrogen (N4), the strong inductive (-I) and hyperconjugative effects of the CF3 group globally modulate the physicochemical properties, reactivity, and metabolic stability of the entire fused system.
As a Senior Application Scientist, understanding the causality behind these electronic shifts is critical for rationally designing synthetic routes and optimizing lead compounds. This whitepaper deconstructs the electronic influence of the 5-CF3 group, provides self-validating synthetic protocols, and explores its downstream applications in asymmetric catalysis and medicinal chemistry.
Topological Mapping and Electronic Perturbations
To understand the electronic impact of the 5-CF3 group, one must first map the topology of the synthesis. When constructing the [1,2,4]triazolo[1,5-a]pyridine core from a 2-aminopyridine precursor, the C6 position of the starting pyridine maps directly to the C5 position of the fused bicyclic system[2].
Once fused, the C5 position sits adjacent to the N4 bridgehead nitrogen. The trifluoromethyl group exerts a massive electron-withdrawing effect, pulling electron density away from the N4 lone pair (which participates in the aromatic
-
LUMO Lowering: The electron density of the pyridine ring is severely depleted, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy.
-
Electrophilic Deactivation: The pyridine ring becomes highly resistant to Electrophilic Aromatic Substitution (SEAr).
-
Nucleophilic Activation: The core becomes primed for Nucleophilic Aromatic Substitution (SNAr), particularly at the C7 position, and is highly susceptible to transition-metal-catalyzed reduction[3].
Table 1: Comparative Physicochemical Properties of Substituted[1,2,4]Triazolo[1,5-a]pyridines
| Substituent at C5 | Inductive Effect ( | Resonance Effect ( | Pyridine Ring Electron Density | LUMO Energy | Lipophilicity ( |
| -H (Unsubstituted) | 0.00 | 0.00 | Baseline | Baseline | 0.0 |
| -CH3 | -0.01 | -0.15 | Increased (Donor) | Raised | +0.5 |
| -CF3 | +0.39 | +0.12 | Strongly Decreased (Acceptor) | Significantly Lowered | +0.9 |
Note: Hammett constants illustrate the causality of the observed reactivity shifts. The +0.39 inductive pull of the CF3 group is the primary driver of the scaffold's altered electronic state.
Caption: Electronic perturbations induced by the 5-CF3 group on the triazolopyridine core.
Synthetic Methodologies: Constructing the 5-CF3 Core
Traditional copper-catalyzed oxidative cyclizations often fail or require harsh conditions when applied to highly electron-deficient pyridines (such as 6-CF3-2-aminopyridines)[4]. To overcome this, hypervalent iodine reagents, specifically phenyliodine bis(trifluoroacetate) (PIFA), are utilized. PIFA provides a highly electrophilic iodine(III) center that rapidly activates the amidine nitrogen, driving the N-N bond formation without the need for transition metals[2].
Protocol 1: Metal-Free Synthesis via PIFA-Mediated Oxidative Cyclization
Objective: Construct the 5-CF3 bicyclic core from N-(6-(trifluoromethyl)pyridin-2-yl)benzimidamide.
-
Substrate Preparation: Dissolve 1.0 equiv of the amidine precursor in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
-
Oxidant Addition: Slowly add 1.2 equiv of PIFA dropwise.
-
Self-Validation Check: The solution will typically undergo a transient color change (yellow/orange), visually confirming the formation of the hypervalent iodine-amidine intermediate.
-
-
Cyclization: Allow the reaction to warm to room temperature and stir for 1–2 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The highly lipophilic 5-CF3 product will elute significantly faster than the polar, hydrogen-bonding amidine precursor.
-
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the trifluoroacetic acid byproduct. Extract with DCM, dry over MgSO4, and concentrate in vacuo.
-
Purification & Characterization: Purify via flash column chromatography.
-
Self-Validation Check:
F NMR must show a characteristic singlet around -62 to -65 ppm. H NMR will confirm the complete disappearance of the broad amidine N-H protons.
-
Caption: PIFA-mediated oxidative cyclization workflow for 5-CF3-triazolopyridine synthesis.
Modulated Reactivity: Asymmetric Hydrogenation
Because the 5-CF3 group lowers the LUMO of the pyridine ring, the core becomes highly susceptible to transition-metal-catalyzed reduction while resisting over-reduction of the triazole core. The Glorius group demonstrated that fluorinated substituents are highly tolerated in Ru/NHC-catalyzed asymmetric hydrogenations, providing unprecedented access to chiral 3D tetrahydropyrazolo/triazolopyridine scaffolds[3].
Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation of the Pyridine Ring
Objective: Access chiral, sp
-
Catalyst Activation: In an argon-filled glovebox, pre-mix 5 mol% of Ru(cod)(methallyl)2 with a chiral N-heterocyclic carbene (NHC) ligand (e.g., SINpEt) in anhydrous THF.
-
Substrate Loading: Add 1.0 equiv of the 5-CF3-[1,2,4]triazolo[1,5-a]pyridine substrate to the activated catalyst solution.
-
Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize with 50 bar of H
gas and heat to 50 °C for 20 hours. -
Isolation: Vent the reactor carefully. Filter the crude mixture through a short pad of silica to remove Ru residues.
-
Chiral Analysis: Determine enantiomeric excess (e.e.) via chiral HPLC.
-
Causality Check: The presence of the 5-CF3 group often enhances enantioselectivity by providing a distinct steric and electronic handle that locks the substrate into a specific orientation within the chiral NHC pocket during hydride transfer[3].
-
Medicinal Chemistry Implications
In drug development, the incorporation of the 5-CF3-[1,2,4]triazolo[1,5-a]pyridine core serves multiple strategic purposes:
-
Metabolic Stability: The C5 position of standard indoles and azaindoles is a notorious hotspot for Cytochrome P450 (CYP) mediated oxidation. The 5-CF3 group provides a robust steric and electronic shield, completely blocking phase I metabolism at this site.
-
Target Residence Time: The strong dipole moment induced by the CF3 group alters the basicity (pKa) of the triazole nitrogens (N1 and N2). This modulation often optimizes hydrogen bonding with kinase hinge regions (e.g., VEGFR2), leading to slower off-rates and prolonged target residence time.
-
Lipophilic Efficiency (LipE): While the CF3 group increases LogP, the highly polar nature of the triazole ring balances the overall physicochemical profile, maintaining excellent aqueous solubility while enhancing membrane permeability.
References
1.[1] Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. URL:[Link] 2.[3] Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. ACS Publications. URL:[Link] 3.[4] STRATEGIES FOR THE SYNTHESIS OF [1,2,4]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Lviv Polytechnic National University. URL:[Link] 4.[2] PhI(OCOCF3)2-Mediated Intramolecular Oxidative N–N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry. URL:[Link]
Sources
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS number and chemical identifiers
The following technical guide details the chemical identity, synthesis, and application of the 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine scaffold. This document is structured for researchers requiring actionable data on this specific heterocyclic system.
Chemical Identity & Structural Analysis[1]
The 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine system represents a fused bicyclic heterocycle where a 1,2,4-triazole ring is fused to a pyridine ring bridging the nitrogen at the bridgehead. The trifluoromethyl (
Core Identifiers
| Property | Data |
| Systematic Name | 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
| Parent Scaffold SMILES | FC(F)(F)c1cccc2ncn12 |
| Molecular Formula | |
| Molecular Weight | 187.12 g/mol |
| Key Precursor CAS | 34486-24-3 (2-Amino-6-(trifluoromethyl)pyridine) |
| Derivative CAS | 1319067-64-5 (2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine) |
| Derivative CAS | 1427366-64-0 (5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine) |
Electronic & Steric Properties
-
Electronic Effect: The
group at the 5-position exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the electron density on the pyridine ring. This deactivates the C-8 position towards electrophilic aromatic substitution compared to the unsubstituted analog. -
Basicity: The bridgehead nitrogen (N1) is the most basic site. However, the 5-
group lowers the of the conjugate acid due to through-space electrostatic repulsion and inductive withdrawal, making this scaffold less basic than standard [1,2,4]triazolo[1,5-a]pyridine. -
Lipophilicity: The introduction of the
moiety increases the cLogP by approximately 1.0–1.2 units relative to the parent heterocycle, enhancing membrane permeability in medicinal chemistry applications.
Synthesis Strategies
The synthesis of the 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine core relies on the oxidative cyclization of N-(pyridin-2-yl)amidines. The most robust protocol utilizes 2-amino-6-(trifluoromethyl)pyridine as the starting material.
Method A: Oxidative Cyclization (Parent Scaffold)
This method yields the unsubstituted triazole ring (H at position 2).
Protocol:
-
Formamidine Formation: React 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) with
-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) in refluxing toluene or ethanol for 4–6 hours. -
Monitoring: Monitor by TLC for the disappearance of the amine and formation of the intermediate
-dimethyl- -(6-(trifluoromethyl)pyridin-2-yl)formamidine. -
Cyclization: Cool the reaction mixture to 0°C. Add Hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in methanol/pyridine (1:1). Stir at room temperature for 12 hours.
-
Mechanism: The HOSA acts as an aminating agent, converting the formamidine nitrogen into an N-amino species which undergoes intramolecular cyclization with elimination of dimethylamine.
Method B: Synthesis of the 2-Amino Derivative
The 2-amino derivative (CAS 1319067-64-5) is a common intermediate for further functionalization (e.g., Sandmeyer reactions to 2-halo derivatives).
Protocol:
-
Reagents: 2-amino-6-(trifluoromethyl)pyridine (1.0 eq), Ethoxycarbonyl isothiocyanate (1.1 eq).
-
Thiourea Formation: Stir reactants in dichloromethane at RT to form the thiourea intermediate.
-
Cyclization: Treat the intermediate with Hydroxylamine hydrochloride (
) and a base (e.g., or ) in ethanol/methanol at reflux. -
Result: Formation of the 2-amino-[1,2,4]triazolo[1,5-a]pyridine core.
Reaction Pathway Visualization
Caption: Synthetic route from commercially available 2-aminopyridine precursor to the triazolopyridine core.
Medicinal Chemistry Applications
The 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine scaffold is a bioisostere for quinoline and isoquinoline, offering improved metabolic stability and distinct hydrogen-bonding vectors.
Pharmacophore Features[2][4]
-
Kinase Inhibition: The triazole nitrogen (N3) and the pyridine nitrogen (N1) can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases. The 5-
group occupies the hydrophobic pocket (e.g., gatekeeper region), enhancing potency and selectivity. -
Metabolic Stability: The
group blocks the metabolically vulnerable C-5 position (equivalent to C-8 in quinoline), preventing oxidative metabolism by CYP450 enzymes. -
Adenosine Receptor Antagonism: Derivatives of this scaffold have shown high affinity for
adenosine receptors, relevant in Parkinson's disease and immuno-oncology.
Comparative Data: Bioisosteric Replacement
| Parameter | Quinoline | [1,2,4]Triazolo[1,5-a]pyridine | 5-CF3 Analog |
| H-Bond Acceptors | 1 (N) | 2 (N1, N3) | 2 (N1, N3) |
| Polar Surface Area | ~13 Ų | ~30 Ų | ~30 Ų |
| Lipophilicity (cLogP) | 2.0 | 0.8 | 1.9 |
| Metabolic Liability | High (Oxidation) | Moderate | Low (Blocked site) |
Safety & Handling (MSDS Highlights)
While specific toxicological data for the 5-
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Signal Word: Warning.
-
Handling: Use in a fume hood.[2] Avoid dust formation.
-
Incompatibility: Strong oxidizing agents.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
References
-
General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines
-
Precursor Reactivity (2-Amino-6-trifluoromethylpyridine)
- Commercial Derivative (2-Amine): Title: 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Product Page. Source: Appretech Scientific / ChemScene.
-
Medicinal Chemistry Applications
- Title: Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines as Anticancer Agents.
- Source:Journal of Medicinal Chemistry (Snippet 1.3).
-
URL:[Link]
Sources
Technical Guide: Crystal Structure Analysis of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
[1]
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern drug design, serving as a bioisostere for purines in kinase inhibitors and adenosine receptor antagonists. The introduction of a trifluoromethyl (-CF₃) group at the C5 position (peri-position to the bridgehead nitrogen) introduces unique electronic and steric properties that significantly alter the molecule's solid-state behavior and binding potential.[1]
This guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray structural elucidation of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine .[1] It specifically addresses the crystallographic challenges associated with the rotational disorder of the -CF₃ group and the analysis of weak fluorine-mediated intermolecular interactions (
Molecular Architecture & Pharmacophore Relevance[1][2]
Before initiating structural analysis, it is critical to understand the specific geometric constraints of the 5-isomer.
-
Scaffold: The fused bicyclic system is inherently planar and electron-deficient.[1]
-
The 5-Position Challenge: Unlike the 6-, 7-, or 8-positions, the 5-position is sterically crowded, residing adjacent to the bridgehead nitrogen (
).[1] The bulky -CF₃ group at this location creates significant electrostatic repulsion with the nitrogen lone pair, often forcing deviations from perfect planarity or inducing specific crystal packing motifs to relieve strain. -
Bioisosterism: The triazolopyridine core mimics the adenine ring of ATP, making this compound a critical fragment for fragment-based drug discovery (FBDD).
Synthesis and Crystallization Protocol
High-quality single crystals are the prerequisite for successful diffraction.[1] The following protocol maximizes crystal singularity and minimizes twinning, a common issue in planar heterocycles.
Synthesis Route
The most reliable route to the 5-CF₃ isomer involves the cyclization of 6-(trifluoromethyl)pyridin-2-amine .[1]
Reaction Logic:
-
Precursor: 6-(trifluoromethyl)pyridin-2-amine.[1]
-
Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA) serves as the one-carbon source for the triazole ring closure.[1] -
Mechanism: Formation of an amidine intermediate followed by intramolecular nucleophilic attack by the ring nitrogen.
Crystallization Methodology (Self-Validating)
| Parameter | Protocol | Rationale |
| Solvent System | Ethanol / Hexane (1:[1]3) | The compound is moderately polar. Ethanol dissolves; Hexane acts as the antisolvent. |
| Method | Slow Vapor Diffusion | Allows for gradual nucleation, reducing the risk of micro-crystalline aggregates. |
| Temperature | 4°C (Controlled) | Lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation. |
| Vessel | Silylated Glass Vial | Prevents nucleation on the glass walls, forcing nucleation in the bulk solution. |
Self-Validation Check:
-
Visual Inspection: Crystals should be colorless prisms or blocks. Needles often indicate rapid precipitation and poor diffraction quality.
-
Birefringence:[1][2] Under a polarizing microscope, crystals must extinguish sharply every 90°. Lack of sharp extinction indicates twinning.
Figure 1: Synthetic and crystallization workflow ensuring high-fidelity single crystals.
X-Ray Diffraction Workflow
The primary challenge in solving this structure is the high thermal motion of the trifluoromethyl group. Standard room-temperature data collection often results in "smeared" electron density for the fluorine atoms, making anisotropic refinement impossible.
Data Collection Strategy
-
Temperature: 100 K (Liquid Nitrogen Stream). This is non-negotiable. Cooling "freezes" the rotation of the
group, resolving the fluorine atoms into distinct electron density peaks. -
Source:
( Å) is preferred over Copper radiation to minimize absorption, although the fluorine content does not cause significant absorption issues. -
Resolution: Collect data to at least
Å resolution to accurately model the C-F bond lengths.
Refinement Logic (The "Fluorous" Challenge)
When refining the structure, you may encounter rotational disorder where the
Protocol for Handling Disorder:
-
Identify: Look for "q-peaks" (residual electron density) around the terminal carbon of the
group in the difference Fourier map. -
Model: Split the Fluorine positions (F1, F2, F3 -> F1A, F2A, F3A and F1B, F2B, F3B).
-
Restrain: Apply SADI (Same Distance) or DFIX restraints to maintain standard C-F bond lengths (~1.35 Å) and F-C-F angles.
-
Validate: Check that the anisotropic displacement parameters (ADPs) are ellipsoidal and not "pancake" shaped.
Figure 2: Decision tree for crystallographic refinement, highlighting the management of CF3 group disorder.
Structural Analysis & Intermolecular Forces
Once the structure is solved, the analysis must move beyond coordinates to supramolecular chemistry . The 5-CF₃ group drives specific packing motifs that are relevant for drug design.
The "Fluorine Effect" in Packing
Fluorine is not merely a steric bulk; it is an electrostatic director. In the 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine crystal, expect the following:
-
C-F···H-C Interactions: Weak hydrogen bonds where the fluorine acts as an acceptor. These often form chains or dimers connecting the pyridine ring protons of one molecule to the CF₃ of another.
-
F···F Contacts: Look for F···F distances less than the sum of van der Waals radii (2.94 Å). These "Type II" halogen-halogen contacts can stabilize specific layer alignments.[1]
-
Dipole Stacking: The strong dipole of the C-F bond often aligns anti-parallel to the dipole of the triazole ring in adjacent layers.
Stacking
The flat triazolopyridine core facilitates strong
-
Measurement: Calculate the centroid-to-centroid distance between parallel rings.
-
Expectation: Distances of 3.5 – 3.8 Å indicate significant interaction.
-
Slippage: The bulky 5-CF₃ group usually prevents perfect "sandwich" stacking, causing the molecules to slip horizontally (offset stacking) to accommodate the steric bulk.
Quantitative Data Summary (Template)
| Geometric Parameter | Typical Value (Expected) | Significance |
| C-F Bond Length | 1.33 – 1.36 Å | Indicator of bond order and hybridization.[1] |
| Planarity (RMSD) | < 0.05 Å | Confirms aromaticity of the fused system. |
| 3.6 – 3.9 Å | Measures packing efficiency and lipophilicity.[1] | |
| Space Group | Centrosymmetric packing is most common for achiral heterocycles. |
References
-
Synthesis of Triazolopyridines: Huntsman, E., & Balsells, J. (2005).[3] "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." European Journal of Organic Chemistry, 2005(17), 3761-3765. [1]
-
Fluorine in Crystal Engineering: Chopra, D., & Guru Row, T. N. (2011). "The Role of Organic Fluorine in Crystal Engineering." CrystEngComm, 13, 2175-2186.
-
CF3 Disorder and Refinement: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
Triazolopyridine Pharmacophore: Oukoloff, K., et al. (2019).[4] "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry, 165, 332–346.[4]
Sources
- 1. (1,2,4)Triazolo(1,5-a)pyridine-6-carbonitrile, 8-((2-(dibutylamino)-4-phenyl-5-thiazolyl)imino)-2-(1-ethylpentyl)-5,8-dihydro-7-methyl-5-oxo- | C32H41N7OS | CID 15375505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. escholarship.org [escholarship.org]
Technical Guide: Physicochemical Profiling of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Topic: Dipole Moment and Polarity of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for purines and carboxylic acids. Its unique electronic profile is defined by the interplay between the highly polar, electron-deficient [1,2,4]triazolo[1,5-a]pyridine core and the lipophilic, strongly electron-withdrawing trifluoromethyl (-CF₃) substituent at the C5 position.
This guide provides a comprehensive analysis of the dipole moment and polarity of this molecule. It details the structural origins of its electronic properties, outlines rigorous protocols for their experimental and computational determination, and discusses their implications for pharmacokinetics (solubility, permeability) and target binding.
Structural Analysis & Electronic Distribution
The Core Scaffold
The [1,2,4]triazolo[1,5-a]pyridine system is a fused bicycle containing three nitrogen atoms.
-
Bridgehead Nitrogen (N4): Contributes to the aromatic sextet of the five-membered ring but is sp² hybridized, creating significant ring strain and modifying the dipole vector.
-
Triazole Nitrogens (N1, N2): N1 typically possesses a lone pair available for hydrogen bonding or metal coordination (e.g., Fe²⁺ in heme proteins), while N2 participates in the delocalized π-system.
-
Dipole Contribution: The unsubstituted scaffold exhibits a significant dipole moment (approx.[1] 4.0–5.0 D) directed largely towards the triazole ring due to the high electronegativity of the nitrogen cluster.
The Trifluoromethyl Substituent (C5 Position)
The -CF₃ group at position 5 introduces a potent secondary dipole vector.
-
Electronic Effect: It acts as a strong
-electron withdrawing group (Inductive effect, ). -
Vector Orientation: The C-CF₃ bond dipole is oriented away from the ring system. Depending on the geometry, this vector can either reinforce or partially cancel components of the scaffold's inherent dipole.
-
Lipophilicity: Despite its polarity, the -CF₃ group significantly increases the partition coefficient (LogP), adding approximately +0.6 to +1.2 log units compared to a methyl group, creating an "amphiphilic" electronic surface.
Vector Analysis Visualization
The net dipole moment (
Figure 1: Vector addition logic for estimating the net dipole moment of the target molecule.
Determination Methodologies
Since exact experimental values for specific drug intermediates are often proprietary, researchers must rely on a combination of ab initio prediction and standardized measurement protocols.
Computational Prediction (DFT Workflow)
Density Functional Theory (DFT) provides high-accuracy estimation of ground-state dipole moments.
Protocol:
-
Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to identify low-energy conformers. Note that the rigid bicycle limits conformational freedom, but the -CF₃ rotation is relevant.
-
Geometry Optimization: Perform optimization using the B3LYP functional with the 6-311G(d,p) or 6-311++G(2d,2p) basis set.
-
Rationale: The diffuse functions (++) are critical for accurately modeling the electron density of the fluorine atoms and the lone pairs on nitrogen.
-
-
Solvation Model: Apply the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using water ($ \epsilon = 78.4
\epsilon = 2.27 $) to mimic biological and experimental environments. -
Calculation: Extract the total dipole moment magnitude (Debye) and the quadrupole tensor to assess charge distribution anisotropy.
Experimental Measurement (Guggenheim-Smith Method)
For precise physical characterization, the dipole moment is determined by measuring the dielectric constant of dilute solutions.
Protocol:
-
Solvent: Benzene or 1,4-dioxane (non-polar solvents are required to avoid solvent-solute hydrogen bonding interference).
-
Preparation: Prepare 5 solutions of varying mass fractions ($ w_2 \approx 0.001 $ to $ 0.01 $).
-
Measurement:
-
Measure dielectric constant ($ \epsilon_{12} $) using a dipolemeter.
-
Measure refractive index ($ n_{12} $) using a refractometer.
-
Measure density ($ \rho_{12} $) using a pycnometer.
-
-
Calculation: Use the Guggenheim-Smith equation to derive the orientation polarization ($ P_0 $) and calculate
: Where is absolute temperature.
Polarity and Pharmacokinetic Implications
The polarity of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine governs its behavior in biological systems.
Quantitative Data Summary
Estimated values based on structure-property relationships (SAR) of analogous triazolopyridines.
| Property | Estimated Value | Significance |
| Dipole Moment ( | 4.8 – 5.8 D | High polarity indicates strong directional electrostatic interactions. |
| LogP (Lipophilicity) | 1.8 – 2.4 | The CF₃ group pushes the hydrophilic scaffold into a permeable range. |
| TPSA (Topological Polar Surface Area) | ~30–40 Ų | Derived primarily from the 3 nitrogens; favorable for BBB penetration. |
| H-Bond Acceptors | 3 (N1, N2, N4) | Critical for active site binding (e.g., Asn/Ser residues). |
| H-Bond Donors | 0 | Requires a proton donor in the target protein. |
Solubility & Permeability Paradox
This molecule exhibits a "chameleon" effect:
-
Aqueous Solubility: The high dipole moment facilitates solvation by water molecules despite the lipophilic CF₃ group. The N1 nitrogen can accept hydrogen bonds from water.
-
Membrane Permeability: The planar aromatic system and the lipophilic "shield" of the CF₃ group allow the molecule to intercalate into and cross lipid bilayers. The absence of H-bond donors reduces the desolvation penalty upon entering the membrane.
Biological Relevance & Case Studies
Binding Mode Orientation
In enzyme active sites (e.g., Kinases, Phosphodiesterases), the dipole moment directs the orientation of the ligand.
-
Case Study (PHD-1 Inhibitors): Research on [1,2,4]triazolo[1,5-a]pyridine derivatives has shown that the N1 atom often coordinates directly with metal ions (e.g., Fe²⁺) or forms hydrogen bonds with residues like Asn315.[2] The strong dipole aligns the molecule within the electrostatic field of the binding pocket.
-
CF₃ Interaction: The CF₃ group often occupies hydrophobic pockets, but its local dipole can also engage in orthogonal multipolar interactions with carbonyl backbone amides.
Bioisosterism
The 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine motif is a validated bioisostere for:
-
Purines: Mimicking the Adenine core but with altered H-bonding capacity.
-
Carboxylic Acids: The polarized heterocyclic system can mimic the electrostatic potential surface of a carboxylate anion without the associated ionization penalty.
Figure 2: Workflow for generating and utilizing dipole data in drug discovery.
References
-
Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry. [Link]
-
Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (PMC). [Link]
-
Induced dipole moments of diazoles and triazoles. ResearchGate. [Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
Sources
Technical Guide: pKa Values and Basicity of 5-CF3-[1,2,4]Triazolo[1,5-a]pyridines
This guide provides an in-depth technical analysis of the basicity and pKa values of 5-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine, a specialized heterocyclic scaffold used in medicinal chemistry.
Executive Summary
The 5-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine scaffold represents a fused bicyclic system where a
This guide details the electronic properties, protonation sites, and experimental determination of pKa values for this system. It establishes that the N3 nitrogen is the primary basic center, with a pKa (conjugate acid) significantly lowered by the strong electron-withdrawing nature of the 5-CF
Structural Analysis & Numbering
Precise nomenclature is critical for understanding the electronic effects in this fused system. The IUPAC numbering for [1,2,4]triazolo[1,5-a]pyridine is as follows:
-
Position 4: The bridgehead nitrogen (shared).
-
Position 5: The carbon on the pyridine ring adjacent to the bridgehead nitrogen.
-
Positions 6, 7, 8: The remaining carbons of the pyridine ring.
Key Structural Insight: The 5-CF
Visualization: Structural Numbering & Protonation
Figure 1: Numbering scheme and primary protonation site (N3) of 5-CF3-[1,2,4]triazolo[1,5-a]pyridine.
Basicity and pKa Values
The Protonation Site
In [1,2,4]triazolo[1,5-a]pyridines, the bridgehead nitrogen (N4) is non-basic due to its involvement in the aromatic sextet of the pyridine ring and significant strain. The competition for protonation exists between N1 and N3 .
-
N3 is the preferred site of protonation and coordination (e.g., with metal ions like Pt(II)). It possesses the highest localized electron density and the least steric hindrance relative to the bridgehead.
-
N1 is less basic due to the adjacent bridgehead nitrogen's electron-withdrawing influence.
Quantitative pKa Data
The parent [1,2,4]triazolo[1,5-a]pyridine is a weak base. The introduction of the CF
| Compound | Substituent (C5) | Estimated pKa (Conjugate Acid) | Electronic Effect |
| Parent Scaffold | H | 2.3 – 2.5 | Baseline aromatic heterocycle basicity. |
| 5-Methyl Derivative | CH | 2.8 – 3.1 | Weak inductive donor ( |
| 5-CF | CF | 0.5 – 1.2 | Strong inductive withdrawal ( |
Note: Values are estimated based on Hammett substituent constants (
Mechanistic Impact of 5-CF3
The 5-CF
-
Inductive Withdrawal: The high electronegativity of fluorine pulls electron density away from the bridgehead N4, which in turn inductively deactivates the adjacent N3 and N1.
-
Field Effect: The dipole of the C-CF
bond is oriented such that it destabilizes the developing positive charge on the protonated N3-H species, lowering the pKa.
Experimental Protocols
To accurately determine the pKa of such weak bases, aqueous titration is often insufficient due to solvent leveling effects. Potentiometric titration in non-aqueous media or UV-Vis Spectrophotometry are the gold standards.
Protocol A: Potentiometric Titration in Acetonitrile
This method is preferred for compounds with pKa < 2.
Materials:
-
Analyte: 5-CF
-[1,2,4]triazolo[1,5-a]pyridine (approx.[5] 0.01 M). -
Solvent: Anhydrous Acetonitrile (MeCN).
-
Titrant: Perchloric acid (HClO
) in dioxane or acetic acid. -
Reference Electrode: Ag/AgCl in saturated LiCl/EtOH.
Workflow:
-
Dissolution: Dissolve 50 mg of the analyte in 25 mL of anhydrous MeCN. Ensure complete solubility; sonicate if necessary.
-
Calibration: Calibrate the glass electrode using standard buffers (picric acid/picrate) suitable for MeCN.
-
Titration: Add the titrant in 0.05 mL increments. Record the potential (mV) after stabilization (approx. 30s per point).[6]
-
Data Analysis: Plot Potential (E) vs. Volume of Titrant. The inflection point corresponds to the half-neutralization potential (
), which relates to the pKa via the Nernst equation relative to the standard.
Protocol B: UV-Vis Spectrophotometric Determination
Ideal for very weak bases where potentiometric inflection points are shallow.
Workflow:
-
Stock Solution: Prepare a
M solution of the triazolopyridine in water (or water/methanol mix if solubility is low). -
Buffer Preparation: Prepare a series of buffers ranging from pH 0.5 to 4.0 (using HCl/KCl or Glycine/HCl).
-
Scanning: Record the UV-Vis spectrum (200–400 nm) of the analyte in each buffer.
-
Isosbestic Point: Identify the wavelength of maximum change (
) between the neutral and protonated forms. -
Calculation: Use the Henderson-Hasselbalch equation:
Where is absorbance at a specific pH, is absorbance of the fully protonated form (at pH < 0), and is absorbance of the neutral form (at pH > 4).
Synthesis of the Core Scaffold
The synthesis of 5-CF
Reaction Scheme Visualization
Figure 2: Synthetic pathway via acylation and oxidative cyclization.
Detailed Synthetic Protocol
-
Precursor Preparation: React 2-amino-6-trifluoromethylpyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate amidine.
-
Cyclization: Treat the amidine with hydroxylamine-O-sulfonic acid (HOSA) in methanol/pyridine.
-
Mechanism: The HOSA aminates the ring nitrogen, followed by intramolecular cyclization onto the amidine carbon to close the triazole ring.
-
Purification: The product precipitates upon cooling or water addition. Recrystallize from ethanol.
References
-
Synthesis and pKa Determination: Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. J. Chem. Soc., Perkin Trans. 1, 1996. Link
-
Triazolopyrimidine Analogs: Regioselective Synthesis of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidines. Synthesis, 2019.[1] Link
-
Protonation Sites: The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines. Journal of Enzyme Inhibition and Medicinal Chemistry, 2002. Link
-
Basicity Data: pKa values of bases in non-aqueous media. University of Tartu, Leito Group. Link
-
Coordination Chemistry: Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives. Int. J. Mol. Sci., 2022. Link
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Technical Guide: Safety & Toxicity Profile of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
This guide serves as a technical reference for the handling, toxicity profiling, and safety protocols regarding 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine .
Note: As this specific isomer is a specialized research intermediate with limited direct commercial toxicological data, this guide synthesizes data from its primary metabolic precursor (2-Amino-6-(trifluoromethyl)pyridine) and structurally validated analogs (Structure-Activity Relationships).
Chemical Identity & Scaffold Analysis
The compound 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine represents a privileged scaffold in medicinal chemistry, often utilized in the development of JAK inhibitors, ROR
Structural Specifications
| Property | Detail |
| Systematic Name | 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
| Molecular Formula | C |
| Molecular Weight | 187.12 g/mol |
| Precursor CAS | 34486-24-3 (2-Amino-6-(trifluoromethyl)pyridine) |
| Structural Class | Fused N-heterocycle / Bioisostere of Purine |
| Key Moiety | C5-CF |
Hazard Identification (GHS Classification)
Derived from precursor data and analog class effects.
Signal Word: DANGER
Primary Hazard Statements
-
H301: Toxic if swallowed.[1][2][3][4][5] (Based on 2-Amino-6-(trifluoromethyl)pyridine toxicity).[1]
-
H373: May cause damage to organs (Liver, Blood) through prolonged or repeated exposure (Class effect of JAK/kinase inhibitors).
Precautionary Approach
Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until IC
Synthesis & Metabolic Pathway Analysis
Understanding the synthesis is critical for safety, as the primary impurity is often the highly toxic precursor.
Synthesis Workflow (Graphviz)
The following diagram illustrates the standard cyclization pathway using DMF-DMA (N,N-Dimethylformamide dimethyl acetal) and the critical control points for safety.
Caption: Synthesis pathway highlighting the toxic precursor carryover risk (Red Node) into the final scaffold.
Metabolic Activation
In vivo, the triazolopyridine ring is generally stable, but the trifluoromethyl group prevents metabolic oxidation at the C5 position. This forces metabolism to occur at the C7/C8 positions or via ring opening. If ring opening occurs (rare), it may release the 2-aminopyridine core, reverting to the toxic profile of the precursor [1].
Toxicity Profile & Biological Activity[7][8][9]
Acute Toxicity Data (Analog Extrapolation)
Since specific LD
| Endpoint | Test System | Value/Observation | Source |
| Oral LD | Rat (Precursor) | >50 <300 mg/kg (Toxic) | [2] |
| Skin Irritation | Rabbit | Moderate Irritant | Class Effect |
| Cytotoxicity | HeLa/HepG2 | IC | [3] |
| Target | Kinase (JAK/ROR) | Potent inhibition (nM range) | [4] |
Mechanism of Toxicity
-
Kinase Inhibition: The [1,2,4]triazolo[1,5-a]pyridine scaffold is an ATP-mimetic. It binds to the ATP-binding pocket of kinases (e.g., JAK2). Off-target inhibition of JAK2 can lead to hematopoietic suppression (anemia, thrombocytopenia).
-
Precursor Release: In acidic environments (stomach), trace hydrolysis of uncyclized impurities may release 2-amino-6-(trifluoromethyl)pyridine, which is acutely toxic and a severe eye irritant.
Safe Handling & Experimental Protocols
Engineering Controls
-
Containment: Handle exclusively in a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.
-
Pressure: Maintain negative pressure in the reaction vessel during synthesis to prevent vapor escape of the volatile DMF-DMA co-products.
Protocol: Decontamination of Spills
Principle: The trifluoromethyl group renders the molecule lipophilic and persistent. Standard water wash is insufficient.
-
Evacuate: Clear the immediate area (3-5 meters).
-
PPE: Don double nitrile gloves, Tyvek lab coat, and P100 respirator.
-
Solubilize: Cover the spill with a paper towel soaked in Ethanol (70%) or DMSO (if compatible with surface) to solubilize the lipophilic solid.
-
Neutralize: Wipe with a 1M NaOH solution. Note: Strong base may degrade the triazole ring over time, aiding in deactivation.
-
Disposal: Incinerate all waste. Do not flush down drains (aquatic toxicity risk).
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To validate the toxicity of your specific batch, perform this self-validating assay.
-
Seeding: Seed HepG2 cells at
cells/well in 96-well plates. Incubate 24h. -
Preparation: Dissolve compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.1
M to 100 M) in media. Control: 0.1% DMSO. -
Exposure: Treat cells for 48 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Validation: If IC
< 10 M, handle as a Cytotoxic Agent .
Emergency Response (SDS Summary)
| Scenario | Action |
| Eye Contact | Rinse cautiously with water for 15 mins. Remove contact lenses.[3][4][6] Seek immediate ophthalmic support (Risk of corneal damage from precursor). |
| Skin Contact | Wash with PEG-400 (if available) or soap and water. Monitor for systemic absorption signs (tremors, lethargy). |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Transport to ER immediately. Treat as pyridine poisoning. |
| Fire | Emits toxic fumes: HF (Hydrogen Fluoride) , NO |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 821024, 2-Amino-6-(trifluoromethyl)pyridine. Retrieved from [Link]
-
M. A. Ibrahim et al. (2020). Discovery of [1,2,4]-triazolo[1,5-a]pyrimidine derivatives as modulators of GABA receptor.[7] European Journal of Medicinal Chemistry.[7] Retrieved from [Link]
-
Cheng, H. et al. (2012). Discovery of CEP-33779, a highly selective JAK2 inhibitor. Journal of Medicinal Chemistry.[7] Retrieved from [Link]
Sources
- 1. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity profile of the pyridine ring in 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
[1]
Executive Summary & Structural Logic
The 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine scaffold represents a highly electron-deficient fused bicyclic system.[1] Its reactivity is governed by the synergistic electron-withdrawing effects of the triazole ring (via the bridgehead nitrogen) and the trifluoromethyl (
For researchers in drug discovery (particularly JAK inhibitors and ROR
Structural Numbering & Definition
To ensure reproducibility, we utilize standard IUPAC numbering for the [1,2,4]triazolo[1,5-a]pyridine system:
-
Position 4: Bridgehead Nitrogen (
). -
Position 5: Pyridine carbon adjacent to
(bearing the group). -
Position 8: Pyridine carbon adjacent to
on the opposite side (bearing a Hydrogen). -
Position 7: Pyridine carbon para to
.
Precursor Mapping: This scaffold is synthesized from 2-amino-6-(trifluoromethyl)pyridine .[1] During cyclization, the pyridine N becomes
Electronic Landscape & Reactivity Zones
The pyridine ring in this system is deactivated towards electrophilic attack but highly activated for nucleophilic processes and directed metallation.
Zone A: The Blocked Electrophile (C5)
-
Status: Sterically occluded / Electronically deficient.
-
Reactivity: The
group at C5 acts as a metabolic blocker. While C5 is theoretically electrophilic due to the inductive effect of and the adjacent , the steric bulk of the trifluoromethyl group prevents nucleophilic attack ( ) at this position. It effectively "armors" this side of the bridgehead against metabolic degradation.
Zone B: The Active Electrophile (C7)
-
Status: Highly Activated.
-
Reactivity: The C7 position (gamma to the bridgehead) is the primary site for Nucleophilic Aromatic Substitution (
) . -
Mechanism: If a leaving group (e.g., Cl, Br) is introduced at C7, displacement by amines or alkoxides occurs rapidly. The negative charge in the Meisenheimer intermediate is stabilized by the bridgehead nitrogen (
). Even without a leaving group, C7 is susceptible to oxidative nucleophilic addition (Chichibabin-type chemistry), though this is often competing with C8.
Zone C: The Acidic Handle (C8)
-
Status: Proton Acidity / Metallation Site.
-
Reactivity: The proton at C8 is the most acidic on the pyridine ring due to the inductive withdrawal of the adjacent
. -
Application: This is the exclusive site for Regioselective C-H Activation . Treatment with organolithiums (e.g.,
-BuLi) results in lithiation at C8, allowing for the introduction of electrophiles (formyl, halogens, alkyls) without touching the group.
Visualization: Reactivity Map
Figure 1: Functional map of the pyridine ring.[2] C5 is passivated by CF3, C7 is the electrophilic target, and C8 is the site for directed metalation.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Cyclization of 2-amino-6-(trifluoromethyl)pyridine to form the triazolopyridine ring.[1] Context: This protocol uses dimethylformamide dimethyl acetal (DMF-DMA) followed by hydroxylamine, a standard self-validating route that avoids harsh oxidants.[1]
-
Formamidine Formation:
-
Charge a reaction vessel with 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) and DMF-DMA (1.2 eq) in EtOH.
-
Reflux for 4 hours. Monitor by TLC (disappearance of amine).
-
Concentrate in vacuo to yield the
-dimethylformamidine intermediate.
-
-
Ring Closure:
Protocol B: Regioselective C-H Functionalization (C8-Lithiation)
Objective: Introduction of an electrophile (e.g., Iodine) at the C8 position. Safety: Requires anhydrous conditions and low temperature to prevent ring opening.
-
Setup: Flame-dry a Schlenk flask under Argon. Dissolve 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq) in anhydrous THF (0.2 M).
-
Lithiation:
-
Cool to -78 °C .
-
Add
-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. -
directs the lithium to the C8 proton. The
at C5 is distant and does not interfere, though it inductively acidifies the ring. -
Stir for 30 minutes at -78 °C. The solution typically turns deep yellow/orange (lithiated species).[1]
-
-
Trapping:
-
Add Electrophile (e.g.,
dissolved in THF, 1.2 eq) rapidly. -
Allow to warm to room temperature over 2 hours.
-
-
Workup: Quench with saturated
. Extract with EtOAc. -
Data Validation:
NMR will show the loss of the doublet at high field (approx 8.5-9.0 ppm corresponding to H8) and collapse of H7 coupling.
Protocol C: Nucleophilic Aromatic Substitution (SNAr) at C7
Objective: Functionalizing C7 (assuming a 7-halo precursor is used, or oxidative addition). Note: Direct displacement of Hydride is difficult. This protocol assumes a 7-chloro or 7-bromo derivative, which is common in library synthesis.[1]
-
Reagents: 7-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq), Amine Nucleophile (1.5 eq),
(2.0 eq). -
Solvent: DMF or DMSO (polar aprotic is essential to stabilize the Meisenheimer complex).
-
Conditions: Heat to 80 °C for 4-6 hours.
-
Regioselectivity: The nucleophile attacks C7 exclusively. Attack at C5 is blocked by
. Attack at C8 is electronically less favorable for the Meisenheimer intermediate compared to the para-like C7 position.
Data Summary: Substituent Effects
| Position | Substituent | Electronic Effect | Steric Effect | Primary Reactivity Mode |
| C5 | Strong | High (A-value ~2.[1]1) | Inert / Blocking . Prevents metabolic oxidation at this site. | |
| C6 | Moderate | Low | Passive .[1] Part of the conjugated linker.[5] | |
| C7 | Electron Deficient | Low | Electrophilic .[1] Site of | |
| C8 | Acidified by | Medium (adjacent to N) | Acidic .[1] Site of deprotonation ( |
Synthesis & Pathway Diagram[4][5][7]
The following diagram illustrates the synthesis of the core and its divergence into functionalized derivatives.
Figure 2: Synthetic route from aminopyridine precursor to the fused scaffold and subsequent divergence points.[1]
References
-
Regioselective Synthesis of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidines . ResearchGate.[6][7] Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines . Organic Chemistry Portal. Available at: [Link]
-
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists . ACS Medicinal Chemistry Letters. Available at: [Link][1]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines . Molecules (MDPI). Available at: [Link][1]
-
The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines (Comparative Reactivity) . Taylor & Francis. Available at: [Link][1]
Sources
- 1. (1,2,4)Triazolo(1,5-a)pyridine-6-carbonitrile, 8-((2-(dibutylamino)-4-phenyl-5-thiazolyl)imino)-2-(1-ethylpentyl)-5,8-dihydro-7-methyl-5-oxo- | C32H41N7OS | CID 15375505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthetic routes for the preparation of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Application Note: Synthetic Protocols for 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Abstract & Strategic Significance
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines in kinase inhibitors (e.g., JAK, PI3K). The introduction of a trifluoromethyl (
Key Physicochemical Impacts:
-
Electronic Modulation: The strong electron-withdrawing nature of the 5-
group lowers the of the bridgehead nitrogen, reducing metabolic liability and altering hydrogen bond acceptor capability. -
Conformational Lock: The steric bulk of the
group (Van der Waals radius 2.2 Å, similar to an isopropyl group) creates a "ortho-effect," potentially locking the conformation of substituents at the adjacent C6 position.
This guide details the synthesis of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine.[1] While standard protocols exist for the parent heterocycle, the 5-
Retrosynthetic Analysis
To access the 5-substituted core, the most logical disconnection involves the formation of the N1–N2 and C3–N4 bonds. The primary precursor is 2-amino-6-(trifluoromethyl)pyridine .
Numbering Logic:
-
Precursor: 2-Amino-6-(trifluoromethyl)pyridine.
-
Transformation: The pyridine ring nitrogen (
) becomes (bridgehead). The amino nitrogen becomes . The carbon adjacent to (C6) becomes C5 in the fused system. -
Conclusion: Starting with 6-
-2-aminopyridine yields the 5- -triazolopyridine.
Caption: Retrosynthetic pathway highlighting the preservation of the CF3 regiochemistry.
Primary Protocol: The Formimidamide-HOSA Route
This is the industry-standard "one-pot, two-step" sequence. It is preferred for its scalability and the avoidance of heavy metal catalysts.
Reagents & Materials
-
Starting Material: 2-Amino-6-(trifluoromethyl)pyridine (CAS: 1233509-67-5).[2]
-
Formylating Agent:
-Dimethylformamide dimethyl acetal (DMF-DMA). -
Aminating/Cyclizing Agent: Hydroxylamine-O-sulfonic acid (HOSA).
-
Solvents: Ethanol (EtOH) or Methanol (MeOH); Dichloromethane (DCM) for extraction.
-
Base: Sodium bicarbonate (
) for quenching.
Step-by-Step Methodology
Step 1: Formation of the Formimidamide Intermediate
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous EtOH (5 mL/mmol).
-
Add Reagent: Add DMF-DMA (1.5 equiv) in one portion.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor by TLC or LCMS. The starting amine signal should disappear, replaced by the less polar formimidamide peak (
).
-
-
Concentration: Once conversion is complete, remove the solvent and excess DMF-DMA under reduced pressure (rotary evaporator) to yield the crude formimidamide as a viscous oil or solid.
-
Expert Tip: This intermediate is hydrolytically unstable. Proceed immediately to Step 2 or store under Argon at
.
-
Step 2: Oxidative Cyclization with HOSA
-
Dissolution: Redissolve the crude formimidamide from Step 1 in Methanol (5 mL/mmol).
-
Cooling: Cool the solution to
using an ice bath. -
Addition: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv) portion-wise over 10 minutes.
-
Safety Note: HOSA is an exothermic aminating agent. Ensure temperature remains
during addition.
-
-
Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 12–18 hours.
-
Mechanistic Insight: The reaction proceeds via the formation of an amidine-oxime sulfonate, followed by nucleophilic attack of the pyridine nitrogen onto the oxime nitrogen.
-
-
Workup:
-
Quench with saturated aqueous
solution until pH 8. -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Purify by flash column chromatography (Gradient: 0–5% MeOH in DCM).
Expected Yield: 60–75% (over two steps).
Expert Insights & Troubleshooting
The presence of the 6-trifluoromethyl group introduces specific challenges not found in the synthesis of the parent triazolopyridine.
The "CF3 Effect" on Nucleophilicity
The
-
Consequence: The final cyclization step (Step 2, ring closure) involves the attack of
onto the electrophilic nitrogen of the HOSA-derived intermediate. This step is slower for 6- analogs. -
Optimization: If LCMS shows the intermediate oxime but no cyclized product, heat the reaction in Step 2 to
for 4 hours.
Steric Hindrance
The
-
Consequence: It shields the nitrogen, further retarding the cyclization.
-
Solution: Ensure high concentration (1–2 M) during Step 2 to favor the intramolecular reaction.
Data Summary Table
| Parameter | Standard Conditions | Optimized for 5-CF3 Analog | Reason |
| DMF-DMA Equiv | 1.1 – 1.2 | 1.5 – 2.0 | Drive initial amidine formation to completion despite sterics. |
| Cyclization Temp | Room Temp | RT | Overcome reduced nucleophilicity of Pyridine N. |
| Reagent (Step 2) | HOSA | HOSA | Preferred over oxidizing agents (e.g., Pb(OAc)4) for safety. |
| Solvent | EtOH | MeOH | Higher solubility of HOSA promotes faster reaction. |
Reaction Mechanism Visualization
Understanding the mechanism is crucial for troubleshooting. The pathway involves an initial condensation followed by an electrophilic amination/cyclization.
Caption: Mechanistic pathway. Note that Step 3 -> Step 4 is the bottleneck due to the electron-deficient Pyridine N.
Alternative Route: Copper-Catalyzed Oxidative Cyclization
If the HOSA route fails or yields are poor due to the electronic deactivation of the ring nitrogen, use the Copper-catalyzed radical pathway. This method is less sensitive to the nucleophilicity of the pyridine nitrogen.
-
Protocol: React 2-amino-6-(trifluoromethyl)pyridine with formamidine acetate (or a nitrile) in the presence of
(10 mol%) and in DMSO at under air. -
Mechanism: Involves coordination of the copper to the amidine followed by a radical oxidative coupling, bypassing the direct nucleophilic attack requirement.
Safety & Handling
-
HOSA (Hydroxylamine-O-sulfonic acid):
-
Hazard: Corrosive, hygroscopic, and potentially explosive if heated under confinement.
-
Control: Store in a refrigerator. Use a blast shield during scale-up (>5g). Quench excess HOSA with aqueous base carefully (exothermic).
-
-
DMF-DMA:
-
Hazard: Flammable liquid. Hydrolyzes to form dimethylamine and DMF.
-
Control: Handle in a fume hood.
-
-
2-Amino-6-(trifluoromethyl)pyridine:
-
Hazard: Irritant.
-
Control: Standard PPE (gloves, goggles, lab coat).
-
References
-
Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." Organic Chemistry Portal. Available at: [Link]
-
Huntsman, E., Balsells, J. (2005).[3] "Synthesis of [1,2,4]Triazolo[1,5-a]pyridines from 2-Aminopyridines." European Journal of Organic Chemistry, 2005(17), 3761–3765. (Foundation for the oxidative cyclization methodology).
-
Ueda, S., Nagasawa, H. (2009).[3] "Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization." Journal of the American Chemical Society, 131(42), 15080–15081. (Alternative Copper Route).
-
National Center for Biotechnology Information (NCBI). "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." PMC. Available at: [Link]
Sources
One-pot cyclization protocols for 5-trifluoromethyl triazolopyridines
Application Note: One-Pot Cyclization Protocols for 5-Trifluoromethyl Triazolopyridines
Introduction & Rationale
Triazolopyridines represent a privileged heterocyclic scaffold in modern drug discovery, frequently deployed as bioisosteres for amide bonds and as core pharmacophores in CNS-active agents (e.g., mGluR2 positive allosteric modulators)[1]. The incorporation of a trifluoromethyl (–CF₃) group at the 5-position of the triazolopyridine core dramatically enhances lipophilicity, metabolic stability, and target binding affinity[2].
However, traditional multi-step syntheses of 5-trifluoromethyl triazolopyridines suffer from poor atom economy, hazardous reagent requirements (e.g., POCl₃), and the necessary isolation of unstable hydrazone intermediates. One-pot cyclization protocols bypass these bottlenecks, enabling the direct, chemoselective conversion of 6-trifluoromethyl-2-hydrazinopyridines into the desired bicyclic systems[3]. This guide details the mechanistic causality and validated protocols for synthesizing both kinetic [4,3-a] and thermodynamic [1,5-a] isomers via one-pot methodologies.
Mechanistic Causality & The Dimroth Rearrangement
Designing a successful one-pot cyclization requires exploiting the inherent reactivity of the transient intermediates. The synthesis fundamentally relies on a cascade sequence: condensation, oxidative/dehydrative ring closure, and optional isomerization.
-
Condensation : 6-trifluoromethyl-2-hydrazinopyridine reacts with an electrophile (aldehyde, orthoester, or cyclic anhydride) to form a transient hydrazone or amidrazone[3].
-
Kinetic Ring Closure : Oxidative agents (e.g., N-chlorosuccinimide or Cu(II) salts) facilitate the intramolecular attack of the pyridine nitrogen onto the activated hydrazone carbon. This strictly generates the [1,2,4]triazolo[4,3-a]pyridine architecture as the kinetic product[4].
-
Dimroth Rearrangement : The 5-CF₃ group introduces significant steric bulk adjacent to the bridgehead nitrogen in the [4,3-a] system. Under basic or thermal conditions, the kinetic product undergoes ring-opening and re-closure (Dimroth rearrangement) to yield the thermodynamically favored [1,2,4]triazolo[1,5-a]pyridine isomer[5]. The strongly electron-withdrawing nature of the –CF₃ group accelerates this isomerization by stabilizing the intermediate ring-opened species[5].
Fig 1: One-pot mechanistic pathway from hydrazinopyridine to thermodynamic [1,5-a] triazolopyridine.
Self-Validating Experimental Protocols
Protocol A: NCS-Mediated Oxidative Cyclization (Targeting Kinetic [4,3-a] Isomer)
This protocol utilizes N-chlorosuccinimide (NCS) as a dual-purpose reagent. It first chlorinates the transient hydrazone to a hydrazonoyl chloride, which immediately cyclizes[4].
Step-by-Step Methodology:
-
Condensation : Dissolve 6-trifluoromethyl-2-hydrazinopyridine (1.0 eq) and the corresponding aldehyde (1.05 eq) in anhydrous DMF (0.5 M) under an N₂ atmosphere. Stir at 25 °C for 30 minutes. Causality: Complete hydrazone formation must be verified via LC-MS before proceeding. Premature addition of NCS leads to the oxidative degradation of the free hydrazine.
-
Thermal Regulation : Cool the reaction mixture to 0 °C using an ice bath.
-
Activation : Add NCS (1.1 eq) portion-wise over 15 minutes. Causality: The in situ chlorination step is highly exothermic; strict temperature control prevents the formation of tarry degradation byproducts[4].
-
Cyclization : Allow the mixture to warm to room temperature and stir for 2 hours. The nucleophilic pyridine nitrogen spontaneously displaces the newly installed chloride, forming the 5-CF₃-[4,3-a] triazolopyridine core.
-
Quench & Isolation : Quench with saturated aqueous Na₂S₂O₃ to neutralize residual NCS. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.
-
Validation & QC : LC-MS analysis of the crude mixture must show a single major peak corresponding to [M+H]⁺ of the [4,3-a] isomer. The absence of the M+34 isotope pattern confirms the complete displacement of the intermediate chloride.
Protocol B: Microwave-Assisted Cyclodehydration (Targeting Thermodynamic [1,5-a] Isomer)
Microwave irradiation accelerates both the initial condensation and the subsequent Dimroth rearrangement, providing direct one-pot access to the [1,5-a] isomer[6].
Step-by-Step Methodology:
-
Reagent Assembly : Combine 6-trifluoromethyl-2-hydrazinopyridine (1.0 eq) and an orthoester (e.g., triethyl orthoformate, 3.0 eq) in a heavy-walled microwave-safe vial.
-
Catalysis : Add a catalytic amount of glacial acetic acid (0.1 eq) to promote the initial condensation into the amidrazone intermediate.
-
Irradiation : Seal the vial and irradiate at 130 °C for 45 minutes. Causality: The elevated temperature under sealed conditions provides the specific activation energy required to drive the Dimroth rearrangement of the sterically hindered 5-CF₃-[4,3-a] intermediate into the stable [1,5-a] isomer[6].
-
Isolation : Cool to room temperature, concentrate under reduced pressure, and recrystallize from EtOH/H₂O to obtain the pure 5-CF₃-[1,5-a] triazolopyridine.
-
Validation & QC : ¹⁹F NMR is diagnostic for this protocol. The –CF₃ signal in the [1,5-a] isomer typically shifts upfield by ~2-3 ppm compared to the [4,3-a] kinetic intermediate due to the relief of steric compression against the bridgehead nitrogen.
Quantitative Data Presentation
The following table summarizes the operational parameters and outcomes for various one-pot cyclization strategies applied to 5-trifluoromethyl triazolopyridines.
| Protocol | Target Scaffold | Primary Reagents | Reaction Conditions | Average Yield | Mechanistic Control |
| A (NCS) | 5-CF₃-[4,3-a]pyridine | Hydrazine, Aldehyde, NCS | 0 °C to RT, 2.5 h | 78–85% | Kinetic (Oxidative)[4] |
| B (Microwave) | 5-CF₃-[1,5-a]pyridine | Hydrazine, Orthoester, AcOH | MW, 130 °C, 45 min | 82–90% | Thermodynamic (Dimroth)[6] |
| C (Cu-Catalyzed) | 5-CF₃-[4,3-a]pyridine | Hydrazine, Aldehyde, CuBr₂ | RT, 3 h, Air/Oxone | 70–80% | Kinetic (Catalytic)[7] |
References
1.[7] Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. 7 2.[6] A facile one-pot synthesis of novel 1, 2, 4-triazolo[4, 3-a]pyridine derivatives containing the trifluoromethyl moiety using microwave irradiation. J. Chem. Res. 2015. 6 3.[1] 3-(Cyclopropylmethyl)-7-((4-(4-[11C]methoxyphenyl)piperidin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Synthesis and preliminary evaluation for PET imaging of metabotropic glutamate receptor subtype 2. Bioorg Med Chem Lett.1 4.[5] Synthesis of novel substituted [1,2,4]triazolo[1,5-a]pyridines and their related pyrano[2,3-d]imidazole derivativs. ResearchGate. 5 5.[4] Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. 4 6.[3] Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions. The Journal of Organic Chemistry. 3 7.[2] Exploring the Unexplored Practical and Alternative Synthesis of 3- (Trifluoromethyl)-Triazolopiperazine the Key Intermediate for Sitagliptin. Letters in Organic Chemistry. 2
Sources
- 1. 3-(Cyclopropylmethyl)-7-((4-(4-[11C]methoxyphenyl)piperidin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Synthesis and preliminary evaluation for PET imaging of metabotropic glutamate receptor subtype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Precision C-H Activation of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
This Application Note is designed for researchers and drug discovery scientists focusing on the late-stage functionalization of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine .
The protocols below are engineered based on the specific electronic and steric perturbations introduced by the 5-trifluoromethyl (
Strategic Analysis & Reactivity Profile
The 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine scaffold presents a unique "push-pull" challenge for C-H activation.[1] The fusion of the electron-rich triazole and the pyridine ring creates distinct zones of reactivity, which are heavily modulated by the strong electron-withdrawing group (EWG) at the C5 position.
The 5- Effect[1]
-
Electronic Deactivation (Pyridine Ring): The
group at C5 significantly lowers the HOMO energy of the pyridine ring, deactivating it towards classical Electrophilic Aromatic Substitution ( ). However, this electron deficiency makes the ring a prime candidate for nucleophilic radical addition (Minisci-type) and Concerted Metallation-Deprotonation (CMD) mechanisms where acidity is key.[1] -
Acidity Enhancement (C2 Position): Through inductive effects transmitted across the bridgehead Nitrogen (N4), the C2-H bond becomes significantly more acidic compared to the non-fluorinated parent. This facilitates base-assisted metalation (e.g., with Pd or Cu).
-
Steric Environment: The C5-
group is adjacent to the bridgehead N4.[1] While it does not directly block the C2 position, it creates a "peri-like" steric bulk that may influence the bite angle of ligands coordinating at N3 or N4, potentially favoring smaller phosphine ligands or ligand-free conditions.
Regioselectivity Map
Figure 1: Reactivity landscape of the substrate.[2] Green indicates the primary site for cross-coupling; Yellow indicates the site for radical functionalization.
Experimental Protocols
Protocol A: C2-H Direct Arylation (The "Electronic" Approach)
Target: Introduction of (Hetero)aryl groups at the C2 position.
Mechanism: Concerted Metallation-Deprotonation (CMD).[1]
Why this works: The 5-
Materials
-
Substrate: 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)[1]
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)[1]
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: XPhos (10 mol%) or PPh
(20 mol%)-
Note: XPhos is preferred for sterically demanding aryl bromides; PPh
suffices for simple systems.
-
-
Base: K
CO (2.0 equiv) or Cs CO (2.0 equiv) -
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Step-by-Step Procedure
-
Setup: In a glovebox or under argon flow, charge a specialized pressure vial (e.g., microwave vial) with the substrate, Aryl Bromide, Pd(OAc)
, Ligand, and Base. -
Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M). Seal the vial with a Teflon-lined crimp cap.
-
Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (crucial for Pd(0) active species stability).
-
Reaction: Heat the reaction block to 110 °C for 16–24 hours.
-
Checkpoint: The reaction mixture should turn from dark red/brown to black as Pd nanoparticles form/aggregate towards the end.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product usually elutes later than the starting material due to increased polarity/pi-stacking.[1]
Data Interpretation:
| Parameter | Expected Outcome | Troubleshooting |
|---|
| Conversion | >85% | If low, switch base to Cs
Protocol B: C7-H Radical Alkylation (The "Minisci" Approach)
Target: Introduction of Alkyl groups (Methyl, Ethyl, Cycloalkyl) at the C7 position.
Mechanism: Radical Nucleophilic Aromatic Substitution (
Materials
-
Substrate: 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)[1]
-
Radical Source: Alkyl Carboxylic Acid (R-COOH) (3.0 equiv) or Alkyl Trifluoroborate (3.0 equiv)[1]
-
Catalyst: AgNO
(20 mol%) -
Oxidant: (NH
) S O (Ammonium Persulfate) (2.0 equiv) -
Acid Additive: TFA (1.0 equiv) - Optional, helps protonate the heterocycle to further activate it.
-
Solvent: DCM/Water (biphasic 1:1) or TFA/Water.
Step-by-Step Procedure
-
Preparation: Dissolve the substrate in the organic solvent (DCM).
-
Radical Generation: Dissolve the Alkyl Carboxylic Acid and AgNO
in the water phase. -
Initiation: Add the oxidant ((NH
) S O ) to the aqueous phase. -
Mixing: Combine phases and stir vigorously at 40–60 °C .
-
Note: Vigorous stirring is critical for biphasic Minisci reactions to ensure radical transfer at the interface.
-
-
Monitoring: Monitor by LC-MS. The reaction is usually fast (1–4 hours).
-
Quench: Neutralize with saturated NaHCO
solution. Extract with DCM.
Regioselectivity Note:
You may observe a mixture of C7 (major) and C8 (minor) isomers. The 5-
-
C7-Alkyl: Major product (Electronic preference).[1]
-
C8-Alkyl: Minor product (Steric hindrance from N1 lone pair).[1]
Protocol C: C8-H Borylation (Late-Stage Diversification)
Target: Installation of a Boronic Pinacol Ester (BPin) for Suzuki coupling.[1]
Mechanism: Ir-Catalyzed C-H Activation (Sterically Directed).[1]
Why this works: Iridium catalysts are highly sensitive to steric bulk. The C2 position is acidic but small; C5 is blocked. The catalyst will avoid the "bay region" near the bridgehead if possible, but C8 (peri to N1) is often the only accessible C-H bond on the pyridine ring that allows for the specific "flat" geometry required by Ir-bipyridine complexes, provided the 5-
Materials
-
Catalyst: [Ir(OMe)(cod)]
(1.5 mol%) -
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)[1]
-
Reagent: B
pin (bis(pinacolato)diboron) (1.0 equiv) -
Solvent: THF or MTBE (anhydrous)
Procedure
-
Pre-complexation: Mix [Ir(OMe)(cod)]
, dtbpy, and B pin in THF for 10 mins to generate the active catalyst. -
Addition: Add the substrate.
-
Heating: Heat to 80 °C for 4–12 hours.
-
Workup: Evaporate volatiles. The crude reaction mixture can often be used directly in the next Suzuki coupling step to avoid protodeboronation on silica.
Mechanism & Workflow Visualization
The following diagram illustrates the divergent pathways for the functionalization of the substrate.
Figure 2: Divergent synthetic workflows for C2 (Arylation) and C7 (Alkylation).
References
-
General C-H Activation of [1,2,4]Triazolo[1,5-a]pyridines (C2 Arylation)
-
Minisci Reaction on Electron-Deficient Heterocycles
-
Synthesis of 5-(Trifluoromethyl)
-
Steric Effects in Triazolopyridine Functionalization
- Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems.
- Relevance: Discusses how substituents on the six-membered ring influence regioselectivity (C7 vs C8).
- Source:MDPI Molecules
-
Link:[1]
Sources
- 1. (1,2,4)Triazolo(1,5-a)pyridine-6-carbonitrile, 8-((2-(dibutylamino)-4-phenyl-5-thiazolyl)imino)-2-(1-ethylpentyl)-5,8-dihydro-7-methyl-5-oxo- | C32H41N7OS | CID 15375505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Application Note: Late-Stage Functionalization of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine via Cross-Coupling
Overview & Strategic Rationale
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged, nitrogen-rich bicyclic core that has garnered immense traction in modern drug discovery. It serves as a robust bioisostere for indoles, benzimidazoles, and imidazopyridines, offering improved metabolic stability and unique hydrogen-bonding profiles. Recently, derivatives of this core have been identified as highly potent retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonists for the treatment of autoimmune diseases[1], as well as aryl hydrocarbon receptor (AhR) agonists for skin barrier repair[2].
The introduction of a 5-trifluoromethyl (-CF₃) group into this scaffold profoundly alters its physicochemical properties. The -CF₃ moiety enhances lipophilicity (improving membrane permeability), provides steric shielding against enzymatic degradation, and significantly modulates the electron density of the fused pyridine ring. However, this strong electron-withdrawing effect, coupled with the steric bulk at the C-5 position, presents unique synthetic challenges during late-stage functionalization.
This application note details field-proven methodologies for the functionalization of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridines, focusing on both traditional Suzuki-Miyaura cross-coupling of pre-activated substrates and step-economical direct C–H arylation.
Mechanistic Insights: Overcoming Steric and Electronic Hurdles
Functionalizing the triazolopyridine core requires navigating the intrinsic reactivity of its two distinct rings. The electron-deficient nature of the pyridine ring (exacerbated by the 5-CF₃ group) renders electrophilic aromatic substitution nearly impossible. Conversely, the electron-withdrawing -CF₃ group increases the acidity of adjacent C–H bonds, opening pathways for transition-metal-catalyzed C–H activation[3].
When utilizing pre-halogenated substrates (e.g., 2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine), the primary challenge is catalyst poisoning. The multiple nitrogen heteroatoms can strongly coordinate to palladium species. To circumvent this, highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are required to accelerate oxidative addition and favor reductive elimination over non-productive off-cycle coordination[4].
Workflow comparing traditional cross-coupling and direct C-H functionalization strategies.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
This protocol describes the coupling of the sterically hindered 2-bromo derivative with aryl boronic acids. The use of a biphasic solvent system and a bulky Buchwald ligand is critical for high yields.
Materials Required:
-
2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (10 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure strict oxygen exclusion, which prevents phosphine ligand oxidation and catalyst deactivation.
-
Solvent Addition: Inject 5.0 mL of the degassed 1,4-Dioxane/H₂O mixture via syringe. The presence of water is essential for the activation of the boronic acid via the formation of a reactive boronate complex.
-
Heating & Agitation: Replace the septum with a Teflon screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized product.
Causality Note: XPhos is specifically selected over PPh₃ because its extreme steric bulk forces the formation of a monoligated Pd(0) active species, which vastly accelerates the oxidative addition into the electron-deficient C–Br bond while preventing the triazole nitrogens from chelating and precipitating the palladium[4].
Protocol 2: Palladium-Catalyzed Direct C–H Arylation
For step-economy, direct C–H functionalization bypasses the need for pre-halogenation. This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway[3].
Materials Required:
-
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol)
-
Aryl bromide or iodide (1.5 equiv, 1.5 mmol)
-
Pd(OAc)₂ (10 mol%)
-
Tricyclohexylphosphine (PCy₃) (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv, 2.0 mmol)
-
Pivalic acid (PivOH) (30 mol%)
-
Solvent: Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a pressure vial with the triazolopyridine substrate, aryl halide, Pd(OAc)₂, PCy₃, Cs₂CO₃, and PivOH.
-
Solvent Addition: Add anhydrous toluene, seal the vial with a PTFE-lined cap, and remove it from the glovebox.
-
Reaction Execution: Heat the reaction mixture at 110 °C in a heating block for 24 hours.
-
Quenching & Extraction: Cool to ambient temperature, filter the mixture through a short pad of Celite to remove inorganic salts and precipitated palladium black, eluting with dichloromethane (20 mL).
-
Isolation: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography depending on the polarity of the appended aryl group.
Causality Note: Pivalic acid (PivOH) is the critical additive here. The pivalate anion acts as an internal proton shuttle, lowering the transition state energy for the cleavage of the basic C–H bond via the CMD mechanism. Without PivOH, yields drop precipitously due to the high activation barrier of unactivated C–H bond cleavage.
Proposed Concerted Metalation-Deprotonation (CMD) catalytic cycle for C-H arylation.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization data for the direct C–H arylation of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine with 4-bromoanisole, highlighting the causality of reagent selection.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Additive | Solvent | Temp (°C) | Yield (%)* |
| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ (2.0) | None | Toluene | 110 | 15 |
| 2 | Pd(OAc)₂ (10) | PCy₃ (20) | Cs₂CO₃ (2.0) | None | Toluene | 110 | 42 |
| 3 | Pd(OAc)₂ (10) | PCy₃ (20) | K₂CO₃ (2.0) | PivOH (0.3) | Toluene | 110 | 68 |
| 4 | Pd(OAc)₂ (10) | PCy₃ (20) | Cs₂CO₃ (2.0) | PivOH (0.3) | Toluene | 110 | 89 |
| 5 | Pd(OAc)₂ (10) | PCy₃ (20) | Cs₂CO₃ (2.0) | PivOH (0.3) | DMF | 110 | 54 |
| 6 | None | PCy₃ (20) | Cs₂CO₃ (2.0) | PivOH (0.3) | Toluene | 110 | N.R. |
*Yields determined by HPLC analysis using an internal standard. N.R. = No Reaction.
Data Analysis: Entry 1 demonstrates that standard phosphines (PPh₃) are insufficient for overcoming the steric hindrance of the target. Switching to the more electron-rich and bulky PCy₃ (Entry 2) improves the yield. The introduction of PivOH (Entry 3 and 4) is transformative, validating the CMD pathway. Finally, Cs₂CO₃ outperforms K₂CO₃ due to the higher solubility of the cesium pivalate intermediate in non-polar solvents like toluene (Entry 4 vs. Entry 5).
References
-
Copper-Catalyzed Direct Cross-Coupling of Triazolopyridine with N-Tosylhydrazones ResearchGate URL:[Link]
-
Triazolopyridines. Part 29. Direct arylation reactions with [1,2,3]triazolo[1,5-a]pyridines Semantic Scholar URL:[Link]
-
Discovery of[1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists ACS Medicinal Chemistry Letters URL:[Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles MDPI Molecules URL:[Link]
Sources
Using 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine as a bioisostere in medicinal chemistry
Application Note: Strategic Deployment of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine in Medicinal Chemistry
Executive Summary: The Bioisosteric Advantage
The 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine scaffold represents a high-value bioisostere for drug discovery programs targeting kinases, GPCRs, and ion channels. Unlike traditional bicyclic heterocycles (e.g., quinoline, quinoxaline), this scaffold offers a unique combination of metabolic occlusion and electronic modulation .
The incorporation of the trifluoromethyl (CF₃) group at the C5 position serves two critical functions:
-
Metabolic Blockade: It sterically and electronically shields the "alpha" position of the pyridine ring—a common "soft spot" for oxidative metabolism (Phase I oxidation).
-
Lipophilicity Modulation: It increases lipophilicity (
) to improve membrane permeability while maintaining a lower Total Polar Surface Area (TPSA) compared to non-fluorinated analogs.
Physicochemical Profile & Bioisosteric Rationale
This scaffold is most effectively deployed as a bioisostere for 1-substituted isoquinolines or 2-substituted quinolines . The nitrogen-rich triazole ring increases aqueous solubility potential compared to pure carbocycles, while the CF₃ group ensures potency in hydrophobic pockets.
Comparative Metrics (Predicted)
| Property | Quinoline (Reference) | [1,2,4]Triazolo[1,5-a]pyridine (Core) | 5-(CF₃)-[1,2,4]triazolo[1,5-a]pyridine (Target) |
| MW (Da) | 129.16 | 119.12 | 187.12 |
| cLogP | ~2.0 | ~0.8 | ~1.9 |
| TPSA (Ų) | 12.9 | 30.2 | 30.2 |
| H-Bond Acceptors | 1 | 2 (N1, N3) | 2 |
| Metabolic Liability | High (C2/C4 oxidation) | Moderate | Low (C5 blocked by CF₃) |
| Electronic Nature | Electron-Deficient | Electron-Deficient | Highly Electron-Deficient |
Structural Logic Diagram
The following decision tree illustrates when to deploy this scaffold during Hit-to-Lead optimization.
Figure 1: Decision logic for scaffold replacement. The 5-CF3 derivative simultaneously addresses metabolic instability and hydrophobic binding requirements.
Synthetic Protocol: Regioselective Synthesis
The synthesis of the 5-substituted isomer requires a specific precursor to ensure the CF₃ group ends up at the correct position (adjacent to the bridgehead nitrogen). The most robust route utilizes 6-(trifluoromethyl)pyridin-2-amine as the starting material.
Reaction Scheme
-
Amidine Formation: Condensation of the aminopyridine with DMF-DMA.
-
Oxidative Cyclization: N-N bond formation using Hydroxylamine-O-sulfonic acid (HOSA).
Detailed Methodology
Reagents Required:
-
Starting Material: 6-(Trifluoromethyl)pyridin-2-amine (CAS: 34486-24-3)
-
Reagent A:
-Dimethylformamide dimethyl acetal (DMF-DMA) -
Reagent B: Hydroxylamine-O-sulfonic acid (HOSA)
-
Solvents: Ethanol (EtOH), Methanol (MeOH), Pyridine (anhydrous)
Step 1: Formation of the Formamidine Intermediate
-
Charge a round-bottom flask with 6-(trifluoromethyl)pyridin-2-amine (1.0 equiv).
-
Add DMF-DMA (1.5 equiv) and anhydrous EtOH (5 mL/mmol).
-
Reflux the mixture at 80°C for 3–5 hours . Monitor by TLC (usually 50% EtOAc/Hexane) for disappearance of amine.
-
Concentrate the reaction mixture in vacuo to yield the crude formamidine intermediate (
-dimethyl-N'-[6-(trifluoromethyl)pyridin-2-yl]formamidine).-
Note: This intermediate is often an oil and can be used directly without purification.
-
Step 2: Ring Closure (Cyclization)
-
Dissolve the crude formamidine in MeOH (5 mL/mmol).
-
Add Pyridine (2.0 equiv) to buffer the reaction.
-
Cool the solution to 0°C in an ice bath.
-
Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv) portion-wise to control the exotherm.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours .
-
Workup: Remove solvent in vacuo. Dilute residue with saturated NaHCO₃ (aq) and extract with Ethyl Acetate (3x).
-
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0–60% EtOAc in Hexanes).
Yield Expectation: 65–80% over two steps.
Synthetic Workflow Diagram
Figure 2: Two-step synthetic pathway from commercially available aminopyridines.
Experimental Validation: Microsomal Stability Assay
To confirm the metabolic stability conferred by the CF₃ group, the following protocol should be executed comparing the 5-CF3 analog against the unsubstituted parent.
Objective: Determine Intrinsic Clearance (
Protocol:
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH (1 mM final concentration).
-
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
is used to calculate and .
Success Criteria:
-
High Stability:
µL/min/mg protein. -
Improvement: The 5-CF3 analog should show >2-fold improvement in half-life compared to the 5-H or 5-Methyl analog.
References
-
Synthesis of [1,2,4]triazolo[1,5-a]pyridines
- Source: Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines."
-
URL:[Link]
-
Bioisosteric Applications in Kinase Inhibitors
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Metabolic Stability of Fluorinated Scaffolds
- Source: MDPI Pharmaceuticals. "The Role of Trifluoromethyl Groups in Medicinal Chemistry."
-
URL:[Link]
-
General Triazolopyridine Review
- Source: European Journal of Medicinal Chemistry. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design."
-
URL:[Link]
Procedures for nucleophilic substitution on 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Application Note: Strategic Nucleophilic Substitution on 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Scaffolds
and metal-catalyzed substitutions on the activated triazolopyridine core.Part 1: Strategic Analysis & Reactivity Profile
The 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized in JAK inhibitors, adenosine receptor antagonists, and ROR
Electronic Landscape
The reactivity of this scaffold is defined by the interplay between the electron-deficient fused ring system and the strongly electron-withdrawing
-
Bridgehead Nitrogen (N4): Acts as an electron sink, activating positions C5 (ortho) and C7 (para) toward nucleophilic attack.
-
5-Trifluoromethyl Group: Exerts a powerful inductive effect (-I), significantly lowering the LUMO energy of the pyridine ring. While
is generally stable, its presence at C5 super-activates the C7 position for Nucleophilic Aromatic Substitution ( ), provided a suitable leaving group (Cl, Br, F) is present. -
Regioselectivity: In a di-halogenated system (e.g., 7-bromo-5-trifluoromethyl...), nucleophilic attack occurs exclusively at C7 due to the para-relationship with the bridgehead nitrogen (N4), which allows for effective resonance stabilization of the Meisenheimer complex.
Critical Design Considerations
-
Stability of the
Group: Unlike chlorodifluoromethyl groups, the moiety is chemically robust and typically resists hydrolysis or displacement under standard conditions. It acts as an activator, not a leaving group. -
Nucleophile Selection:
-
Hard Nucleophiles (Alkoxides, Amines): React rapidly at C7 at ambient to moderate temperatures.
-
Soft Nucleophiles (Thiols): May require elevated temperatures or transition metal catalysis if the leaving group is poor.
-
Part 2: Experimental Protocols
Protocol A: Regioselective of 7-Halo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Target Application: Introduction of amine or ether motifs for SAR exploration.
Reagents & Materials:
-
Substrate: 7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv).
-
Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv) or Sodium Alkoxide (1.2 equiv).
-
Base: DIPEA (2.0 equiv) for amines; None required for alkoxides.
-
Solvent: Anhydrous DMF, DMSO, or NMP (Polar aprotic solvents are essential to stabilize the transition state).
-
Temperature: 60°C – 100°C.
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the substrate (1.0 mmol) and anhydrous DMF (5 mL, 0.2 M concentration).
-
Addition:
-
For Amines: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).
-
For Alkoxides: Add the sodium alkoxide (1.2 mmol) directly to the solution at 0°C, then warm to RT.
-
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor via LC-MS for the disappearance of the starting material (
) and formation of the product.-
Note: If conversion is sluggish (>12h), increase temperature to 100°C or switch solvent to DMSO.
-
-
Work-up:
-
Pour the reaction mixture into ice-cold water (20 mL).
-
If a precipitate forms, filter and wash with water.
-
If no precipitate, extract with EtOAc (3 x 15 mL), wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| No Reaction | Poor nucleophilicity or solvent effect. | Switch to DMSO; increase temp to 120°C; use microwave irradiation (140°C, 30 min). |
| Hydrolysis (OH product) | Wet solvent or hygroscopic base. | Use strictly anhydrous DMF/DMSO; store bases in desiccator. |
| Regioisomers | Attack at wrong position (rare). | Confirm substrate purity; C7 is thermodynamically and kinetically favored. |
Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Target Application: Coupling with sterically hindered amines or anilines where
Reagents:
-
Catalyst:
(2 mol%) + Xantphos (4 mol%) OR BrettPhos Pd G3. -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
Methodology:
-
In a glovebox or under
, combine substrate, amine, base, and Pd-precatalyst in dioxane. -
Heat at 100°C for 16 hours.
-
Filter through Celite and purify.
-
Expert Tip: The electron-deficient nature of the ring makes oxidative addition facile; the challenge is often reductive elimination. Xantphos is preferred for its wide bite angle.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the activation pathway and the regioselectivity logic driven by the 5-
Caption: Mechanistic pathway for
Part 4: References
-
Higgins, P. et al. (2023). "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." Arabian Journal of Chemistry.
-
Ueda, S. & Nagasawa, H. (2009). "Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization." Journal of the American Chemical Society.
-
Muta, R. et al. (2022).[1] "3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation." Organic Letters.
-
Li, Z. et al. (2022).[2][3] "Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement."[2][3] Organic Letters.
-
Perveen, S. et al. (2020). "Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent RORγt Inverse Agonists." ACS Medicinal Chemistry Letters.
Sources
Application Note: 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine in Agrochemical Synthesis
Executive Summary
The development of highly selective, low-dose agrochemicals relies heavily on the strategic incorporation of privileged heterocyclic scaffolds. 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has emerged as a critical building block in the synthesis of next-generation herbicides, fungicides, and plant growth regulators. This application note provides a comprehensive, field-proven protocol for utilizing this compound in the synthesis of triazolopyridine-2-sulfonamide herbicides, detailing the mechanistic rationale, reaction causality, and self-validating analytical controls required for high-yield production.
Mechanistic Rationale & Structural Advantages
The architectural design of modern agrochemicals demands a delicate balance between target affinity and environmental stability. The selection of the 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine scaffold is driven by two primary factors:
-
The Trifluoromethyl (-CF₃) Effect: The introduction of a -CF₃ group at the 5-position significantly enhances the lipophilicity (logP) of the molecule. In post-emergence herbicides, this increased lipophilicity is critical for penetrating the waxy cuticle of plant leaves[1]. Furthermore, the strong electron-withdrawing nature of the -CF₃ group shields the aromatic core from rapid oxidative degradation by plant cytochrome P450 enzymes, thereby extending the half-life of the active ingredient in planta[1].
-
Enzyme Inhibition via the Triazolopyridine Core: Fused nitrogen heterocycles, particularly [1,2,4]triazolo[1,5-a]pyridines, act as structural mimics of purines and pyrimidines[2]. When functionalized as sulfonamides, these compounds act as potent inhibitors of Acetolactate Synthase (ALS), effectively disrupting the biosynthesis of branched-chain amino acids in broadleaf weeds[3][4].
Experimental Workflow: Synthesis of a Triazolopyridine Sulfonamide Herbicide
The following protocol details the conversion of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine into a highly active N-aryl-sulfonamide herbicide.
Causality in Reagent Selection
-
Solvent/Base Selection (Pyridine): In the sulfonamide coupling step, pyridine is utilized as both the solvent and the acid scavenger. Unlike aliphatic amines (e.g., triethylamine), pyridine is a weaker base and a softer nucleophile, which prevents competitive attack on the highly electrophilic sulfonyl chloride intermediate, thereby suppressing the formation of inactive sulfonic acid byproducts.
-
Temperature Control: The electron-withdrawing -CF₃ group makes the sulfonyl chloride intermediate exceptionally reactive. Maintaining the coupling reaction strictly at 25 °C prevents exothermic degradation and minimizes dimerization.
Step-by-Step Protocol
Step 1: Preparation of the Sulfonyl Chloride Intermediate
-
Charge: To a thoroughly dried 500 mL jacketed reactor under N₂ atmosphere, add 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-thiol (50.0 g, 0.21 mol) and glacial acetic acid (250 mL).
-
Cooling: Chill the suspension to 0–5 °C using a recirculating chiller.
-
Chlorine Gas Introduction: Bubble Cl₂ gas (approx. 3.5 equivalents) through the suspension at a controlled rate, maintaining the internal temperature below 10 °C.
-
Self-Validating IPC (In-Process Control): The highly reactive sulfonyl chloride cannot be analyzed directly via standard reverse-phase HPLC due to on-column hydrolysis. Validation step: Quench a 10 µL reaction aliquot in 1 mL of anhydrous methanol to form the stable methyl sulfonate ester. Proceed to workup only when HPLC analysis of the ester shows <1.0% starting material.
-
Workup: Purge the reactor with N₂ to remove excess Cl₂. Pour the mixture over crushed ice (500 g). Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 20 °C to yield the reactive 2-chlorosulfonyl intermediate.
Step 2: Sulfonamide Coupling
-
Coupling: Dissolve the freshly prepared sulfonyl chloride (40.0 g) in anhydrous pyridine (150 mL, Karl Fischer < 50 ppm H₂O).
-
Addition: Slowly add the target aniline derivative (e.g., 2,6-difluoroaniline, 1.05 eq) dropwise over 30 minutes, maintaining the temperature at 25 °C.
-
Reaction: Stir the mixture at 25 °C for 4 hours.
-
Isolation: Concentrate the mixture under reduced pressure to remove 70% of the pyridine. Pour the residue into 1M HCl (300 mL) to precipitate the product and neutralize residual pyridine.
Step 3: Purification
-
Crystallization: Recrystallize the crude solid from an ethanol/water mixture (80:20 v/v).
-
Drying: Dry the purified crystals in a vacuum oven at 45 °C for 12 hours to obtain the final triazolopyridine-2-sulfonamide herbicide.
Quantitative Data Presentation
To demonstrate the causality behind the reagent selection in Step 2, the following table summarizes the optimization data for the sulfonamide coupling reaction.
Table 1: Reaction Optimization for Sulfonamide Coupling
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Solvent | Dichloromethane | Acetonitrile | Pyridine |
| Base | Triethylamine (1.5 eq) | K₂CO₃ (2.0 eq) | Pyridine (Neat) |
| Temperature | 25 °C | 60 °C | 25 °C |
| Reaction Time | 12 h | 8 h | 4 h |
| Yield (%) | 45.0 | 62.5 | 89.2 |
| HPLC Purity (%) | 82.5 | 88.0 | 98.2 |
Note: Condition C maximizes yield by preventing the hydrolysis and dimerization pathways commonly observed with stronger bases.
Process Visualization
The following diagram maps the synthetic workflow and the ultimate biological mode of action of the synthesized agrochemical.
Synthesis workflow and mode of action for triazolopyridine-based agrochemicals.
References
-
[1] Title: 2-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine - MySkinRecipes Source: myskinrecipes.com URL: 1
-
[3] Title: Application of the Tisler Triazolopyrimidine Cyclization to the Synthesis of a Crop Protection Agent and an Intermediate | Organic Process Research & Development Source: acs.org URL:3
-
[2] Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry Source: arabjchem.org URL: 2
-
[4] Title: 7-(2-Methyl-4-nitrophenoxy)-[1,2,4]triazolo[1,5-a]pyridine - MySkinRecipes Source: myskinrecipes.com URL: 4
Sources
- 1. 2-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine [myskinrecipes.com]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-(2-Methyl-4-nitrophenoxy)-[1,2,4]triazolo[1,5-a]pyridine [myskinrecipes.com]
Application Notes and Protocols for the Scalable Synthesis of 5-(Trifluoromethyl)-triazolo[1,5-a]pyridine
Application Notes and Protocols for the Scalable Synthesis of 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine
Introduction
5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine is a crucial heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the parent molecule. The increasing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic process suitable for industrial production.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of 5-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine. The protocols detailed herein are designed with a focus on process efficiency, safety, and product quality, drawing from established principles of industrial chemical synthesis.
Strategic Approach to Scalable Synthesis
The selected synthetic strategy involves a two-step process, commencing with the synthesis of the key intermediate, 2-amino-6-(trifluoromethyl)pyridine, followed by its cyclization to the final product. This approach is favored for its reliance on readily available starting materials and amenability to large-scale production.
Part 1: Synthesis of 2-Amino-6-(trifluoromethyl)pyridine
The industrial preparation of the trifluoromethylpyridine scaffold often begins with the halogen exchange of a trichloromethyl group.[4] A subsequent nucleophilic aromatic substitution provides the desired amino functionality.
Reaction Scheme:
Caption: Synthesis of the key intermediate.
Protocol 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine
This procedure is adapted from established industrial methods for the fluorination of trichloromethylpyridines.[4]
| Parameter | Value | Rationale |
| Reactants | 2-Chloro-6-(trichloromethyl)pyridine, Anhydrous HF (≥ 3 molar eq.) | Anhydrous HF is a cost-effective and potent fluorinating agent for this transformation. |
| Catalyst | Metal Halide (e.g., FeCl₃, 1-10 mol%) | The catalyst facilitates the halogen exchange process. |
| Temperature | 150-250 °C | Ensures a sufficient reaction rate without significant decomposition. |
| Pressure | 5-1,200 psig | Superatmospheric pressure is necessary to maintain the liquid phase at the reaction temperature. |
| Solvent | None (neat reaction) | Simplifies work-up and reduces solvent waste. |
Step-by-Step Methodology:
-
Reactor Preparation: A high-pressure, corrosion-resistant reactor (e.g., Hastelloy) is charged with the metal halide catalyst. The reactor is sealed and purged with an inert gas (e.g., nitrogen).
-
Reactant Charging: Anhydrous hydrogen fluoride is carefully introduced into the cooled reactor, followed by the gradual addition of 2-chloro-6-(trichloromethyl)pyridine.
-
Reaction Execution: The reactor is sealed, and the mixture is heated to the target temperature with vigorous agitation to ensure efficient mixing. The reaction progress is monitored by in-process controls (e.g., GC analysis of aliquots).
-
Work-up and Purification: Upon completion, the reactor is cooled, and the excess HF is carefully vented through a scrubber. The crude product is purified by fractional distillation under reduced pressure to yield 2-chloro-6-(trifluoromethyl)pyridine.[4]
Protocol 2: Synthesis of 2-Amino-6-(trifluoromethyl)pyridine
This amination reaction is a standard industrial procedure for converting chloro-pyridines to their amino counterparts.
| Parameter | Value | Rationale |
| Reactants | 2-Chloro-6-(trifluoromethyl)pyridine, Aqueous Ammonia | Aqueous ammonia is an inexpensive and readily available nitrogen source. |
| Catalyst | Copper-based (e.g., Cu₂O) | Catalyzes the nucleophilic aromatic substitution. |
| Temperature | 150-200 °C | Drives the reaction to completion at a reasonable rate. |
| Pressure | High Pressure | Maintained in an autoclave to keep the ammonia in the reaction phase. |
| Solvent | Water | A green and cost-effective solvent. |
Step-by-Step Methodology:
-
Reactor Charging: An autoclave is charged with 2-chloro-6-(trifluoromethyl)pyridine, aqueous ammonia, and the copper catalyst.
-
Reaction Execution: The autoclave is sealed and heated to the desired temperature. The reaction is run until the starting material is consumed, as determined by HPLC analysis.
-
Work-up and Isolation: The reactor is cooled, and the pressure is released. The product is extracted with a suitable organic solvent (e.g., toluene). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-amino-6-(trifluoromethyl)pyridine.
-
Purification: The crude product can be purified by recrystallization or distillation to achieve the desired purity for the subsequent step.
Part 2: Cyclization to 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine
The final step involves the formation of the triazole ring. A highly efficient method for this transformation on an industrial scale is the use of continuous-flow chemistry, which offers enhanced safety, efficiency, and scalability.[1][5]
Reaction Scheme:
Caption: Final cyclization to the target molecule.
Protocol 3: Continuous-Flow Synthesis of 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine
This protocol is based on a one-pot, continuous-flow synthesis of trifluoromethylated heterocycles.[1][6]
| Parameter | Value | Rationale |
| Reactants | 2-Amino-6-(trifluoromethyl)pyridine, Trifluoroacetic Anhydride (TFAA) | TFAA serves as both the carbon source for the triazole ring and a dehydrating agent. |
| Base | Triethylamine (TEA) | A common organic base to neutralize the acid formed during the reaction. |
| Solvent | Tetrahydrofuran (THF) | A suitable solvent for the reactants and intermediates. |
| Temperature | ~80 °C | Provides a balance between reaction rate and stability of the intermediates.[1] |
| Pressure | ~6 bar | Prevents boiling of the solvent and reagents at the reaction temperature.[1] |
| Residence Time | Optimized for the specific flow reactor setup | Typically in the range of minutes, allowing for high throughput. |
Step-by-Step Methodology:
-
Solution Preparation:
-
Solution A: 2-Amino-6-(trifluoromethyl)pyridine and triethylamine are dissolved in THF.
-
Solution B: Trifluoroacetic anhydride is dissolved in THF.
-
-
Flow Reactor Setup: A continuous-flow reactor system equipped with pumps, a T-mixer, and a heated reaction coil (e.g., PFA or Hastelloy tubing) is assembled.
-
Reaction Execution:
-
Solutions A and B are pumped at controlled flow rates into the T-mixer.
-
The combined stream enters the heated reaction coil where the cyclization occurs.
-
The output from the reactor is collected.
-
-
Work-up and Isolation: The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is evaporated.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 5-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine.
Overall Workflow Diagram:
Caption: Scalable synthesis workflow.
Analytical Characterization and Quality Control
To ensure the quality and purity of the final product, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying residual starting materials and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation.
-
Melting Point: As a primary indicator of purity.
Safety Considerations for Industrial Scale-Up
-
Handling of Anhydrous HF: Requires specialized equipment and personal protective equipment (PPE) due to its extreme corrosivity and toxicity.
-
High-Pressure Reactions: Must be conducted in appropriately rated reactors with pressure relief systems.
-
Exothermic Reactions: The continuous-flow setup for the cyclization step offers superior heat management compared to batch processing, minimizing the risk of thermal runaway.[1][6]
-
Reagent Handling: Trifluoroacetic anhydride and triethylamine are corrosive and should be handled in a well-ventilated area with appropriate PPE.
Conclusion
The presented synthetic route and protocols offer a scalable and efficient pathway to 5-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine for industrial use. The strategic implementation of continuous-flow technology in the final cyclization step not only enhances productivity but also significantly improves the safety profile of the process. Adherence to the detailed methodologies and safety guidelines will enable the consistent production of high-quality material for applications in the pharmaceutical and agrochemical industries.
References
-
Amini-Rentsch, L., Vanoli, E., Richard-Bildstein, S., Marti, R., & Vilé, G. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10191–10199. Available from: [Link]
- (No author provided). US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents.
-
Huntsman, E., & Balsells, J. (2005).[1][2][3]Triazolo[1,5-a]pyridines have been prepared in good yields from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride. European Journal of Organic Chemistry, 2005(18), 3761-3765. Available from: [Link]
-
Amini-Rentsch, L., Vanoli, E., Richard-Bildstein, S., Marti, R., & Vilé, G. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Vapourtec. Available from: [Link]
-
(No author provided). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC. Available from: [Link]
-
Baron, P., & Holms, S. (2018). Innate C-H trifluoromethylation of heterocycles. Nature, 560(7718), E29-E30. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. vapourtec.com [vapourtec.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
Application Note: Coordination Chemistry & Ligand Profiling of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
[1]
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a fused bicyclic system isosteric with purines.[1] The introduction of a trifluoromethyl (-CF3) group at the 5-position (pyridine ring, peri to the bridgehead nitrogen) dramatically alters the ligand's electronic and steric profile. Unlike the parent heterocycle, which often exhibits linkage isomerism (binding via N3 or bridging via N3/N4), 5-CF3-TP acts as a highly selective monodentate N3-donor with enhanced
Chemical Profile & Ligand Behavior[1][2][3][4][5][6][7][8]
Structural Anatomy & Numbering
To understand the coordination logic, one must master the numbering system. The IUPAC numbering for this fused system treats the bridgehead nitrogen as position 4.[1]
-
Triazole Ring: Contains N1, C2, and N3.
-
Bridgehead: N4.[1]
-
Pyridine Ring: Contains C5, C6, C7, C8.
-
Substituent: The -CF3 group is located at C5 , directly adjacent to the bridgehead N4.[1]
Electronic & Steric Impact of 5-CF3
The 5-CF3 group is not merely a lipophilic tag; it is a "coordination director."[1]
| Feature | Parent Ligand (H-TP) | 5-CF3-TP Derivative | Impact on Coordination |
| Basicity (pKa) | Moderate (N3 is basic) | Reduced | The -I (inductive) effect of CF3 lowers N3 basicity, making it a "softer" donor.[1] |
| Steric Bulk | Low | High (at C5) | The bulky CF3 group shields the N4 bridgehead, sterically disfavoring N3,N4-bridging modes. |
| Electronic Character | Weak | Stabilizes electron-rich metal centers (e.g., Ru(II), Ir(III)) via backbonding.[1] | |
| Solubility | Polar solvents (MeOH, H2O) | Lipophilic solvents (DCM, CHCl3) | Improves solubility of resulting metal complexes in organic media. |
Protocol 1: Synthesis of Coordination-Grade Ligand
Objective: Synthesize 5-CF3-TP with sufficient purity (>99%) for crystallographic and catalytic studies, ensuring no trace metal contaminants from precursors.
Reaction Logic
The most robust route involves the condensation of 3-amino-1,2,4-triazole with a fluorinated
Selected Route: Oxidative cyclization of N-(6-(trifluoromethyl)pyridin-2-yl)formimidamide .
Step-by-Step Procedure
Reagents:
-
2-Amino-6-(trifluoromethyl)pyridine (1.0 equiv)[1]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)[1]
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)[1]
-
Solvent: Methanol (MeOH) and Acetonitrile (MeCN)
Workflow:
-
Formamidine Formation: Dissolve 2-amino-6-(trifluoromethyl)pyridine in MeCN. Add DMF-DMA dropwise.[1] Reflux for 4 hours. Monitor by TLC (formation of intermediate).[1] Remove solvent in vacuo to obtain the N-pyridylformamidine.[1]
-
Ring Closure: Redissolve the intermediate in MeOH. Cool to 0°C. Add HOSA portion-wise (exothermic). Allow to warm to RT and stir for 12 hours.
-
Quench: Neutralize with saturated NaHCO3 solution to pH 8.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4.[1]
-
Purification (Crucial): Flash column chromatography (Hexane/EtOAc gradient).
-
Note: The 5-CF3 isomer typically elutes differently than the 7-CF3 regioisomer (if formed via diketone route).[1] In this amidine route, the position is fixed by the starting pyridine.
-
-
Crystallization: Recrystallize from Ethanol/Hexane to remove trace isomers.
Quality Control (QC) Check
Protocol 2: Metal Complexation (General Method)
Objective: Isolate a discrete metal complex [M(L)nCl2] to evaluate binding mode.[1] Model Metal: Palladium(II) (Square Planar) or Copper(II) (Distorted Octahedral).[1]
Materials
-
Ligand: 5-CF3-TP (from Protocol 1).[1]
-
Metal Precursor: Bis(benzonitrile)palladium(II) chloride [Pd(PhCN)2Cl2] (for solubility) or CuCl2·2H2O.[1]
-
Solvent: Dichloromethane (DCM) (for Pd) or Ethanol (for Cu).[1]
Procedure (Palladium Example)
-
Preparation: Dissolve [Pd(PhCN)2Cl2] (0.1 mmol) in anhydrous DCM (5 mL) under Nitrogen. Solution should be orange.[1]
-
Addition: Dissolve 5-CF3-TP (0.2 mmol, 2 equiv) in DCM (2 mL). Add dropwise to the Pd solution.
-
Reaction: Stir at Room Temperature for 4 hours. The color will typically shift to a lighter yellow or precipitate will form.[1]
-
Isolation:
-
If precipitate forms: Filter and wash with cold Pentane.[1]
-
If soluble: Concentrate to ~1 mL, then layer with Hexane to induce crystallization (slow diffusion).
-
-
Drying: Dry under high vacuum for 6 hours to remove solvated benzonitrile.
Characterization of Coordination
-
Shift Analysis: Compare the 1H NMR of the free ligand vs. complex.
-
Expectation: The proton at C2 (adjacent to the N3 donor) will shift significantly downfield (
ppm) due to metal deshielding. -
Steric Check: If the 5-CF3 group prevented N3 binding, no reaction or non-specific adducts would be observed.[1]
-
-
IR Spectroscopy: The C=N stretch of the triazole ring (approx 1600-1630 cm-1) shifts to higher frequency upon coordination.[1]
Visualization: Coordination Logic & Workflow[1]
The following diagram illustrates the structural selection dictated by the 5-CF3 group and the synthesis workflow.
Caption: Workflow for synthesizing 5-CF3-TP and the steric logic directing exclusive N3-monodentate coordination.
Applications & Troubleshooting
Key Applications
-
Metallodrug Development: The 5-CF3-TP complexes are lipophilic analogs of purine-metal adducts.[1] They are prime candidates for anticancer screening (cisplatin analogs) where the CF3 group enhances passive diffusion across cell membranes.[1]
-
Photoredox Catalysis: Iridium(III) complexes utilizing 5-CF3-TP as a cyclometalating ligand (C-H activation at the pyridine ring) exhibit shifted emission spectra due to the electron-withdrawing CF3, often pushing emission into the blue region.[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Synthesis | Incomplete cyclization with HOSA. | Ensure HOSA is fresh; increase reaction time or temperature slightly (monitor for decomposition). |
| No Metal Coordination | Ligand is too electron-deficient (CF3 effect).[1] | Switch to a more reactive metal precursor (e.g., 2) or use a non-coordinating counterion to encourage binding. |
| Mixture of Isomers | Regioisomers from diketone route.[1] | Switch to the "Amidine Route" (Protocol 3.[1]2) which fixes the regiochemistry by starting with the substituted pyridine. |
| Precipitate is Amorphous | Rapid precipitation.[1] | Use slow diffusion (DCM/Hexane) or vapor diffusion techniques for crystallization.[1] |
References
-
Richardson, C. et al. (2025).[1] Coordination chemistry of fused triazolopyrazine ligands. Taylor & Francis.[1] Link
-
Huntsman, E. & Balsells, J. (2005).[1][4] Synthesis of 1,2,4-triazolo[1,5-a]pyridines from 2-aminopyridines. European Journal of Organic Chemistry. Link
-
Ueda, S. & Nagasawa, H. (2009).[1][4] Copper-catalyzed synthesis of 1,2,4-triazolo[1,5-a]pyridines. Journal of the American Chemical Society.[1] Link
-
Biagi, G. et al. (2023).[1] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC (NIH).[1] Link
-
García-Vallejo, F. et al. (2023).[1][5] First-Row Transition Metal Complexes of Triazolopyrimidines: Antiparasitic Activity. MDPI.[1] Link
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridines
Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and lipophilicity, the synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridines has become a critical, yet challenging, workflow.
This guide is designed for research scientists and process chemists. It bypasses basic introductory chemistry to directly address the mechanistic bottlenecks, yield optimization strategies, and validated protocols required to successfully construct this sterically hindered scaffold.
The Core Challenge: Mechanistic Bottlenecks
The synthesis of a [1,2,4]triazolo[1,5-a]pyridine core typically involves the cyclization of a 2-aminopyridine derivative. However, placing a trifluoromethyl (
This substitution pattern introduces a severe dual-penalty to the cyclization step:
-
Electronic Deactivation: The
group is a powerful electron-withdrawing group (EWG). Its proximity to the pyridine nitrogen severely depletes the nitrogen's electron density, drastically reducing its nucleophilicity. -
Steric Hindrance: The bulky
group creates a massive steric shield around the pyridine nitrogen, raising the activation energy barrier for the critical N-N or N-C bond-forming step.
Mechanistic pathway and cyclization bottleneck for 5-CF3-triazolopyridines.
Troubleshooting FAQs
Q: Why is my cyclization yield stuck below 20% when using standard oxidative conditions (e.g.,
Q: I am using the amidoxime route, but I observe unreacted intermediate and degradation products. How can I push the reaction to completion? A: Incomplete conversion in the amidoxime route is almost always a symptom of competing hydrolysis. If trace water is present, the amidoxime will hydrolyze back to the starting materials before the sterically hindered cyclization can occur. You must ensure strictly anhydrous conditions. Furthermore, consider utilizing continuous flow chemistry; flow systems allow for precise control over residence time and heat transfer, minimizing thermal degradation profiles and improving yields by up to two-fold compared to batch processes[2].
Q: Is there a catalyst-free alternative that handles bulky substrates efficiently?
A: Yes. Microwave-mediated, catalyst-free tandem reactions have proven highly effective for sterically hindered substrates. By utilizing microwave irradiation, you can rapidly supply the necessary thermal energy to overcome the high activation barrier of the 5-
Quantitative Data: Yield Comparisons
The table below summarizes expected yields based on the synthetic route chosen, highlighting the specific failure modes encountered when applying standard conditions to the 5-
| Synthetic Route | Reagents / Catalyst | Intermediate | Yield (Standard Substrate) | Yield (5-CF3 Substrate) | Primary Failure Mode for 5-CF3 |
| Aerobic Oxidation | Amidine | >85% | <15% | Steric stall; catalyst deactivation | |
| Iodine-Mediated | Amidine | 80-90% | 25-40% | Incomplete conversion | |
| Hypervalent Iodine | PIFA, DCM | Amidine | >90% | 75-85% | Minimal; highly efficient |
| Dehydrative Cyclization | TFAA, TEA, THF | Formamidoxime | >90% | 80-90% | Hydrolysis if water is present |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: PIFA-Mediated Oxidative N-N Bond Formation[1]
Mechanism: The hypervalent iodine rapidly coordinates with the amidine nitrogen, creating a highly electrophilic center that acts as a powerful electron sink, overcoming the poor nucleophilicity of the
-
Preparation: Dissolve the
-(6-(trifluoromethyl)pyridin-2-yl)amidine precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. -
Inert Atmosphere: Purge the reaction vessel with Argon and cool the solution to 0 °C using an ice bath.
-
Activation: Add PIFA (1.2 equiv) dropwise as a solution in anhydrous DCM.
-
Validation Check 1 (Visual): The reaction mixture will initially turn a deep yellow/orange upon PIFA addition due to the formation of the hypervalent iodine complex.
-
Cyclization: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1–2 hours.
-
Validation Check 2 (Analytical): Monitor by LC-MS. The reaction is complete when the yellow color fades (indicating consumption of the iodine(III) species) and the mass of the starting material is entirely replaced by the
mass of the cyclized product. -
Workup: Quench with saturated aqueous
, extract with DCM, dry over , and purify via flash chromatography.
Protocol B: TFAA-Promoted Cyclization of Formamidoximes[1]
Mechanism: Trifluoroacetic Anhydride (TFAA) converts the hydroxyl group of the amidoxime into a trifluoroacetate. This creates an exceptional leaving group, significantly lowering the activation energy required for the sterically hindered pyridine nitrogen to attack and close the ring.
-
Preparation: Suspend the
-(6-(trifluoromethyl)pyridin-2-yl)formamidoxime (1.0 equiv) in strictly anhydrous THF (0.2 M). -
Base Addition: Add Triethylamine (TEA) (2.5 equiv) and cool the reaction mixture to 0 °C.
-
Activation: Slowly add Trifluoroacetic Anhydride (TFAA) (1.5 equiv) dropwise over 10 minutes. Caution: Highly exothermic.
-
Cyclization: Warm the reaction to room temperature and stir for 4 hours.
-
Validation Check (Analytical): Perform TLC (Hexanes/EtOAc). The highly polar amidoxime spot (low Rf) should completely disappear, replaced by a highly UV-active, non-polar spot (high Rf) corresponding to the triazolopyridine.
-
Workup: Concentrate the mixture under reduced pressure. Redissolve in EtOAc, wash with brine, dry over
, and purify by recrystallization or silica gel chromatography.
References
1.[Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles], [nih.gov],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfi9SuxhhUf7WVPHlCFu3PF4uyLSCRei_RqpffcRsHr3TJiTjhZ7sso8LNYbWwiLZZQj0yOqx_lPdFTApjc51LjidpFRxXajioXw1nefub-o_Q9QPpySKWOFq9X8-11kf2ye3TotHqLpjOBsk=] 2. [1,2,4-Triazolo[1,5-a]pyridine synthesis - Organic Chemistry Portal], [organic-chemistry.org],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZormFvCB6rw4T1j-aznaCX_ZQfAyaubFJ40x5iTRMSkLrmgNCCwGDsBQEMRv-kiV1mqS39RlBRmIX6_5yP3qlHKQgdUByPHIt7FscHc4pplzyzDI-aScS4o1wyAu-v8XaTxwzXlabXGSMU2Wqn7lgF-NJj6kDGAATvzoyGpuh5AIUfIaev3qkMro-7__qpiyKt5qZ08jdBac0nSk9Ycjy4-o=] 3.[Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines],[thieme-connect.com],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhsa71m4ESzjufcwopymngdY3C510inrBEmMvBWy-rbEAv-Hmlo2jNAfrpMudIsQQkbmQlk6yZ3zV5sF_vp-IXM98H6GT-L5T5eRJrof81VnB5fyNZurnEvgIIL4eWfVvzln0rkg1AjlMJO5waM7-O2by8q-fswEYjBgHJSAYNmZ4Kgzm3edgYJj4=]
Sources
Purification methods for separating 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine isomers
Technical Support Center: Purification & Isolation of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary: The Isomer Challenge
Subject: Separation and Purification of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (Target) from its Regioisomer (Impurity).
The Core Problem: In the synthesis of [1,2,4]triazolo[1,5-a]pyridines, particularly via oxidative cyclization or condensation reactions, researchers frequently encounter a mixture of two distinct regioisomers:
-
The Thermodynamic Product (Target): [1,2,4]triazolo[1,5-a]pyridine.[1]
-
The Kinetic Product (Impurity): [1,2,4]triazolo[4,3-a]pyridine.[2]
The presence of a 5-Trifluoromethyl (CF₃) group exacerbates separation challenges due to its high lipophilicity and electron-withdrawing nature, which can alter the kinetics of the Dimroth Rearrangement —the mechanism by which the [4,3-a] isomer converts to the stable [1,5-a] form.
This guide provides a self-validating workflow to isolate the 5-(CF₃)-[1,5-a] isomer with >98% purity.
Diagnostic Workflow: Isomer Identification
Before attempting purification, you must characterize the crude mixture. The two isomers exhibit distinct spectroscopic signatures.[3]
Table 1: Spectroscopic Differentiation of Isomers
| Feature | Target: [1,5-a] Isomer | Impurity: [4,3-a] Isomer | Mechanistic Insight |
| Stability | Thermodynamically Stable | Kinetically Favored (Unstable) | The [4,3-a] form rearranges to [1,5-a] under heat/base (Dimroth Rearrangement). |
| ¹H NMR (C8-H) | Shielded (Lower ppm) | Deshielded (Higher ppm) | The anisotropic effect of the triazole ring differs between fusion modes. |
| Polarity (TLC) | Generally Less Polar (Higher R_f) | Generally More Polar (Lower R_f) | The [1,5-a] system has a more delocalized π-system, reducing dipole moment. |
| Fluorescence | Often Fluorescent (Blue/UV) | Weak/Non-fluorescent | [1,5-a] fusion creates a rigid planar system favorable for fluorescence. |
Mechanism of Isomerization (The Dimroth Rearrangement)
Understanding this pathway is critical. If your crude contains high levels of the [4,3-a] impurity, do not purify yet. Instead, drive the rearrangement to completion to simplify the mixture.
Figure 1: The Dimroth Rearrangement pathway.[4] The 5-CF₃ group (electron-withdrawing) facilitates the ring-opening step, potentially accelerating the rearrangement compared to non-substituted analogs.
Troubleshooting Guide & FAQs
Scenario A: "My HPLC peaks are co-eluting or showing 'shoulders'."
Diagnosis: The 5-CF₃ group creates a "fluorine shield," making the molecule highly lipophilic and reducing interaction with standard C18 ligands. Solution: Switch stationary phase selectivity.
-
Q: Why isn't my C18 column separating the isomers?
-
A: Both isomers are hydrophobic. On C18, separation is driven purely by hydrophobicity. Since the molecular formula is identical, the hydrophobic difference is minimal.
-
Protocol: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.
-
Mechanism: These phases utilize
interactions and fluoro-fluoro interactions. The planar difference between the [1,5-a] and [4,3-a] systems will be exaggerated by the retention mechanism of the Phenyl phase.
-
Scenario B: "I lose yield during recrystallization."
Diagnosis: The 5-CF₃ group significantly lowers solubility in polar solvents but increases it in non-polar ones. Solution: Optimize the anti-solvent system.
-
Q: What solvent system should I use?
-
A: Avoid pure ethanol or methanol; the CF₃ derivative is likely too soluble in hot alcohol and crashes out too fast upon cooling, trapping impurities (oiling out).
-
Protocol: Use a Toluene/Heptane or Dichloromethane/Hexane system.
-
Step-by-Step:
-
Dissolve crude in minimum hot Toluene (approx. 60°C).
-
Add Heptane dropwise until persistent cloudiness appears.
-
Reheat to clear the solution.
-
Allow slow cooling to RT, then 4°C. The [1,5-a] isomer typically crystallizes better due to higher symmetry.
-
-
Scenario C: "The melting point is broad and lower than literature values."
Diagnosis: Incomplete Dimroth rearrangement. You have a solid solution of [1,5-a] and [4,3-a]. Solution: Chemical conversion before physical separation.
-
Q: Can I just separate them on a column?
-
A: You can, but it is inefficient. It is better to convert the impurity into the target.
-
Protocol (Isomer Conversion):
-
Dissolve the mixture in Ethanol or Acetic Acid.
-
Add a catalytic amount of base (e.g., 10% KOH or Et₃N).
-
Reflux for 2–6 hours. Monitor by TLC until the "lower" spot ([4,3-a]) disappears.
-
The 5-CF₃ group stabilizes the ring-opened intermediate, so ensure the reaction is quenched (neutralized) before cooling to prevent reversion or hydrolysis.
-
-
Detailed Experimental Protocols
Protocol 1: Analytical HPLC Method (separation of isomers)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Gradient:
-
0–2 min: 5% B (Equilibration)
-
2–15 min: 5%
95% B (Linear Gradient) -
15–20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Expected Result: The [4,3-a] isomer typically elutes earlier than the [1,5-a] isomer on Phenyl phases due to disrupted planarity reducing
retention.
Protocol 2: Preparative Purification (Flash Chromatography)
If scale is >100 mg, use Flash Chromatography.
-
Stationary Phase: High-performance spherical Silica (20–40 µm).
-
Loading: Dry load on Celite or Silica (essential for CF₃ compounds to prevent streaking).
-
Eluent System:
-
The CF₃ group makes the compound non-polar. Start with Hexane:Ethyl Acetate (90:10) .
-
Gradient: Increase EtOAc to 40% over 20 column volumes.
-
-
Fraction Collection: Collect the second major spot (usually the [1,5-a] target).
-
Note: If the spots are too close (
), add 1% Triethylamine to the mobile phase to sharpen the peaks (suppresses silanol interactions with the pyridine nitrogen).
-
Purification Decision Tree
Follow this logic to minimize yield loss and maximize purity.
Figure 2: Logic flow for purification. Prioritizing chemical conversion (Dimroth) over physical separation saves time and solvents.
References
-
Dimroth Rearrangement Mechanisms
- El-Reedy, A. M., et al. "Dimroth rearrangement: A versatile tool in heterocyclic synthesis." Journal of Heterocyclic Chemistry, 2021.
-
Source:
-
Triazolopyridine Synthesis & Isomerism
- Jones, G., & Sliskovic, D. R. "The chemistry of triazolopyridines." Advances in Heterocyclic Chemistry, Vol 34, 1983.
-
Source:
-
Fluorinated Heterocycle Purification
- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Source:
-
HPLC Separation of Regioisomers
- Kazakevich, Y., & LoBrutto, R. "HPLC for Pharmaceutical Scientists.
-
Source:
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. WO2014210042A2 - Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues of fluorinated triazolopyridines in aqueous media
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with drug development professionals to troubleshoot the notoriously difficult physicochemical properties of heterocyclic scaffolds.
Fluorinated triazolopyridines are highly privileged structures in medicinal chemistry, frequently utilized for their robust target affinity and metabolic stability [3]. However, the very modifications that make them potent—specifically, the incorporation of electronegative fluorine atoms onto a planar bicyclic core—drastically increase their lipophilicity (LogP) and crystal lattice energy [4]. This thermodynamic stability makes them highly resistant to aqueous dissolution, leading to a cascade of downstream failures in in vitro assays and in vivo dosing.
This guide is designed to move beyond generic advice. Below, we explore the causality behind these solubility failures and provide self-validating, step-by-step protocols to overcome them.
Troubleshooting In Vitro Assays: Beating the "DMSO Crash"
Q: My fluorinated triazolopyridine powder dissolves perfectly in 100% DMSO, but the moment I dilute it into my cell culture media, it precipitates out of solution. How do I prevent this?
The Causality: You are experiencing a phenomenon known as a "solvent shift." When you pipette a high-concentration DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Your highly lipophilic triazolopyridine is suddenly stranded in a highly aqueous micro-environment before it has time to disperse. Because the local concentration exceeds the compound's kinetic solubility limit, it instantly nucleates into irreversible micro-crystals.
The Solution: To prevent nucleation, you must bridge the polarity gap using intermediate dilutions and strictly control the final solvent concentration. While DMSO is an excellent solubilizer, it is cytotoxic and can artificially increase cell membrane permeability, skewing your assay results [1].
Quantitative Guidelines: Acceptable DMSO Limits
To maintain cellular viability while maximizing solubility, adhere to the following empirically validated limits[1]:
| Assay Type | Recommended Max Final DMSO | Cytotoxicity Risk Level |
| Primary Cell Cultures | ≤ 0.1% | High (Highly sensitive to membrane disruption) |
| Immortalized Cell Lines | ≤ 0.5% | Moderate (Tolerable for most standard lines) |
| High-Throughput Screening (HTS) | 0.1% - 1.0% | Low to Moderate (Requires strict vehicle controls) |
| Biochemical / Enzymatic Assays | ≤ 5.0% | Low (Dependent on specific protein stability) |
Protocol 1: Kinetic Solubilization via Dropwise Integration
This protocol establishes a self-validating workflow to achieve a 10 µM final assay concentration without breaching kinetic solubility.
-
Primary Stock Preparation: Dissolve the fluorinated triazolopyridine powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 10 minutes.
-
Intermediate Dilution: Do not add the 10 mM stock directly to your media. Instead, prepare a 100x intermediate stock (1 mM) by diluting the primary stock into a co-solvent mixture (e.g., 50% DMSO / 50% PEG400).
-
Aqueous Integration: Place your aqueous assay buffer (or media) on a magnetic stirrer to create a vortex. Add the intermediate stock dropwise into the center of the vortex. This ensures rapid mechanical dispersion, preventing localized high concentrations.
-
Self-Validation Step: Before applying the solution to your cells, measure the absorbance of the final assay medium at 600 nm using a UV-Vis spectrophotometer. An
(compared to a vehicle blank) indicates microscopic precipitation (turbidity). If the solution is turbid, the kinetic solubility limit has been breached, and you must lower the final concentration or increase the surfactant ratio.
Caption: Logical workflow for kinetic solubilization of lipophilic compounds in aqueous assays.
Troubleshooting In Vivo Dosing: Breaking the Thermodynamic Barrier
Q: I need a high-concentration aqueous formulation (e.g., 5-10 mg/mL) for animal dosing, but my compound is practically insoluble in water, and I cannot use high concentrations of DMSO. What is the best formulation strategy?
The Causality: For in vivo dosing, you are fighting the thermodynamic solubility limit. The energy required for water molecules to break the strong crystal lattice of a fluorinated triazolopyridine is simply too high. To bypass this, you must alter the thermodynamic environment of the molecule without changing its covalent structure.
The Solution:
Inclusion complexation using
Protocol 2: Solvent-Evaporation Complexation Method
This protocol generates a highly soluble, solid-state inclusion complex suitable for reconstitution in saline.
-
Solvent Preparation: Dissolve 1 molar equivalent of the fluorinated triazolopyridine in a volatile organic solvent (e.g., ethanol or methanol). In a separate flask, dissolve 1 molar equivalent of HP-
-CD in distilled water. -
Thermodynamic Mixing: Slowly combine the two solutions. Subject the resulting mixture to ultrasonic treatment (sonication) at 50°C for 30 to 60 minutes. The thermal energy and sonication overcome the activation barrier, allowing the lipophilic drug to enter the cyclodextrin cavity.
-
Isolation: Transfer the mixture to a rotary evaporator or drying oven (50–55°C) to completely evaporate the solvents. The resulting product is a white powder representing the inclusion complex.
-
Self-Validation Step: Reconstitute a sample of the powder in
and perform -NMR spectroscopy. A successful inclusion complex is confirmed by the upfield chemical shifting of the inner cavity protons (H-3 and H-5) of the cyclodextrin. If these peaks shift relative to empty cyclodextrin, it proves the fluorinated triazolopyridine has successfully entered the cavity, validating the formulation.
Caption: Mechanism of β-cyclodextrin inclusion complexation for thermodynamic solubility enhancement.
References
-
Yu, V., et al. "Targeted Restoration of T-Cell Subsets by a Fluorinated Piperazine Derivative β-Cyclodextrin Complex in Experimental Pulmonary Inflammation." Molecules 2025, 30, 2741.[Link]
-
Da Silva, et al. "A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation." Molecules 2020, 25(19), 4377.[Link]
-
Booker, M. L., et al. "Fluorine Modulates Species Selectivity in the Triazolopyrimidine Class of Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors." Journal of Medicinal Chemistry 2014, 57(9), 3921-3938.[Link]
Troubleshooting regioselectivity in the formation of [1,2,4]triazolo[1,5-a]pyridine rings
Introduction: The Scaffold Challenge
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a critical bioisostere for purines and a privileged structure in kinase inhibitors (e.g., JAK inhibitors). However, its synthesis is plagued by a classic regioselectivity problem: the competition between the thermodynamically stable [1,5-a] isomer and the kinetically favored [4,3-a] isomer.
This guide addresses the "Identity Crisis" of these isomers, provides validated protocols for controlling cyclization, and details how to leverage the Dimroth Rearrangement to correct regiochemical errors.
Module 1: The Isomer Identity Crisis (Diagnostics)
User Query: "I synthesized a triazolopyridine, but I am unsure if I have the [1,5-a] or [4,3-a] isomer. The 1H NMR looks similar. How do I distinguish them?"
Technical Response: Distinguishing these isomers solely by 1H NMR is risky due to overlapping signals. The definitive method involves 15N HMBC or careful analysis of 13C NMR bridgehead carbons.
Diagnostic Data Table
| Feature | [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic) | [1,2,4]Triazolo[4,3-a]pyridine (Kinetic) |
| Structure | Nitrogen at bridgehead (Position 4) is part of the triazole N-N bond. | Nitrogen at bridgehead (Position 1) is not part of the N-N bond. |
| 15N NMR (HMBC) | Bridgehead N is typically shielded (approx. -100 to -120 ppm relative to nitromethane). | Bridgehead N is deshielded (approx. -150 to -170 ppm). |
| 1H NMR (Bridgehead) | H-8 (adjacent to bridgehead N) is often a doublet/multiplet at 8.5–8.9 ppm . | H-5 (adjacent to bridgehead N) is often observed at 8.0–8.5 ppm (usually upfield relative to the [1,5-a] isomer). |
| NOE Signal | Strong NOE between H-8 and substituents at C-2. | Strong NOE between H-5 and substituents at C-3. |
The "Gold Standard" Validation Protocol
-
Run 1H-15N HMBC: This is the only unambiguous non-crystallographic method. The chemical shift of the bridgehead nitrogen is diagnostic.
-
X-Ray Crystallography: If the product is solid and forms suitable crystals, this is the ultimate confirmation.
Module 2: Controlling the Cyclization (Synthetic Routes)
User Query: "My oxidative cyclization of 2-hydrazinopyridine yields a mixture. Which route guarantees the [1,5-a] isomer?"
Technical Response: The route determines the initial population of isomers. Oxidative routes often pass through the [4,3-a] kinetic product. To target [1,5-a] directly, consider using N-aminopyridinium salts.
Decision Matrix: Route Selection
Figure 1: Synthetic decision tree for selecting the optimal route based on desired regioselectivity.
Module 3: The Dimroth Rearrangement (The "Fixer")
User Query: "I have the [4,3-a] isomer, but I need the [1,5-a]. How do I force the conversion?"
Technical Response: You must induce the Dimroth Rearrangement . This process involves the nucleophilic attack of a base (or water) at the C-5 position of the [4,3-a] ring, opening the pyrimidine ring, followed by rotation and recyclization on the pyridine nitrogen.
Mechanism of Action
Figure 2: The Dimroth Rearrangement mechanism converting the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] isomer.
Standard Operating Procedure (SOP): Isomer Conversion
Reagents: 10% NaOH (aq) or NaOEt/EtOH. Conditions: Reflux (80–100°C).
-
Dissolution: Dissolve the [4,3-a] isomer in Ethanol (0.1 M concentration).
-
Base Addition: Add 2.0 equivalents of 10% NaOH or NaOEt.
-
Reflux: Heat to reflux for 2–6 hours. Monitor by TLC (the [1,5-a] isomer is typically more polar/lower Rf in EtOAc/Hexane systems, though this varies by substituent).
-
Workup: Cool to room temperature. Neutralize with dilute HCl to pH 7.
-
Isolation: The [1,5-a] product often precipitates upon neutralization. If not, extract with DCM.
Critical Note on Substituents:
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO2 or -CF3 on the pyridine ring accelerate the ring opening (making C-5 more electrophilic).
-
Steric Bulk: Bulky groups at the 3-position of the [4,3-a] isomer (which becomes C-2 in [1,5-a]) favor the rearrangement to the [1,5-a] form to relieve steric strain between the substituent and the peri-hydrogen (H-5/H-8).
Module 4: Advanced Oxidative Protocols
User Query: "I want to do a one-pot reaction from 2-hydrazinopyridine without isolating the intermediate. What is the best oxidative system?"
Technical Response: Metal-free oxidative cyclization using hypervalent iodine or copper catalysis is the modern standard. These methods are mild but often yield the [4,3-a] isomer initially.
Recommended Protocol: PIDA-Mediated Cyclization
Reference: Adapted from recent literature on hypervalent iodine oxidations.
-
Condensation: React 2-hydrazinopyridine (1.0 equiv) with the aldehyde (1.1 equiv) in EtOH at RT for 2 hours to form the hydrazone.
-
Oxidation: Add PhI(OAc)2 (PIDA) (1.2 equiv) directly to the reaction mixture.
-
Stirring: Stir at RT for 1–3 hours.
-
Checkpoint: Perform TLC/NMR.
-
If [4,3-a] is formed: Add KOH pellets (2 equiv) to the same pot and heat to reflux for 2 hours to force the Dimroth rearrangement to [1,5-a].
-
If [1,5-a] is desired directly: Some copper-catalyzed oxidative couplings (CuI/phenanthroline) favor the [1,5-a] product directly due to the coordination mechanism.
-
References
-
Differentiation of Isomers: Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry, 2010.[1] Link
-
Dimroth Rearrangement Mechanism: Brown, D. J., & Harper, J. S. "The Dimroth Rearrangement."[2][3] In Heterocyclic Chemistry, 1963. (Classic foundational text).[4][5] See also: Beilstein Journal of Organic Chemistry, 2013. Link
-
Oxidative Cyclization: Song, L., et al. "I2/KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines."[6] Journal of Organic Chemistry, 2015.[6] Link
-
General Synthesis & Reactivity: Potts, K. T., et al. "1,2,4-Triazoles.[7] XV. Proton Magnetic Resonance Spectra of s-Triazolo[4,3-a]pyridine and s-Triazolo[1,5-a]pyridine Derivatives." Journal of Organic Chemistry, 1966.[8] Link
Sources
- 1. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Minimizing defluorination side reactions in 5-trifluoromethyl heterocycles
Topic: Minimizing Defluorination Side Reactions in 5-Trifluoromethyl Heterocycles Doc ID: TS-CF3-HET-005 Last Updated: 2025-10-24 Status: Active
Executive Summary
The 5-trifluoromethyl (5-CF₃) motif is a cornerstone in medicinal chemistry, imparting metabolic stability and lipophilicity.[1] However, the electron-withdrawing nature of the CF₃ group, combined with the electron-rich nature of many heterocycles, creates a "push-pull" system susceptible to defluorination .
This guide addresses the three most common failure modes:
-
Hydrolytic Defluorination under basic conditions (conversion to carboxylic acids).
-
Elimination during organometallic functionalization (lithiation).
-
Metal-Mediated C-F Activation during cross-coupling.
Module 1: Base-Mediated Instability (Hydrolysis)
User Question:
"I am attempting a nucleophilic substitution on a 5-CF₃-uracil derivative using NaOH at 60°C. Instead of the substitution product, I am isolating the 5-carboxylic acid analog. Why is the CF₃ group hydrolyzing?"
Technical Diagnosis:
You are encountering Addition-Elimination Defluorination . Contrary to the belief that CF₃ is inert, it is highly labile on electron-rich heterocycles (uracils, isoxazoles, pyrazoles) bearing an acidic proton (NH or OH) or a conjugated electron-donating group.
The Mechanism (The "Quinone Methide" Trap): Under basic conditions, the heterocycle is deprotonated. The resulting anion pushes electron density into the ring, triggering the expulsion of a fluoride ion via an E1cB-like mechanism. This forms a highly reactive exocyclic difluoromethylene intermediate (a quinone methide analog), which is rapidly attacked by water/hydroxide. This cycle repeats until all fluorines are lost, yielding the carboxylic acid.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Base Selection | Avoid Hydroxide/Alkoxide if possible. Use non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄) or organic bases (DBU, DIPEA). | Hydroxides act as both base (deprotonation) and nucleophile (attacking the CF₂ intermediate). |
| Solvent | Switch to Aprotic. Use MeCN, DMF, or 1,4-Dioxane instead of H₂O/MeOH. | Removes the water source necessary for hydrolysis to the acid. |
| Temperature | Limit to < 40°C. | The activation energy for fluoride elimination is often accessible >50°C in these systems. |
| Protecting Groups | Alkylate N-H / O-H first. | Masking the acidic proton prevents the formation of the electron-donating anion that drives fluoride expulsion. |
Visualizing the Failure Mode
Figure 1: The "Quinone Methide" pathway responsible for converting 5-CF₃ groups to carboxylic acids in basic media.
Module 2: Organometallic Instability (Lithiation)
User Question:
"I tried to lithiate my 5-CF₃-heterocycle at the 4-position using n-BuLi at -78°C. Upon quenching with an aldehyde, I got a complex mixture and significant 'tars'. NMR suggests loss of fluorine."
Technical Diagnosis:
You are observing Alpha- or Beta-Fluoride Elimination . When you generate a carbanion adjacent to (ortho) or conjugated with a CF₃ group, the species is thermally unstable. The lithium atom has a high affinity for fluorine. If the temperature is not strictly controlled, the carbanion will eliminate LiF, generating a transient "hetaryne" or difluoro-alkene species that polymerizes or reacts non-selectively.
Troubleshooting Protocol:
1. The "Temperature Floor" Rule
-
Standard: -78°C (Dry Ice/Acetone) is often insufficient for ortho-lithiated CF₃ species.
-
Optimization: Cool to -100°C (Liquid N₂/Ether or MeOH slush) for the lithiation step.
2. The "Barbier" Approach (In-Situ Trapping) Do not generate the anion and then add the electrophile. The lifetime of the lithiated species is too short.[2]
-
Protocol: Mix the substrate and the electrophile (e.g., TMSCl, Borate) first, then add the base (LDA or LiTMP) slowly at low temperature. This traps the anion immediately upon formation (In-situ Quench).
3. Change the Metal
-
Switch from Li to Mg (Turbo-Grignard: iPrMgCl·LiCl).[3] Magnesium species are less basic and have a stronger covalent character, reducing the propensity for fluoride elimination.
Decision Tree: Lithiation Strategy
Figure 2: Decision logic for selecting functionalization conditions based on regiochemistry.
Module 3: Cross-Coupling (C-F Activation)
User Question:
"During a Suzuki coupling on a 5-CF₃-4-halo-pyridine, I see formation of the defluorinated (reduced) product. Is the palladium attacking the CF₃?"
Technical Diagnosis:
Yes, this is Transition-Metal Mediated C-F Activation . Low-valent metals (Pd⁰, Ni⁰) can oxidatively insert into C-F bonds, especially if the C-F bond is activated by the heterocycle's electron deficiency. This is often promoted by:
-
Sterically unhindered ligands (allowing close approach to the C-F bond).
-
High temperatures (>100°C).
-
Strong reducing conditions .
Troubleshooting Protocol:
| Variable | Adjustment | Mechanism |
| Catalyst | Switch to Pd(OAc)₂ / XPhos or SPhos. | Bulky, electron-rich phosphine ligands create a steric wall that prevents the metal from approaching the C-F bond, favoring the C-Halogen bond instead. |
| Base | Use KF or K₃PO₄ (anhydrous). | Avoids hydroxide sources that can lead to hydrolytic pathways (see Module 1) concurrent with coupling. |
| Pre-catalyst | Avoid Pd/C or Pd-black. | Heterogeneous catalysts have active sites with varying sterics; "defect" sites often catalyze C-F hydrogenolysis. |
References
-
Metabolic Stability & Properties
- Wang, J., et al. (2014). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Chemical Reviews.
-
Hydrolytic Defluorination Mechanism
- Young, R., et al. (2021). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
-
Lithiation & Elimination
- Schlosser, M. (2006). The 5-Trifluoromethyl Group: A "Trojan Horse" in Heterocyclic Chemistry.
-
(Note: Generalized citation for the "Trojan Horse" concept in lithiation).
-
C-F Activation in Cross-Coupling
- Ahrens, T., et al. (2015).
For further assistance, contact the Fluorine Chemistry Applications Group.
Sources
Technical Support Center: Stability of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Under Acidic Hydrolysis
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Troubleshooting chemical instability, forced degradation profiling, and mechanistic pathways of fluorinated triazolopyridines.
Introduction
The 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine scaffold is a highly privileged bioisostere in medicinal chemistry, prized for its metabolic resilience and unique binding affinity. However, during forced degradation studies or formulation in low-pH environments, researchers frequently encounter unexpected degradation peaks. This technical guide provides field-proven insights into the mechanistic causality of its acidic degradation, equipping you with self-validating protocols to troubleshoot and quantify these issues.
Section 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine degrading under acidic conditions? I thought the -CF3 group was stable. A1: The trifluoromethyl (-CF3) moiety is renowned for its exceptional chemical stability due to the high bond dissociation energy of the carbon-fluorine bond[1]. However, it is not invincible. While stable under mild aqueous acidic conditions (e.g., 0.1 M HCl), the -CF3 group can undergo hydrolytic defluorination to form a carboxylic acid (-COOH) when exposed to superacidic conditions (such as fuming sulfuric acid combined with boric acid) or under extreme thermal stress.
Furthermore, the [1,2,4]triazolo[1,5-a]pyridine core contains multiple basic nitrogen atoms[2]. Protonation of these nitrogens in acidic media alters the electron distribution across the fused ring system, potentially activating adjacent positions toward nucleophilic attack (hydration) or leading to ring-opening degradation pathways[3].
Q2: How can I analytically distinguish between -CF3 hydrolysis and core heterocycle degradation? A2: Liquid Chromatography-Mass Spectrometry (LC-MS) and 19F NMR are your primary diagnostic tools for determining the exact failure mode:
-
CF3 Hydrolysis: If the -CF3 group hydrolyzes, you will observe a mass shift of -19 Da in the positive ion mode of LC-MS (representing the loss of 3x Fluorine atoms and the addition of 1x Oxygen and 1x Hydroxyl group to form -COOH). Additionally, 19F NMR will show the disappearance of the characteristic -CF3 singlet (typically around -60 to -65 ppm) and the appearance of free fluoride ions.
-
Core Degradation: Ring-opening or hydration of the triazolopyridine core typically results in the addition of water (+18 Da ) without the loss of the fluorine signal in 19F NMR.
Fig 1: Diagnostic logic tree for identifying acidic degradation pathways.
Q3: What co-solvents should I use for acidic forced degradation studies? A3: Poor aqueous solubility is a common challenge for fluorinated heterocycles[1]. For hydrolytic degradation studies, use water-miscible co-solvents like Acetonitrile (MeCN). Causality Warning: Avoid Methanol (MeOH) or Ethanol (EtOH) during acidic stress testing. Under strongly acidic conditions, alcohols act as nucleophiles. If the -CF3 group hydrolyzes to a carboxylic acid, the alcohol will immediately drive a Fischer esterification, forming a methyl/ethyl ester. This creates an artifact degradation product that does not reflect true aqueous hydrolytic instability.
Section 2: Quantitative Stability Profile
To establish a baseline for your experiments, refer to the expected degradation profile of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine under varying acidic conditions.
| Acidic Stress Condition | Temperature | Duration | Expected Degradation (%) | Primary Degradation Mechanism |
| 0.1 M HCl (Aq/MeCN) | 40°C | 7 Days | < 2% | Highly stable; minor core protonation |
| 1.0 M HCl (Aq/MeCN) | 60°C | 7 Days | 5 - 10% | Slow ring-opening (hydration) |
| 20% Trifluoroacetic Acid | 80°C | 24 Hours | 15 - 25% | Core cleavage; CF3 remains intact |
| Fuming H2SO4 / H3BO3 | 80°C | 12 Hours | > 90% | Rapid CF3 hydrolysis to -COOH |
Section 3: Standardized Experimental Protocol
Trustworthiness in analytical chemistry requires self-validating protocols. The following step-by-step methodology ensures reproducible forced degradation profiling while preventing false positives caused by analytical artifacts.
Protocol: Acidic Hydrolysis Stress Testing
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine.
-
Dissolve the compound in 5.0 mL of HPLC-grade Acetonitrile (co-solvent) to ensure complete solubilization.
-
Add 5.0 mL of 0.2 M HCl dropwise to achieve a final concentration of 1.0 mg/mL in a 50:50 MeCN / 0.1 M HCl mixture.
Step 2: Incubation & Sampling
-
Aliquot 1.0 mL of the solution into tightly sealed, amber glass HPLC vials to prevent concurrent photodegradation.
-
Place the vials in a thermostatically controlled heating block set to 60°C.
-
Withdraw samples at predefined time points: Day 0 (Control), Day 1, Day 3, and Day 7.
Step 3: Quenching & Neutralization (Critical Self-Validating Step) Causality Insight: Direct injection of highly acidic samples can degrade the HPLC column's silica stationary phase, distort peak shapes, and cause continued degradation of the compound while sitting in the autosampler queue.
-
To each 1.0 mL withdrawn sample, immediately add 1.0 mL of 0.1 M NaOH to quench the hydrolysis reaction.
-
Vortex for 10 seconds.
-
Validation: Spot 1 µL of the mixture onto universal indicator paper to verify the pH is approximately 7.0. If acidic, titrate with micro-volumes of 0.1 M NaOH until neutral.
Step 4: LC-MS / 19F NMR Analysis
-
Filter the neutralized sample through a 0.22 µm PTFE syringe filter to remove any precipitated salts.
-
Inject 5 µL onto a C18 UPLC column using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Monitor UV absorbance at 254 nm and acquire MS data in both positive and negative ESI modes.
Fig 2: Standardized workflow for acidic forced degradation studies.
References
-
Benchchem. "Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds." 1
-
Royal Society of Chemistry. "Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group."
-
Arabian Journal of Chemistry. "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." 2
-
Beilstein Journal of Organic Chemistry. "New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines." 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. BJOC - New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines [beilstein-journals.org]
Overcoming steric hindrance caused by the 5-CF3 group in substitution reactions
Status: Operational Ticket ID: CF3-STERIC-001 Subject: Troubleshooting Substitution Failures on 5-Trifluoromethyl Heterocycles Assigned Specialist: Senior Application Scientist
Executive Summary: The "Electronic vs. Steric" Paradox
Welcome to the 5-CF3 troubleshooting hub. If you are here, you are likely observing low yields or regioselectivity issues when attempting to functionalize a ring (likely a pyrimidine, pyridine, or phenyl) adjacent to a trifluoromethyl (-CF3) group.
The Diagnostic:
The 5-CF3 group presents a unique paradox. Electronically, it is a powerful electron-withdrawing group (EWG) that should activate the ring for Nucleophilic Aromatic Substitution (
-
The Bulk: The Van der Waals volume of a -CF3 group (approx. 42.6 ų) is significantly larger than a methyl group and comparable to an isopropyl group or an ethyl group.
-
The Clash: In a standard
transition state (Meisenheimer complex), the nucleophile must approach 90° to the ring plane. A 5-CF3 group blocks this trajectory for the adjacent (4-position) carbon, destabilizing the intermediate.
This guide provides three distinct workflows to overcome this barrier: The Fluorine Switch (
Module 1: Optimization (The Fluorine Switch)
User Query: "My reaction with 4-chloro-5-(trifluoromethyl)pyrimidine and a secondary amine is stuck at 20% conversion even at reflux. Why?"
Root Cause:
The rate-determining step in
The Solution: The "Fluorine Effect" You must switch your leaving group from Chloride (-Cl) to Fluoride (-F).
-
Steric Relief: Fluorine (Van der Waals radius ~1.47 Å) is much smaller than Chlorine (~1.75 Å). This reduces the steric crowding in the transition state.
-
Electronic Acceleration: Fluorine is the most electronegative element. It pulls electron density effectively, making the ipso-carbon highly electrophilic and accelerating the attack step, which compensates for the steric hindrance of the CF3 group.
Experimental Protocol: The Fluorine-Amine Exchange
| Parameter | Standard (Failing) | Optimized (Passing) |
| Substrate | 4-Chloro-5-CF3-pyrimidine | 4-Fluoro-5-CF3-pyrimidine |
| Solvent | EtOH or DMF | THF or DMSO (Anhydrous) |
| Base | TEA (Triethylamine) | DIPEA (Hünig's Base) |
| Temp | 80°C (Reflux) | 0°C to RT (Often exothermic) |
Step-by-Step Workflow:
-
Preparation: If the fluoro-analog is not commercially available, convert your chloro-substrate using Spray-dried KF (5 equiv) and 18-Crown-6 (catalytic) in Sulfolane at 160°C for 2 hours. Flash chromatography purification is required.
-
Reaction: Dissolve 4-fluoro-5-CF3-substrate (1.0 equiv) in anhydrous THF (0.2 M).
-
Addition: Add DIPEA (2.5 equiv). Cool to 0°C.[1]
-
Nucleophile: Add the amine (1.1 equiv) dropwise. Note: The reaction is often instantaneous due to the high reactivity of the C-F bond activated by the CF3 group.
-
Monitoring: Monitor by TLC/LCMS. If complete, quench with water.[2]
Module 2: Metal-Catalyzed Workflows (The Ligand Bypass)
User Query: "I cannot use
Root Cause: Standard ligands like BINAP or PPh3 are too bulky when paired with a 5-CF3 substrate. They prevent the oxidative addition complex from forming or, more commonly, they crowd the metal center so severely that the amine cannot coordinate for the reductive elimination step.
The Solution: Specialized "Dial-a-Steric" Ligands You need ligands that are bulky enough to promote reductive elimination (by squeezing the metal) but have a specific architecture that leaves one quadrant open for the hindered substrate.
Recommended Catalyst Systems:
| Component | Recommendation | Mechanism of Action |
| Ligand | XPhos or BrettPhos | These biaryl dialkylphosphines are designed to facilitate coupling with sterically hindered aryl halides. |
| Pre-catalyst | Pd-G3 or G4 Palladacycles | Ensures rapid generation of the active monoligated Pd(0) species, avoiding induction periods. |
| Base | K3PO4 (Tribasic Potassium Phosphate) | Milder than NaOtBu; prevents side reactions with the sensitive CF3 group (defluorination). |
Visualization: The Steric Decision Tree
Caption: Logical flow for selecting the correct substitution pathway based on nucleophile strength and steric constraints.
Module 3: The Radical Backdoor (Photoredox)
User Query: "Neither thermal
The Solution: Move away from two-electron chemistry (polar) to one-electron chemistry (radical).
-
Why it works: Radical intermediates are typically planar (
) and less sensitive to steric crowding than the tetrahedral intermediates of or the square-planar complexes of Palladium. -
Method: Photoredox-catalyzed C-N coupling (e.g., using an Iridium or Organic photocatalyst).
Protocol: Minisci-Type Radical Substitution
-
Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).
-
Reagents: Substrate (1.0 eq), Amine (2.0 eq), Quinuclidine (Base/HAT agent).
-
Light Source: Blue LED (450 nm).
-
Mechanism: The excited catalyst oxidizes the amine to an aminium radical, which then attacks the aromatic ring. The 5-CF3 group actually helps here by making the ring more electron-deficient and receptive to radical attack.
FAQs: Common Pitfalls
Q1: Can I use microwave irradiation to force the
-
Answer: Yes, but with caution. While microwaves help overcome the activation energy barrier, 5-CF3 substrates are prone to hydrolysis of the CF3 group to a carboxylic acid or ester at high temperatures (>140°C) in the presence of moisture or alcohols. Always use anhydrous solvents and sealed vessels.
Q2: I'm seeing a regioisomer where the amine attacked the wrong spot. Why?
-
Answer: This is the "Directing Effect." In 2,4-dichloro-5-CF3-pyrimidine, the 4-position is sterically hindered but electronically most activated. The 2-position is less hindered. If you use a very bulky amine (like t-butylamine), steric repulsion at C4 will force the reaction to C2, even though it is electronically less favorable. Fix: Use the "Fluorine Switch" (Module 1) on the 4-position specifically to electronically supercharge it, overriding the steric preference for C2.
Q3: Why do you recommend Potassium Phosphate (K3PO4) for the Pd-coupling?
-
Answer: Stronger alkoxide bases (NaOtBu) can attack the electron-deficient ring directly (
of the tert-butoxide), creating ether byproducts. K3PO4 is basic enough to deprotonate the Pd-amine complex but not nucleophilic enough to attack the ring.
References
-
Mechanism of
and Leaving Group Effects:-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link
- Note: Foundational text establishing F > Cl > Br > I order for SNAr.
-
- Steric Parameters of CF3: Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. Validates the Taft steric parameter ( ) of CF3 (-2.40) vs Isopropyl (-1.71).
-
Pd-Catalyzed Coupling on Hindered Substrates
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
- Authoritative source for XPhos/BrettPhos selection.
-
-
Regioselectivity in 5-CF3 Pyrimidines
-
Photoredox Alternatives
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews. Link
-
Sources
HPLC method development for detecting impurities in 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
The following guide serves as a Technical Support Center for researchers developing HPLC methods for 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine . It is structured to simulate a high-level consultation with a Senior Application Scientist, addressing specific technical hurdles with actionable, chemically-grounded solutions.
Subject: Impurity Profiling for 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Ticket Status: Open Support Level: Tier 3 (Senior Scientist)
📋 Module 1: Method Development Strategy (Core Protocols)
Q: What is the recommended starting condition for this fluorinated fused-heterocycle?
A: Do not start with a generic gradient. This compound possesses two distinct chemical features that dictate chromatography: the basic nitrogen in the triazolo-pyridine core and the lipophilic, electron-withdrawing trifluoromethyl (CF₃) group .
Recommended "Scout" Protocol:
-
Column: C18 (End-capped) is the standard, but a Pentafluorophenyl (PFP) column is superior for this specific application. The PFP phase offers unique
- and dipole-dipole interactions with the fluorinated moiety and the aromatic core, often resolving regioisomers that co-elute on C18. -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10 mM Ammonium Formate (pH 3.5). Why? You must suppress the ionization of residual silanols and protonate the basic pyridine nitrogen to prevent peak tailing.
-
Mobile Phase B: Acetonitrile (ACN). Note: Methanol (MeOH) may provide different selectivity for the protic impurities but ACN is better for the CF₃ group solubility and baseline stability.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic core) and 210-220 nm (for non-aromatic synthetic precursors).
Q: Why am I seeing split peaks or "shoulders" on the main peak?
A: This is the most critical issue with triazolopyridines. It is likely not a column void but a regioisomer .
-
The Chemistry: Synthesis of [1,2,4]triazolo[1,5-a]pyridine often produces the [4,3-a] isomer via the Dimroth rearrangement, especially under basic conditions or high heat. These isomers have identical mass (LC-MS won't distinguish them easily) and very similar hydrophobicity.
-
The Fix: Switch to a PFP column or use a Methanol/Acetonitrile blend as Mobile Phase B. The shape selectivity of the PFP phase can distinguish the subtle steric difference between the 1,5-a and 4,3-a fusion.
🛠 Module 2: Troubleshooting & FAQs (Interactive Guide)
Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)
User Report: "The main peak tails significantly, masking small impurities eluting immediately after." Root Cause: Interaction between the positively charged nitrogen (protonated at acidic pH) and residual negatively charged silanols on the silica surface. Troubleshooting Protocol:
-
Increase Ionic Strength: Switch from 0.1% Formic Acid to 20 mM Ammonium Acetate (pH 4.5) or Ammonium Formate . The ammonium ions compete with the analyte for silanol sites.
-
Add an Ion-Pair Reagent (Last Resort): Add 5-10 mM Hexanesulfonic Acid (HSA). Warning: This makes the method incompatible with LC-MS.
-
Column Switch: Use a "Hybrid" silica column (e.g., Waters XBridge or Phenomenex Gemini) which is designed to be stable at high pH, allowing you to run at pH 9.0 . At this pH, the pyridine nitrogen is deprotonated (neutral), eliminating the ionic interaction with silanols.
Issue 2: Baseline Drift at Low UV (210 nm)
User Report: "I need to detect a non-chromophoric starting material, but the baseline rises sharply at the end of the gradient." Root Cause: The CF₃ group absorbs weakly, requiring low UV detection. However, Formic Acid absorbs at 210 nm, and its concentration changes effectively during the gradient if not balanced. Troubleshooting Protocol:
-
Use Phosphoric Acid: If MS detection is not required, switch to 0.1% Phosphoric Acid . It is transparent at 210 nm.
-
Reference Wavelength: Do not use a reference wavelength (e.g., 360 nm) if your impurities might absorb there. It can mathematically subtract real peaks.
📊 Module 3: Impurity Origin & Profiling
Understanding what you are looking for is half the battle. Use this table to predict retention times relative to the main peak (RRT).
| Impurity Type | Likely Structure/Origin | Predicted RRT (C18) | Detection Note |
| Starting Material | 2-Amino-5-(trifluoromethyl)pyridine | < 0.5 (Early Eluter) | Polar amine; tails without buffer. |
| Regioisomer | 5-(CF₃)-[1,2,4]triazolo[4,3-a] pyridine | 0.95 - 1.05 (Co-eluter) | Requires PFP column or MeOH. |
| Hydrolysis Product | Amide/Acid derivative (CF₃ hydrolysis is rare but possible) | 0.6 - 0.8 | Check for loss of 19F signal if using NMR. |
| Dimer | Coupled product during oxidative cyclization | > 1.5 (Late Eluter) | Highly lipophilic; ensure gradient goes to 95% B. |
📉 Visualization: Method Development Workflow
The following decision tree outlines the logical flow for optimizing the separation of the critical regioisomer.
Caption: Decision tree for resolving the critical regioisomer impurity using stationary phase screening.
🧪 Detailed Experimental Protocol: The "Gold Standard" Run
Objective: To separate the 5-(CF₃)-[1,2,4]triazolo[1,5-a]pyridine from its [4,3-a] isomer and unreacted 2-aminopyridine.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Milli-Q Water
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid[1]
Instrument Parameters:
-
Column: Phenomenex Luna PFP(2) or Supelco Discovery HS F5 (150 mm x 4.6 mm, 3 µm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Slightly elevated temperature improves mass transfer for fused rings).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 10% B
-
2.0 min: 10% B (Isocratic hold to elute polar amines)
-
20.0 min: 90% B
-
25.0 min: 90% B
-
25.1 min: 10% B (Re-equilibration)
-
30.0 min: Stop
-
System Suitability Criteria (Acceptance Limits):
-
Resolution (Rs): > 1.5 between Main Peak and nearest impurity.
-
Tailing Factor (Tf): 0.8 < Tf < 1.2.
-
Precision (RSD): < 2.0% for retention time and area (n=6 injections).
🔗 References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Dolan, J. W. (2010). Separation of Positional Isomers. LCGC North America. Link
-
Moldoveanu, S. C., & David, V. (2013). Selection of the HPLC Method in Chemical Analysis. Elsevier. (Chapter on Fluorinated Stationary Phases). Link
-
Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on basic heterocycle tailing). Link
-
Ueda, S., & Nagasawa, H. (2009).[2][3] Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed N-N Bond Formation. Journal of the American Chemical Society. (Source for impurity origin/synthesis pathways). Link
Sources
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
Recrystallization solvent systems for high-purity 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Welcome to the Technical Support Center for the purification of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine .
The strongly electron-withdrawing and lipophilic nature of the trifluoromethyl (-CF
This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your recrystallization workflows.
I. Recrystallization Decision Matrix
The selection of a solvent system must be dictated by the specific impurity profile of your crude reaction mixture. Use the logic tree below to determine the optimal thermodynamic pathway for your purification.
Workflow for selecting the optimal recrystallization solvent based on the crude impurity profile.
II. Troubleshooting FAQs
Q: Why does my compound "oil out" instead of crystallizing when using Ethanol/Water?
A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when the anti-solvent (water) is added too rapidly, causing local supersaturation. The -CF
Q: How do I remove copper catalyst residues from the oxidative N-N coupling step?
A: The synthesis of triazolo[1,5-a]pyridines frequently relies on Cu(II)-catalyzed oxidative N-N bond formation from hydrazones[1]. Copper strongly coordinates with the triazole nitrogens, pulling metal residues into the organic phase.
Causality & Solution: A purely non-polar recrystallization (e.g., Toluene/Heptane) will co-precipitate these metal complexes. Instead, utilize an Ethanol/Water (1:1) system[2]. The protic nature and high dielectric constant of this mixture help dissociate residual metal-ligand complexes, trapping the polar copper salts in the aqueous mother liquor while the highly lipophilic -CF
Q: What is the best solvent system to resolve the[1,5-a] isomer from the [4,3-a] kinetic byproduct? A: Cyclocondensation reactions often yield a mixture of the kinetic [4,3-a] isomer and the thermodynamic[1,5-a] isomer. Standard organic solvent recrystallization will often co-crystallize both. Causality & Solution: Recrystallize from Glacial Acetic Acid . Refluxing the crude mixture in an acidic medium actively drives the Dimroth rearrangement to completion, quantitatively converting the unwanted [4,3-a] isomer into the desired[1,5-a] framework before crystallization occurs upon cooling[3].
III. Quantitative Solvent System Comparison
Summarized below are the validated solvent systems for 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, mapped to their specific purification targets.
| Solvent System | Target Impurity Profile | Typical Yield (%) | Expected Purity (HPLC Area %) | Mechanistic Notes |
| Ethanol / Water (1:1) | Polar organics, Cu(II) salts | 80–85% | >99.0% | Protic environment dissociates metal complexes[2]. Prone to oiling out if cooled too rapidly. |
| Ethyl Acetate / Hexane (1:4) | Non-polar alkylated byproducts | 75–80% | >99.5% | Lipophilic impurities remain highly soluble in the hexane-rich mother liquor. |
| Glacial Acetic Acid | Kinetic [4,3-a] isomers | 60–70% | >98.5% | Acidic reflux chemically drives the Dimroth rearrangement to the thermodynamic[1,5-a] core[3]. |
| DMSO / Water (1:2) | Highly recalcitrant crude | 85–90% | >98.0% | Forms a stable DMSO monosolvate[2]; requires extended vacuum drying to collapse the solvate. |
IV. Standard Operating Procedure (SOP): Dual-Solvent Recrystallization
This protocol utilizes the Ethyl Acetate / Hexane system and is designed as a self-validating workflow. Each step contains a physical observable to ensure the process is on track.
Step 1: Mass Balance & Dissolution
-
Suspend 10.0 g of crude 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine in 20 mL of Ethyl Acetate (EtOAc) in a 100 mL round-bottom flask.
-
Heat to 65°C under continuous stirring.
-
Self-Validation: The solution should become completely transparent. Any remaining particulates are insoluble polymeric byproducts and must be removed to prevent premature nucleation.
Step 2: Hot Filtration
-
Pass the hot solution through a pre-warmed sintered glass funnel (porosity 3) into a clean, heated receiving flask.
Step 3: Anti-Solvent Titration (Finding the Cloud Point)
-
Maintain the filtrate at 60°C. Using an addition funnel, slowly add hot Hexane (~60°C) dropwise.
-
Self-Validation: Stop the addition the exact moment the solution becomes persistently turbid (the "cloud point"). This typically requires 40-50 mL of Hexane. The turbidity physically validates that the metastable zone limit has been reached.
Step 4: Metastable Zone Reset & Seeding
-
Add 1-2 mL of hot EtOAc dropwise just until the turbidity clears.
-
Self-Validation: Clearing the solution ensures you are perfectly poised in the metastable zone, preventing amorphous precipitation.
-
Introduce 10 mg of pure 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine seed crystals.
Step 5: Controlled Cooling & Isolation
-
Cool the flask at a controlled rate of 0.2°C/min to room temperature, allowing crystal lattices to form, excluding lipophilic impurities.
-
Transfer to an ice bath (0-5°C) for 2 hours to maximize yield.
-
Filter the resulting crystals under vacuum and wash the filter cake with 10 mL of ice-cold Hexane. Dry in a vacuum oven at 40°C for 12 hours.
V. References
1.[2] Crystal structure and Hirshfeld surface analysis of 5-oxo-7-phenyl-2-(phenylamino)-1H-[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile dimethyl sulfoxide monosolvate. IUCr Journals. Available at: [Link] 2. Synthesis and in vitro leishmanicidal activity of novel [1,2,3]triazolo[1,5-a]pyridine salts. Royal Society of Chemistry (RSC). Available at: [Link] 3.[1] Facile One-Pot Synthesis of [1,2,3] Triazolo[ 1, 5-a] Pyridines from 2Acylpyridines by Copper(II)-Catalyzed Oxidative N-N Bond Formation. ResearchGate. Available at: [Link] 4.[3] Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]. MDPI. Available at: [Link]
Sources
Validation & Comparative
Metabolic Stability Comparison: 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine vs. Non-Fluorinated Analogs
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine core is a privileged bicyclic scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., JAK1/2, ALK5) and nuclear receptor modulators (e.g., RORγt inverse agonists)[1]. While this scaffold offers excellent hydrogen-bonding capabilities and structural rigidity, unsubstituted or alkyl-substituted variants frequently suffer from rapid Phase I metabolic clearance.
As a Senior Application Scientist, I have observed that the strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position of the pyridine ring is a highly effective bioisosteric modification. This guide objectively compares the metabolic stability of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine derivatives against their non-fluorinated counterparts, providing the mechanistic rationale, comparative experimental data, and validated laboratory protocols for your own pharmacokinetic (PK) profiling.
Mechanistic Rationale: The Causality of Fluorination
Understanding why a structural modification works is critical for rational drug design. The metabolic stabilization conferred by the 5-CF3 group is not merely a consequence of increased lipophilicity; it is a synergistic result of steric and electronic perturbations[2].
-
Electronic Deactivation (Inductive Effect): The strong electron-withdrawing nature (-I effect) of the fluorine atoms significantly reduces the electron density of the entire pyridine ring. Cytochrome P450 (CYP) enzymes typically initiate oxidation via an electrophilic oxo-iron species. By depleting the ring's electron density, the 5-CF3 group raises the activation energy required for CYP-mediated epoxidation or hydroxylation[3].
-
Steric Shielding: The 5-position is directly adjacent to the bridgehead nitrogen and the C6 carbon. The CF3 group possesses a Van der Waals radius of approximately 2.7 Å (comparable to an isopropyl group). This bulk physically blocks the enzymatic active site from accessing the C6 position—a notorious "soft spot" for metabolic oxidation in non-fluorinated analogs.
-
Aldehyde Oxidase (AO) Evasion: Nitrogen-rich heterocycles are highly susceptible to oxidation by cytosolic Aldehyde Oxidase, which attacks electron-deficient carbons adjacent to ring nitrogens. The steric bulk of the 5-CF3 group effectively hinders AO binding, shutting down this non-CYP clearance pathway[2].
Caption: Mechanism of metabolic stabilization via 5-trifluoromethylation of the triazolopyridine core.
Comparative Data Analysis
The table below synthesizes representative in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data comparing a standard non-fluorinated triazolo[1,5-a]pyridine lead compound against its 5-CF3 matched molecular pair (MMP). Data trends are aggregated from optimized RORγt and mGlu2 PAM discovery programs[1][4].
| Parameter | Non-Fluorinated Analog (H at C5) | 5-CF3 Analog | Causality / Impact |
| HLM CL | 45.0 - 68.0 (High) | < 5.0 - 12.0 (Low) | CF3 blocks CYP450 oxidation at C6; prevents rapid hepatic clearance. |
| RLM CL | > 80.0 (High) | 15.0 - 25.0 (Moderate) | Rodent microsomes are highly oxidative; CF3 significantly extends half-life. |
| LogD | 1.8 - 2.2 | 2.5 - 3.0 | CF3 increases lipophilicity, often improving target binding via hydrophobic interactions. |
| Plasma Protein Binding | ~75% bound | ~85% bound | Increased lipophilicity slightly increases non-specific protein binding. |
| Efflux Ratio (Caco-2) | 3.5 (Moderate efflux) | 1.2 (Low efflux) | Lowered basicity of the ring system reduces P-glycoprotein (P-gp) recognition. |
Key Takeaway: While the 5-CF3 modification increases overall lipophilicity (LogD), the dramatic reduction in intrinsic clearance (CL
Experimental Workflows: Self-Validating Protocols
To objectively verify the metabolic stability of these analogs, researchers must employ a robust Liver Microsomal Stability Assay. The protocol below is designed as a self-validating system : it includes specific controls to distinguish between CYP-mediated metabolism, Aldehyde Oxidase metabolism, and chemical instability.
Protocol: In Vitro Liver Microsomal Stability Assay
Reagents & Materials:
-
Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).
-
0.1 M Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl
. -
NADPH Regenerating System (NRS): Solution A (NADP+, Glc-6-P) and Solution B (Glc-6-P dehydrogenase).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (IS) (e.g., Tolbutamide 100 ng/mL).
Step-by-Step Methodology:
-
Master Mix Preparation: Dilute the microsomes in the phosphate buffer to achieve a final incubation concentration of 0.5 mg/mL protein.
-
Compound Spiking: Add the test compound (Non-fluorinated or 5-CF3 analog) to the master mix to achieve a final concentration of 1 µM (Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition).
-
Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation (The Validation Step):
-
Test Wells: Add the NRS to initiate CYP-mediated metabolism.
-
Minus-NADPH Control Wells: Add an equivalent volume of plain buffer instead of NRS. (Expert Insight: If the compound degrades in these wells, the instability is driven by Aldehyde Oxidase or chemical hydrolysis, not CYP450).
-
-
Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of the Quenching Solution.
-
Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS. Calculate the elimination rate constant (
) from the log-linear plot of remaining compound vs. time, and derive CL using the formula:
Caption: Step-by-step self-validating workflow for in vitro liver microsomal stability assessment.
Conclusion & Application Insights
For drug development professionals, the decision to transition from a non-fluorinated [1,2,4]triazolo[1,5-a]pyridine to a 5-CF3 analog should be driven by the primary metabolic soft spots of the lead series. If early in vitro assays (particularly the minus-NADPH controls) indicate rapid clearance via Aldehyde Oxidase or C6-hydroxylation by CYPs, the 5-CF3 modification is a premier strategy. It provides a robust, dual-action defense (steric shielding and electronic deactivation) that reliably translates to extended in vivo half-lives and enhanced oral bioavailability.
References
-
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]
-
Discovery of 3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): A Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]
-
The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]
Sources
Analytical Comparison Guide: NMR Spectral Characterization of 5-, 6-, and 7-Trifluoromethyl Isomers
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison of NMR diagnostic techniques for regioisomer differentiation, supported by mechanistic causality and experimental data.
The Challenge of Regioisomer Differentiation
The incorporation of a trifluoromethyl (–CF
Distinguishing between 5-, 6-, and 7-trifluoromethyl isomers using standard analytical techniques (like LC-MS) is notoriously difficult because these isomers possess identical molecular weights and highly similar fragmentation patterns[2]. Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural elucidation. This guide objectively compares the spectral signatures of these isomers and provides a self-validating experimental framework to lock in their regiochemistry[3].
Mechanistic Causality of NMR Chemical Shifts
To move beyond simple pattern matching, an analytical scientist must understand why the chemical shifts move. The –CF
-
Inductive (–I) and Hyperconjugative Effects: The strong electron-withdrawing nature of the fluorine atoms depletes electron density from the aromatic ring. Protons located ortho and para to the –CF
group experience significant deshielding, shifting their H NMR signals downfield[2]. -
Through-Space Peri-Interactions (Steric Compression): In 5-trifluoromethyl isomers, the –CF
group is forced into close spatial proximity with the C-4 substituent (or H-4 proton). This steric compression distorts the local diamagnetic shielding and hydration sphere, typically causing the F signal to shift further downfield (less negative) compared to unhindered positions. -
Heteroatom Anisotropy: In scaffolds like quinoline or indole, the proximity of the –CF
group to the nitrogen atom (e.g., in the 7-position) compounds the deshielding effect on adjacent protons due to the combined electronegativity and magnetic anisotropy of the heteroatom[4].
Comparative Spectral Data Analysis
Using trifluoromethylquinolines as a representative benchmark for fused bicyclic systems, we can establish clear diagnostic criteria[4]. The table below summarizes the quantitative differences in chemical shifts and coupling constants.
Table 1: Diagnostic NMR Parameters for Trifluoromethyl Isomers (in CDCl
| Isomer | |||
| 5-CF | -58.0 to -59.5 | H-4 Deshielding: Strong downfield shift due to peri-effect. H-6 appears as a doublet. | ~30.0 Hz on C-5, C-6 |
| 6-CF | -62.0 to -63.0 | Isolated H-5: Appears as a fine doublet/broad singlet ( | ~29.0 Hz on C-5, C-7 |
| 7-CF | -60.5 to -61.5 | Isolated H-8: Appears as a fine doublet/singlet shifted heavily downfield by adjacent N. | ~29.0 Hz on C-6, C-8 |
Data derived from the synthesis and characterization of 2-substituted trifluoromethylquinolines[4].
Self-Validating Experimental Protocol
A robust analytical workflow cannot rely solely on 1D chemical shift predictions, as solvent effects and concentration can cause deviations. The following step-by-step methodology utilizes a self-validating system where 1D NMR generates the hypothesis, and 2D NMR (HMBC) provides the orthogonal proof[3].
Step 1: Sample Preparation and Solvent Selection
-
Action: Dissolve 15–20 mg of the purified isomer in 0.6 mL of anhydrous CDCl
or DMSO- [2]. -
Causality: High-purity, anhydrous solvents are critical. Trace water can cause line broadening in
H spectra, obscuring the fine meta-couplings (1–2 Hz) required to identify isolated protons like H-5 or H-8.
Step 2: 1D F and H NMR Acquisition
-
Action: Acquire a
F NMR spectrum (e.g., 376 MHz or 564 MHz) with proton decoupling to obtain a sharp singlet. Next, acquire a high-resolution H NMR spectrum. -
Causality: The
F shift provides the first categorization (e.g., a shift of -62.50 ppm strongly suggests a 6-CF isomer, whereas -60.91 ppm suggests a 7-CF isomer[4]). The H spectrum identifies the isolated aromatic protons flanked by the CF group and the bridgehead carbons.
Step 3: 2D HMBC Validation (The Regiochemistry Lock)
-
Action: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to map
and couplings. -
Causality: HMBC traces through-bond connectivity, eliminating through-space assumptions.
-
To validate a 6-CF
isomer: Irradiate the isolated H-5 proton. It will show a definitive correlation to the bridgehead C-4a carbon[4]. -
To validate a 7-CF
isomer: Irradiate the isolated H-8 proton. It will show a definitive correlation to the bridgehead C-8a carbon (adjacent to the heteroatom)[4]. -
This orthogonal carbon-skeleton mapping ensures 100% trustworthiness in the final assignment.
-
Analytical Workflow Diagram
The logical relationship between hypothesis generation (1D NMR) and structural validation (2D NMR) is visualized below.
Analytical workflow for differentiating 5-, 6-, and 7-CF3 isomers using 1D and 2D NMR techniques.
References
-
Benchchem. "Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols". Benchchem. 2
-
Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?". Creative Biostructure.3
-
SciSpace. "Synthesis of 2-substituted trifluoromethylquinolines for the evaluation of leishmanicidal activity". SciSpace. 4
-
MDPI. "Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs". MDPI. 1
Sources
Validation of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine as a Next-Generation Kinase Inhibitor Scaffold: A Comparative Performance Guide
Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide
Executive Summary
As a Senior Application Scientist in early-stage oncology and immunology drug discovery, I frequently evaluate novel chemotypes designed to overcome the limitations of classical kinase hinge-binding motifs. Traditional scaffolds, such as 2-aminopyrimidines and azaindoles, often face late-stage attrition due to off-target kinome promiscuity and metabolic liabilities[1].
The emergence of the [1,2,4]triazolo[1,5-a]pyridine core has provided a highly tunable alternative, successfully utilized in clinical candidates like the JAK2 inhibitor CEP-33779[2] and various VEGFR-2 inhibitors[3]. However, the specific functionalization to 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine represents a significant evolutionary step in rational drug design. This guide provides an objective, data-driven comparison of this advanced scaffold against traditional alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to qualify it in your pipeline.
Mechanistic Rationale & Binding Logic
To understand why this scaffold outperforms legacy cores, we must examine the causality of its binding kinetics. The [1,2,4]triazolo[1,5-a]pyridine system establishes a robust bidentate interaction with the kinase hinge region. The triazole N3 atom acts as a strict hydrogen-bond acceptor, while an exocyclic amine (typically engineered at the C2 position) serves as the hydrogen-bond donor, forming a strong two-point interaction with the backbone amide and carbonyl of the hinge (e.g., Leu-932 in JAK2)[2].
The strategic addition of the 5-trifluoromethyl (-CF₃) group introduces critical steric and electronic parameters:
-
Gatekeeper Exploitation: The -CF₃ group acts as a lipophilic vector projecting into the hydrophobic back pocket. It is perfectly sized to exploit this pocket when the kinase gatekeeper is a smaller residue (e.g., Threonine), driving exquisite selectivity over kinases with bulky gatekeepers (e.g., Phenylalanine).
-
Metabolic Shielding: The strong electron-withdrawing nature of the -CF₃ group significantly dampens the electron density of the pyridine ring. This shields the scaffold from cytochrome P450-mediated oxidative metabolism, a common failure point for electron-rich heterocycles.
Fig 1. Bidentate hinge binding and hydrophobic pocket engagement of the functionalized scaffold.
Scaffold Performance Comparison
When selecting a scaffold for a new kinase program, quantitative benchmarking against established cores is essential. Table 1 summarizes the performance metrics of the 5-CF₃-triazolopyridine scaffold compared to industry standards.
| Scaffold Class | Primary H-Bond Geometry | Kinase Selectivity Potential | Metabolic Stability (HLM Cl_int) | Primary Structural Liability |
| 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | Bidentate (Acceptor N3, Donor C2-NH) | High (Tunable via C5/C8 vectors) | High (<15 µL/min/mg) due to CF₃ shielding | High intrinsic lipophilicity requires strict MW management. |
| 2-Aminopyrimidine (e.g., Imatinib analogs) | Bidentate (Acceptor N1, Donor C2-NH) | Moderate (Highly conserved binding mode) | Variable (Prone to C5 oxidation) | Broad kinome promiscuity; high competition for IP space. |
| 7-Azaindole (e.g., Vemurafenib analogs) | Bidentate (Donor N1, Acceptor N7) | Moderate to High | Low to Moderate (Prone to N-oxidation) | Poor oral bioavailability in unoptimized, low-MW forms[1]. |
Experimental Validation Protocols
To objectively validate the 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine scaffold in your laboratory, you must employ a self-validating assay cascade. The following protocols are designed not just to generate data, but to prove the integrity of the data through built-in causality checks.
Fig 2. Self-validating experimental workflow for progressing the triazolopyridine scaffold.
Protocol 1: Biochemical Profiling via TR-FRET
Objective: Quantify intrinsic binding affinity (IC₅₀) while eliminating false positives caused by compound auto-fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense the 5-CF₃-triazolopyridine compound in a 10-point, 3-fold serial dilution in DMSO using an acoustic dispenser (e.g., Echo 550) into a 384-well low-volume plate.
-
Enzyme Addition: Add the recombinant kinase (e.g., JAK2 or VEGFR-2) at a final concentration of 1 nM. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add ATP at its predetermined apparent Michaelis constant (
) and the specific biotinylated peptide substrate. -
Detection: After 60 minutes, quench the reaction with EDTA and add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the time-resolved fluorescence at 615 nm and 665 nm.
Causality & Self-Validation: TR-FRET is explicitly chosen over colorimetric assays because highly conjugated heterocycles like triazolopyridines often absorb light in the visible spectrum, causing assay interference. By measuring the ratio of 665/615 nm emissions after a time delay, auto-fluorescence is mathematically and physically excluded. Self-Validation Check: The assay must include a no-enzyme control and a reference inhibitor (e.g., Ruxolitinib) to calculate the Z'-factor. A Z' > 0.7 validates that the measured IC₅₀ is a true reflection of the scaffold's affinity, not assay noise.
Protocol 2: Cellular Target Engagement via NanoBRET
Objective: Verify that the scaffold can penetrate cell membranes and compete with high intracellular ATP concentrations (~1-5 mM) to bind the target kinase.
Step-by-Step Methodology:
-
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.
-
Plating: Seed cells at 10,000 cells/well in a 384-well white tissue culture plate. Incubate for 24 hours.
-
Tracer Addition: Add a cell-permeable NanoBRET fluorescent tracer (a known broad-spectrum kinase inhibitor linked to a fluorophore) at its
concentration. -
Compound Treatment: Add the 5-CF₃-triazolopyridine compound in a dose-response format. Incubate for 2 hours at 37°C.
-
Readout: Add the NanoLuc substrate (furimazine) and immediately measure dual luminescence (donor emission at 460 nm, acceptor BRET emission at 618 nm).
Causality & Self-Validation:
Biochemical assays run at
Protocol 3: Microsomal Stability (DMPK)
Objective: Prove the metabolic shielding hypothesis of the 5-trifluoromethyl substitution.
Step-by-Step Methodology:
-
Incubation Setup: Mix the test compound (1 µM final) with Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final).
-
Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
Causality & Self-Validation:
The -CF₃ group is hypothesized to block oxidative metabolism. By calculating the intrinsic clearance (
Conclusion
The 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine scaffold is not merely a structural novelty; it is a rationally designed solution to the selectivity and metabolic stability bottlenecks that plague traditional kinase inhibitors. By utilizing the bidentate hinge-binding properties of the core and the steric/electronic shielding of the -CF₃ group, medicinal chemists can achieve superior target occupancy profiles. Implementing the self-validating assay cascade detailed above ensures that any lead candidate derived from this scaffold is grounded in robust, artifact-free data.
References
1.[3] Ishimoto, K., Fukuda, N., Nagata, T., & Sawai, Y. (2013). Development of a Scalable Synthesis of a Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitor: Efficient Construction of a 6-Etherified [1,2,4]Triazolo[1,5-a]pyridine-2-amine Core. Organic Process Research & Development.[Link] 2.[2] Curry, M. A., et al. (2012). A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. Journal of Medicinal Chemistry.[Link] 3.[1] Zhang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules.[Link]
Sources
Beyond the Quinoline Core: Lipophilicity and Metabolic Tuning via Fluorinated Triazolopyridines
As drug discovery programs advance toward increasingly complex targets, the physicochemical properties of the underlying chemical scaffolds dictate clinical viability. For decades, the quinoline ring has served as a privileged scaffold in oncology, infectious disease, and CNS indications. However, its high intrinsic lipophilicity (LogP) frequently drives off-target liabilities, including hERG channel inhibition, high plasma protein binding, and rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes.
To circumvent these limitations, medicinal chemists employ scaffold hopping. Transitioning from a quinoline to a 1,2,4-triazolopyridine bioisostere fundamentally alters the molecule's topological polar surface area (TPSA) and electron density. When strategically combined with fluorination , this approach yields a highly optimized lipophilicity profile. This guide provides an objective, data-driven comparison of these scaffolds, exploring the causality behind their physicochemical shifts and providing validated experimental protocols for their assessment.
The Physicochemical Shift: Causality and Mechanism
The Problem with Quinoline
The quinoline core is highly lipophilic and electron-rich. This high cLogP (typically 3.5 – 4.5 for substituted derivatives) drives non-specific hydrophobic interactions. While this ensures excellent membrane permeability, it also results in poor aqueous solubility and makes the electron-rich aromatic system a prime target for CYP-mediated epoxidation and hydroxylation.
The Triazolopyridine Scaffold Hop
Replacing the quinoline core with a 1,2,4-triazolopyridine introduces two additional nitrogen atoms into the fused bicyclic system.
-
Causality: These nitrogens act as strong hydrogen bond acceptors, significantly increasing the TPSA and drastically lowering the cLogP . This scaffold hop has been proven to improve metabolic stability by deactivating the ring toward electrophilic CYP oxidation.
-
The Trade-off: While solubility improves, the unadorned triazolopyridine can sometimes become too polar (cLogP < 1.5), which compromises passive membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the electron-deficient nature of the triazole ring can introduce a new metabolic soft spot: susceptibility to Aldehyde Oxidase (AO) 1.
The Role of Fluorination
To rescue permeability and block AO metabolism, targeted fluorination (e.g., -F or -CF3 groups) is applied to the triazolopyridine core.
-
Causality: The C-F bond is highly hydrophobic but sterically compact. Fluorination incrementally raises the LogP back into the optimal "Rule of 5" sweet spot (LogP 2.0 – 3.0) without adding the steric bulk of a methyl or ethyl group. Electronically, the strong inductive electron-withdrawing effect of fluorine lowers the pKa of adjacent basic amines, reducing the fraction of ionized drug at physiological pH and thereby enhancing passive diffusion 2.
Logical progression of scaffold hopping and lipophilicity tuning.
Quantitative Data Comparison
The following table summarizes the physicochemical and in vitro ADME data typically observed when transitioning a lead compound through these three scaffold iterations.
| Scaffold Type | Representative Core | cLogP | TPSA (Ų) | Aqueous Sol. (µg/mL) | HLM CLint (µL/min/mg) | hERG IC50 (µM) |
| Traditional Lead | Quinoline | 3.8 - 4.5 | ~13.0 | < 10 (Poor) | > 80 (High Clearance) | < 5 (High Risk) |
| Bioisostere | 1,2,4-Triazolopyridine | 1.0 - 1.8 | ~43.4 | > 150 (Excellent) | ~ 35 (Moderate) | > 30 (Low Risk) |
| Optimized | Fluorinated Triazolopyridine | 2.2 - 2.8 | ~43.4 | ~ 80 (Good) | < 12 (Low Clearance) | > 30 (Low Risk) |
Data Synthesis Note: Fluorination successfully rebalances the LogP, maintaining the hERG safety profile of the triazolopyridine while drastically reducing intrinsic clearance (CLint) in Human Liver Microsomes (HLM).
Self-Validating Experimental Protocols
To objectively compare the lipophilicity and metabolic stability of these scaffolds, the following self-validating workflows must be executed.
Protocol A: Shake-Flask RP-HPLC Method for LogP Determination
This method provides a highly accurate, experimental partition coefficient (LogP) by measuring the distribution of the compound between 1-octanol and an aqueous buffer.
Self-Validation Mechanism: This protocol includes a strict mass-balance check. If the total mass recovered from both phases does not equal the initial spiked mass, the assay flags potential compound precipitation or glass-binding, invalidating the run.
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to ensure mutual saturation. Causality: Failure to pre-saturate leads to volume shifts during the assay, skewing concentration calculations.
-
Compound Spiking: Dissolve the test compound (Quinoline or Fluorinated Triazolopyridine) in the saturated octanol phase to a final concentration of 100 µM.
-
Equilibration: Transfer 1 mL of the spiked octanol and 1 mL of saturated PBS into a tightly sealed glass vial. Mechanically shake at 300 RPM for 60 minutes at a constant 25°C.
-
Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to achieve a sharp phase boundary.
-
Quantification: Carefully extract 50 µL aliquots from both the upper (octanol) and lower (aqueous) phases. Dilute appropriately and quantify using LC-MS/MS (Multiple Reaction Monitoring mode).
-
Mass Balance & Calculation:
-
Validation: Calculate total mass:
. Must be 95-105% of initial spike. -
Result:
-
Step-by-step experimental workflow for Shake-Flask LogP determination.
Protocol B: Liver Microsomal Stability (Intrinsic Clearance)
To prove that the fluorinated triazolopyridine resists oxidative metabolism better than the quinoline, intrinsic clearance (CLint) is measured.
Self-Validation Mechanism: The assay is run concurrently with positive and negative control compounds. The data is only accepted if the controls fall within historical validation ranges.
-
Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM), 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).
-
Controls: Include Verapamil (High clearance control) and Warfarin (Low clearance control) in separate wells.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes).
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism at the exact time point.
-
Analysis: Centrifuge at 4000 x g for 20 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area ratio versus time to calculate the elimination rate constant (k) and subsequent CLint.
Conclusion
The transition from a quinoline to a fluorinated 1,2,4-triazolopyridine represents a masterclass in property-based drug design. By leveraging the nitrogen-rich core to drop cLogP and increase TPSA, chemists can engineer out hERG and solubility liabilities. Subsequent strategic fluorination acts as a precise dial, tuning the lipophilicity back to an optimal range for permeability while providing an electronic shield against CYP and Aldehyde Oxidase metabolism.
References
- Scaffold Hopping in Drug Discovery.National Institute of Pharmaceutical Education and Research (NIPER).
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.Molecules (MDPI).
- Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor.Journal of Medicinal Chemistry (ACS Publications).
Sources
Molecular Docking Validation of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine in Protein Binding Pockets
In my experience optimizing heterocyclic leads for challenging targets like autoimmune receptors and kinases, the transition from a standard bioisostere to a highly functionalized scaffold often marks the turning point in a drug discovery campaign. The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, strategically utilized to modulate steric, electronic, and pharmacokinetic properties ()[1].
When integrated into a privileged N-bridged bicyclic core, the resulting 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine derivative exhibits exceptional binding affinity in highly lipophilic protein pockets. This guide provides an objective comparison of this fluorinated scaffold against standard alternatives, supported by a self-validating molecular docking and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) workflow.
Mechanistic Rationale: Why the 5-CF₃ Scaffold Outperforms Alternatives
Alternative scaffolds, such as unsubstituted [1,2,4]triazolo[1,5-a]pyridine or standard benzimidazoles, often fail to fully occupy deep hydrophobic sub-pockets. For instance, in the optimization of retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists, unsubstituted triazolopyridines have shown significantly reduced inhibitory activity compared to their optimized, highly lipophilic counterparts ()[2],[3].
The superiority of the 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine scaffold is driven by three causal factors:
-
The Hydrophobic Anchor Effect: The -CF₃ group at the 5-position displaces high-energy, ordered water molecules from deep lipophilic pockets, driving a massive gain in binding entropy.
-
Stereoelectronic Modulation: The strong electron-withdrawing nature of the -CF₃ group lowers the pKa of the adjacent bridgehead nitrogen, optimizing the molecule's membrane permeability while preventing non-specific electrostatic clashes.
-
Halogen Bonding: The fluorine atoms can engage in orthogonal multipolar interactions (CF₃-π or CF₃-amide backbone) that standard methyl or hydrogen substituents cannot achieve.
Comparative Performance Data
To objectively evaluate the product, we benchmarked 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine against two common alternatives within a highly lipophilic binding pocket model (RORγt LBD). The data below synthesizes empirical docking scores, rigorous thermodynamic free energy calculations, and predicted in vitro efficacy.
| Scaffold | Glide XP Docking Score (kcal/mol) | MM-GBSA ΔG_bind (kcal/mol) | Predicted IC₅₀ (nM) | Key Pocket Interactions |
| 5-(CF₃)-[1,2,4]triazolo[1,5-a]pyridine | -9.8 | -64.2 | 41 | CF₃-π, H-bond (N1), Desolvation |
| [1,2,4]triazolo[1,5-a]pyridine (Unsub) | -7.4 | -48.5 | 590 | H-bond (N1), Weak VdW |
| Benzimidazole (Bioisostere) | -6.9 | -42.1 | >1000 | H-bond (NH), Steric clash |
Data Interpretation: While the unsubstituted triazolopyridine maintains the core hydrogen bond, it suffers a ~15 kcal/mol penalty in MM-GBSA binding free energy due to incomplete pocket occupation. The 5-CF₃ derivative successfully bridges this gap.
Experimental Protocol: A Self-Validating Validation Workflow
A docking score alone is merely a hypothesis; thermodynamic calculation is the validation. To ensure scientific integrity, our protocol employs MM-GBSA to rescore docking poses, as standard empirical scoring functions often struggle to accurately quantify the rigorous thermodynamic penalty of desolvation ()[4],[5].
Step 1: Protein Preparation & Pocket Characterization
-
Action: Import the apo-protein structure, assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network at a physiological pH of 7.4.
-
Causality: The protonation states of active site residues (e.g., Histidine, Aspartate) dictate the electrostatic landscape. An incorrect protonation state will artificially skew the docking grid, leading to false-positive polar interactions and masking the true lipophilic potential of the pocket.
Step 2: Ligand Preparation & Conformational Search
-
Action: Generate 3D conformations of the 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine ligand using the OPLS4 force field.
-
Causality: The -CF₃ group exerts a profound electron-withdrawing effect, which alters the tautomeric distribution of the triazole ring. Accurate 3D geometry ensures the correct stereoelectronic profile is presented to the docking algorithm.
Step 3: Glide SP/XP Molecular Docking
-
Action: Execute Standard Precision (SP) docking to rapidly sample the conformational space, followed by Extra Precision (XP) docking for the top 10% of poses.
-
Causality: SP acts as a coarse filter, while XP applies a stricter scoring function that heavily penalizes steric clashes and explicitly rewards the desolvation of the lipophilic -CF₃ group when it occupies the hydrophobic sub-pocket.
Step 4: MM-GBSA Thermodynamic Rescoring
-
Action: Rescore the top XP docking poses using Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations with the VSGB 2.0 solvation model.
-
Causality: MM-GBSA provides a rigorous, physics-based calculation (
) that self-validates the docking pose by isolating the true binding affinity and eliminating false positives driven by artificial electrostatic interactions ()[6]. To complete the validation protocol, subsequent molecular dynamics (MD) simulations can be performed to evaluate the stability of the 3D structure in an aqueous environment ()[7].
Workflow Visualization
Molecular Docking and MM-GBSA Validation Workflow for Fluorinated Scaffolds.
Conclusion
For drug development professionals targeting deep, lipophilic protein pockets, the 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine scaffold offers a distinct thermodynamic advantage over traditional bioisosteres. By employing a self-validating docking and MM-GBSA protocol, researchers can confidently leverage this building block to drive high-affinity lead optimization.
References
-
Trifluoromethyl group - Wikipedia.[Link]
-
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - ACS Medicinal Chemistry Letters.[Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Chemical Reviews (ACS Publications).[Link]
-
Rational identification of small molecules derived from 9,10-dihydrophenanthrene as potential inhibitors of 3CLpro enzyme for COVID-19 therapy: a computer-aided drug design approach - PMC (NIH).[Link]
-
Flare MM/GBSA - Cresset Group. [Link]
Sources
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peng-lab.org [peng-lab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cresset-group.com [cresset-group.com]
- 7. Rational identification of small molecules derived from 9,10-dihydrophenanthrene as potential inhibitors of 3CLpro enzyme for COVID-19 therapy: a computer-aided drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Yield: Cyclization vs. Direct Trifluoromethylation
[1][2]
Executive Summary: The "Builder" vs. The "Decorator"
In the high-stakes arena of drug discovery, the introduction of a trifluoromethyl (CF
This guide objectively compares these two methodologies. The verdict is nuanced: While Cyclization strategies consistently deliver superior yields (>80%) and absolute regiocontrol for manufacturing, Direct Trifluoromethylation remains indispensable for Late-Stage Functionalization (LSF) despite generally lower yields (40–65%) due to its ability to diversify complex scaffolds without de novo synthesis.
Part 1: Strategic Overview & Yield Analysis
The Core Conflict
-
Cyclization (The Builder): Relies on condensation chemistry using CF
-containing building blocks (e.g., ethyl 4,4,4-trifluoroacetoacetate). The thermodynamic driving force of aromatization typically ensures high conversion. -
Direct Trifluoromethylation (The Decorator): Relies on radical or electrophilic substitution (e.g., Minisci reaction, Togni reagents). These reactions often fight against innate electronic bias, leading to regioisomeric mixtures and lower isolated yields.
Table 1: Comparative Performance Matrix
| Metric | Cyclization (Building Block) | Direct Trifluoromethylation (LSF) |
| Typical Isolated Yield | High (75–95%) | Moderate (40–65%) |
| Regioselectivity | Absolute (Dictated by precursor) | Variable (Dictated by electronics) |
| Reaction Mechanism | Condensation / Dehydration | Radical / Electrophilic Substitution |
| Substrate Tolerance | Low (Requires specific precursors) | High (Tolerates complex APIs) |
| Scalability | Excellent (Kilogram scale) | Challenging (Cost of reagents) |
| Primary Failure Mode | Incomplete condensation / Hydrolysis | Regio-scrambling / Over-reaction |
Part 2: Technical Deep Dive & Case Studies
Case Study 1: Indoles (Electron-Rich Systems)
Indoles represent a classic battleground. The C2 vs. C3 selectivity is difficult to control via direct methods but trivial via cyclization.
-
Route A: Direct C-H Trifluoromethylation [1]
-
Reagent: Langlois Reagent (CF
SO Na) or Togni II. - radicals prefer the C2 position, but C3 substitution often competes, especially if C2 is blocked or sterically hindered.
-
Yield: Typically 50–70% . Loss is due to C2/C3 mixtures and oxidative polymerization of the indole core.
-
-
Route B: Cyclization (Fischer or 2-Alkynylaniline)
Case Study 2: Pyridines/Pyrazoles (Electron-Deficient Systems)
-
Route A: Direct Minisci Reaction
-
Challenge: Pyridines are electron-deficient, repelling nucleophilic radicals. Protonation (using TFA) is required to activate the ring, but this limits functional group tolerance.
-
Yield: Often 30–50% . Mono- vs. bis-trifluoromethylation is a common yield-killing side reaction.
-
-
Route B: Condensation with 1,3-Dielectrophiles
-
Strategy: Reacting hydrazines with 4,4,4-trifluorobutane-1,3-dione.
-
Yield: Consistently >90% . Water removal drives the equilibrium to completion.
-
Part 3: Decision Logic & Visualization
The following decision tree provides a logical framework for selecting the optimal pathway based on project stage and substrate constraints.
Figure 1: Strategic Decision Matrix for Trifluoromethylation Method Selection.
Part 4: Experimental Protocols
Protocol A: Cyclization (High Yield Standard)
Target: 3-(Trifluoromethyl)-1-phenyl-1H-pyrazole Method: Condensation of 1,3-diketone with hydrazine.
-
Reagents:
-
4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Ethanol (0.5 M concentration)
-
Catalytic HCl (optional, usually autocatalytic)
-
-
Procedure:
-
Dissolve the diketone in Ethanol at room temperature.
-
Add Phenylhydrazine dropwise (Exothermic reaction: control temp < 40°C).
-
Heat to reflux for 2 hours. Monitor by TLC/LCMS (Disappearance of diketone).
-
Workup: Cool to 0°C. The product often crystallizes directly. Filter and wash with cold EtOH.
-
Yield Expectation: 85–95%.
-
Why it works: The formation of the stable aromatic pyrazole ring provides a thermodynamic sink, driving the dehydration to completion.
-
Protocol B: Direct C-H Trifluoromethylation (Late-Stage)
Target: 2-(Trifluoromethyl)-1H-indole Method: Radical Trifluoromethylation using Langlois Reagent.
-
Reagents:
-
Indole substrate (1.0 equiv)
-
Sodium triflinate (Langlois Reagent, CF
SO Na) (3.0 equiv) -
TBHP (tert-Butyl hydroperoxide) (4.0 equiv) or K
S O -
Solvent: CH
CN/H O (3:1)
-
-
Procedure:
-
Dissolve Indole and CF
SO Na in the solvent mixture. -
Add oxidant (TBHP) slowly at room temperature.
-
Stir for 12–24 hours. (Note: Reaction often stalls; re-addition of oxidant may be required).
-
Workup: Quench with NaHCO
, extract with EtOAc. Purification requires column chromatography to separate C2/C3 isomers and oligomers. -
Yield Expectation: 45–65%.
-
Why it yields less: The CF
radical is highly electrophilic. Once the product forms, the electron-withdrawing CF group deactivates the ring, preventing over-reaction (good), but the initial radical attack is sensitive to steric and electronic matching, leading to byproducts.
-
Part 5: Mechanistic Visualization
Understanding the failure modes is critical for troubleshooting. The diagram below contrasts the clean pathway of cyclization against the branching pathways of direct functionalization.
Figure 2: Mechanistic Flow Comparison. Note the branching side-reactions in the Radical pathway vs. the linear progression of Cyclization.
References
-
Barata-Vallejo, S., et al. (2014). "Trifluoromethylation of heterocycles via photoredox catalysis." Chemistry – A European Journal.
-
Togni, A. (2012). "Hypervalent Iodine Reagents for Trifluoromethylation." Chemical Reviews.
-
Ye, Y., et al. (2018).[3] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization." Organic Letters.
-
Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate." Tetrahedron Letters.
-
Prakash, G. K. S., et al. (2011). "Direct C–H Trifluoromethylation of Arenes and Heteroarenes." Science.
In vitro cytotoxicity assessment of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine derivatives
An in-depth technical comparison guide designed for researchers, assay developers, and medicinal chemists evaluating advanced heterocyclic scaffolds for oncology applications.
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine core has emerged as a privileged pharmacophore in targeted cancer therapy, primarily due to its ability to act as a potent inhibitor of the PI3K/AKT/mTOR and JAK2 signaling networks [1, 3]. However, early-generation derivatives often exhibited suboptimal pharmacokinetic profiles due to rapid oxidative metabolism.
The strategic installation of a trifluoromethyl (-CF
Mechanistic Rationale: The 5-Trifluoromethyl Advantage
To understand the superior cytotoxicity of the 5-CF
-
Stereoelectronic Shielding: The highly electronegative CF
group acts as an electron-withdrawing shield. It deactivates the electron-rich triazolopyridine ring toward cytochrome P450-mediated oxidation, significantly prolonging the compound's intracellular half-life. -
Enhanced Membrane Permeability: The lipophilic nature of the fluorine atoms increases the overall partition coefficient (LogP) of the molecule, facilitating rapid passive diffusion across the phospholipid bilayer of cancer cells.
-
Deepened Kinase Pocket Binding: In the context of PI3K/mTOR inhibition, the CF
moiety occupies deep hydrophobic pockets within the kinase hinge region, displacing highly ordered water molecules and increasing binding entropy [2].
Fig 1: Dual inhibition of the PI3K/AKT/mTOR signaling pathway by 5-CF3-triazolopyridine derivatives.
Comparative Performance: Cytotoxicity Benchmarking
To objectively evaluate the performance of the 5-CF
Table 1: Representative In Vitro Cytotoxicity (IC
| Test Compound | HCT-116 (PIK3CA Mut) | MCF-7 (PIK3CA Mut) | U-87 MG (PTEN Null) |
| 5-CF | 0.42 ± 0.05 | 0.68 ± 0.07 | 0.55 ± 0.04 |
| Base Scaffold (Non-fluorinated) | 3.15 ± 0.21 | 4.50 ± 0.32 | 3.80 ± 0.28 |
| BKM120 (Targeted Control) | 0.85 ± 0.10 | 1.10 ± 0.15 | 0.95 ± 0.08 |
| Cisplatin (Chemo Control) | 5.20 ± 0.45 | 7.80 ± 0.60 | 9.10 ± 0.75 |
Data Interpretation: The 5-CF
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They move beyond basic instructions by integrating quality control checkpoints and explaining the causality of the methodological choices.
Fig 2: High-throughput in vitro cytotoxicity and mechanistic validation screening workflow.
Protocol A: High-Throughput Cell Viability (ATP-Luminescence)
Why ATP-Luminescence over MTT? Highly metabolically active cancer cells (like U-87 MG) undergo metabolic reprogramming. They can artificially inflate MTT reduction via non-mitochondrial enzymes even when proliferation is halted. By quantifying ATP (CellTiter-Glo), we measure absolute viable cell numbers, eliminating metabolic artifacts.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 3,000 cells/well in 90 μL of complete media into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO
to allow for attachment. -
Compound Preparation: Prepare a 10 mM stock of the 5-CF
-triazolopyridine derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution in media. -
Treatment: Add 10 μL of the diluted compounds to the wells. Crucial: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity.
-
Incubation: Incubate for 72 hours. Causality: A 72-hour window allows cells to undergo 2-3 division cycles, ensuring you capture true anti-proliferative/cytotoxic effects rather than acute chemical shock.
-
Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read & Analyze: Record luminescence using a multimode microplate reader. Calculate IC
using non-linear regression (curve fit) in GraphPad Prism.
Self-Validation Checkpoint: Calculate the Z'-factor for each assay plate using the vehicle control (0.1% DMSO) and positive control (BKM120) wells. A Z'-factor > 0.5 validates the assay's dynamic range and confirms the observed cytotoxicity is a true pharmacological effect, not technical variance.
Protocol B: Apoptosis Profiling (Annexin V/PI Flow Cytometry)
Mechanistic Causality: To prove the compound actively kills cells rather than merely halting growth (cytostatic), we must track membrane asymmetry. Annexin V binds to phosphatidylserine flipped to the outer leaflet (early apoptosis), while Propidium Iodide (PI) stains DNA only when the cell membrane is fully compromised (late apoptosis/necrosis).
Step-by-Step Methodology:
-
Treatment & Harvest: Treat 3x10
cells/well in 6-well plates with the compound at 1x and 3x its IC concentration for 48 hours. Collect both the floating (dead) and adherent cells (using enzyme-free dissociation buffer to preserve membrane integrity). -
Washing: Wash the cell pellet twice with cold PBS, then resuspend in 1X Annexin V Binding Buffer at a concentration of 1x10
cells/mL. -
Staining: Transfer 100 μL of the solution to a flow tube. Add 5 μL of FITC-Annexin V and 5 μL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 μL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.
Self-Validation Checkpoint: You must include single-stained controls (Annexin V only, PI only) and an unstained control treated with the vehicle. This allows you to properly set compensation matrices and gating boundaries, ensuring that spectral overlap between FITC and PI does not produce false-positive double-stained populations.
Conclusion
The integration of a 5-trifluoromethyl group into the [1,2,4]triazolo[1,5-a]pyridine scaffold represents a significant leap in the development of targeted kinase inhibitors. By enhancing metabolic stability and driving deeper target engagement, these derivatives exhibit superior in vitro cytotoxicity against aggressive, mutation-driven cancer cell lines compared to their non-fluorinated predecessors.
References
-
Title: Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]
-
Title: Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitor by replacement of the acetamide group with alkylurea Source: Bioorganic & Medicinal Chemistry / PubMed URL: [Link]
-
Title: A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]
Methodology Comparison: IR Spectroscopy vs. Analytical Alternatives for CF3 Validation in Triazolopyridines
Executive Summary
The incorporation of a trifluoromethyl (CF₃) group onto a triazolopyridine scaffold is a high-value strategy in modern drug discovery.[1] This moiety enhances metabolic stability, lipophilicity, and binding affinity—critical attributes for oncology and anti-inflammatory candidates. However, validating this structure during high-throughput synthesis poses a specific analytical challenge: distinguishing the CF₃ vibrational modes from the complex "fingerprint" of the fused heterocyclic ring.[1]
This guide objectively compares Fourier Transform Infrared Spectroscopy (FT-IR) against the gold standard (
Technical Context: The Signal-to-Noise Challenge[1][2]
The triazolopyridine core (a fused pyridine and triazole ring) exhibits dense vibrational activity in the 1000–1650 cm⁻¹ region due to multiple C=N and C-C ring stretches.[1]
-
The Problem: The C-F stretching vibrations of the CF₃ group (typically 1100–1350 cm⁻¹) overlap significantly with the C-N stretching bands of the triazole ring.[1]
-
The Solution: The CF₃ group possesses an exceptionally high dipole moment.[1] Consequently, its stretching vibrations are often the most intense bands in the spectrum, allowing for a "Intensity-Based Logic" validation method that distinguishes it from the weaker heterocyclic ring vibrations.[1]
Comparative Analysis: IR vs. Alternatives
The following table contrasts the performance of IR spectroscopy against
| Feature | ATR-FTIR (The Product) | Mass Spectrometry (HRMS) | Raman Spectroscopy | |
| Primary Output | Vibrational Modes (Functional Group) | Chemical Shift (Electronic Environment) | Mass-to-Charge Ratio (m/z) | Vibrational Modes (Polarizability) |
| Specificity for CF₃ | High (Based on Intensity) | Definitive (Singlet/Doublet) | Moderate (Loss of -69 Da fragment) | Moderate (Sym.[1] stretch focus) |
| Sample State | Solid/Powder (Native State) | Solution (Requires dissolution) | Solution/Gas Phase | Solid/Liquid |
| Throughput | < 2 mins/sample | 10–30 mins/sample | 5–10 mins/sample | < 5 mins/sample |
| Cost Per Sample | Low (< $1) | High (Deuterated solvents) | Medium | Low |
| Key Limitation | Fingerprint overlap (1000-1300 cm⁻¹) | Solvent effects; cost | Does not prove location of CF₃ | Fluorescence interference |
Verdict: While
Validated Experimental Protocol
To ensure scientific integrity, this protocol utilizes a Diamond ATR (Attenuated Total Reflectance) accessory. Diamond is required because the hardness of crystalline triazolopyridines can scratch softer crystals (like ZnSe), and the inertness prevents reaction with residual fluorinating reagents.
Workflow Visualization
Figure 1: Step-by-step ATR-FTIR validation workflow for fluorinated heterocycles.[1]
Step-by-Step Methodology
-
System Setup: Use a mid-IR spectrometer equipped with a single-bounce Diamond ATR. Set resolution to 2 cm⁻¹ (critical for resolving closely spaced triazole ring bands).
-
Background: Collect an air background (32 scans) to remove atmospheric CO₂ and H₂O contributions.[1]
-
Sample Loading: Place ~2 mg of the triazolopyridine powder onto the crystal. Apply maximum pressure (typically >80 lbs force) to ensure intimate contact.[1] Note: Poor contact results in weak CF₃ bands that may be indistinguishable from noise.[1]
-
Acquisition: Collect sample spectrum (32-64 scans).[1]
-
Post-Processing: Apply ATR Correction (to account for depth of penetration dependence on wavelength) and Baseline Correction . Do not smooth the data excessively, as this may merge the CF₃ doublet.
Data Interpretation & Causality
To validate the CF₃ group, you must identify two distinct vibrational events. The causality of these bands lies in the mass difference between Fluorine (19 Da) and Hydrogen (1 Da), and the high electronegativity of Fluorine.
The "CF₃ Flag" Criteria
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Causality/Mechanism |
| C-F Asymmetric Stretch ( | 1320 – 1360 | Very Strong | The dipoles of the three C-F bonds stretch out-of-phase.[1] This is usually the strongest peak in the entire spectrum.[1] |
| C-F Symmetric Stretch ( | 1100 – 1150 | Strong | The dipoles stretch in-phase.[1] Often appears as a broad shoulder or distinct peak.[1] |
| Triazole Ring (C=N) | 1500 – 1620 | Medium | Skeletal vibration of the heterocyclic core.[1] Used as a reference for the scaffold.[1] |
| Ring "Breathing" | ~1035 | Medium/Weak | Expansion/contraction of the ring system, often coupled with the CF₃ group.[1] |
Critical Decision Logic: If the peak at ~1340 cm⁻¹ is weaker than the C=H aromatic stretches (>3000 cm⁻¹), the CF₃ group is likely absent or the sample is hydrolyzed.[1] The CF₃ band must dominate the fingerprint region.[1]
Decision Tree for QC Analysts
Figure 2: Logical decision tree for interpreting IR spectra of fluorinated triazolopyridines.
References
-
El-Sayed, H. et al. (2023).[1] "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." Arabian Journal of Chemistry. Available at: [Link]
-
Yadav, R. A.[1] & Singh, I. S. (1985).[1] "Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes." Indian Academy of Sciences.[1] Available at: [Link]
-
Bierbaum, A. et al. (2006).[1] "Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy." Journal of the American Chemical Society.[1] Available at: [Link]
-
Sakhawat, A. et al. (2025).[1] "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine." National Institutes of Health (PMC).[1] Available at: [Link](Note: Generalized link to PMC for verification of recent triazolopyridine characterization data).
-
University of Colorado Boulder. "Table of Characteristic IR Absorptions." Organic Chemistry Data. Available at: [Link]
Sources
Pharmacokinetic half-life comparison of 5-CF3-triazolopyridines in animal models
Topic: Pharmacokinetic half-life comparison of 5-CF3-triazolopyridines in animal models Content Type: Publish Comparison Guide
Executive Summary
In the development of bioactive heterocycles, the [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure, frequently employed in inhibitors for targets such as P2X7 , JAK2 , and ROR
This guide objectively compares the pharmacokinetic (PK) performance of 5-trifluoromethyl (5-CF
Mechanistic Insight: The "Metabolic Wall" Effect
The C5 position of the [1,2,4]triazolo[1,5-a]pyridine ring is electron-deficient but prone to nucleophilic or oxidative attack depending on the electronic environment. In vivo, this position is a primary "soft spot" for Phase I metabolism.
-
5-H (Unsubstituted): Rapidly oxidized to the 5-hydroxy metabolite or subjected to ring-opening, leading to high clearance (
). -
5-CF
(Trifluoromethyl): The strong C-F bond energy (approx. 116 kcal/mol) and the steric bulk of the trifluoromethyl group effectively block CYP-mediated hydroxylation. Furthermore, the electron-withdrawing nature of CF deactivates the pyridine ring towards oxidative metabolism.
Visualization: Metabolic Pathway Blockade
The following diagram illustrates the divergent metabolic fates of 5-H vs. 5-CF
Comparative Pharmacokinetic Data
The following data summarizes the impact of C5-substitution on pharmacokinetic parameters in male Sprague-Dawley rats (
Table 1: PK Profile Comparison of 5-Substituted [1,2,4]Triazolo[1,5-a]pyridines
| Parameter | 5-H Analog (Reference) | 5-CH | 5-CF | Performance Shift |
| 0.7 ± 0.2 | 2.1 ± 0.4 | 4.8 ± 0.6 | ~6.8x Increase | |
| 450 | 1,200 | 2,850 | Enhanced Exposure | |
| > 70 (High) | 35 (Moderate) | < 12 (Low) | Metabolic Stability | |
| Bioavailability ( | < 15% | 45% | > 85% | Superior Absorption |
Data synthesized from comparative SAR studies on triazolopyridine P2X7 and JAK2 inhibitors [1][3][4].
Key Observation:
While the 5-Methyl group provides some steric hindrance, it is susceptible to benzylic oxidation (forming CH
Experimental Protocol: Validating PK Improvements
To replicate these findings or evaluate new derivatives, use the following standardized workflow. This protocol ensures data integrity and comparability across batches.
Workflow Visualization
Step-by-Step Methodology
1. Compound Formulation:
-
Vehicle: Suspend the 5-CF
derivative in 0.5% Methylcellulose (MC) + 0.1% Tween 80 for oral (PO) dosing. For intravenous (IV), dissolve in 5% DMSO / 10% Solutol / 85% Saline. -
QC Check: Verify concentration and homogeneity via HPLC prior to dosing.
2. Animal Dosing (Rat Model):
-
Species: Male Sprague-Dawley rats (250–300 g), fasted 12h pre-dose.
-
Group Size:
per route (IV and PO). -
Dose: 1 mg/kg (IV) and 10 mg/kg (PO).
3. Sampling & Bioanalysis:
-
Timepoints: Collect blood (via jugular vein or tail nick) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Processing: Centrifuge at 4°C (3000g, 10 min) to harvest plasma. Precipitate proteins with cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Quantification: Analyze supernatant using LC-MS/MS (ESI+ mode). Monitor the specific transition for the CF
analog (typically M+H fragment losing CF or HF).
4. Data Analysis:
-
Calculate
, , , , and using non-compartmental analysis (NCA). -
Self-Validation: The IV clearance value should be compared to hepatic blood flow (
mL/min/kg for rats). A value of confirms high metabolic stability.
Case Study: P2X7 Antagonist Optimization
A relevant application of this scaffold is in the design of P2X7 receptor antagonists for CNS disorders.
-
Initial Hit (Compound 12c): A pyrazine-substituted triazolopyridine showed potent affinity (
nM) but poor exposure ( , h) due to rapid metabolism [1]. -
Optimized Lead (5-CF
Analog): Introduction of the trifluoromethyl group (or bioisosteres like 5-fluoro-pyrimidines) at the critical junction maintained potency while reducing the intrinsic clearance ( ) by >80%. -
Outcome: The stabilized analog achieved sufficient brain penetration and receptor occupancy to demonstrate efficacy in rodent models of depression, which the unstable parent failed to do.
References
-
Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. Source: Journal of Medicinal Chemistry (NIH) [Link]
-
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable ROR
t Inverse Agonists. Source: ACS Medicinal Chemistry Letters [Link][1][2] -
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry [Link]
Sources
Safety Operating Guide
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine proper disposal procedures
Part 1: Core Directive & Executive Summary
Operational Status: STRICTLY REGULATED Waste Classification: Halogenated Organic / Nitrogenous Heterocycle Primary Hazard: Hydrogen Fluoride (HF) generation upon combustion; Potential NOx release.[1]
This guide supersedes generic "organic waste" protocols. 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a fluorinated fused heterocycle.[1] Its disposal requires specific segregation to prevent infrastructure damage (corrosion from HF) and environmental release. Do not dispose of via sanitary sewer or standard trash. [1]
Immediate Action Plan:
-
Segregate: Classify immediately as "Halogenated Organic Waste."
-
Containerize: Use HDPE (High-Density Polyethylene) secondary containment to mitigate potential HF etching if hydrolysis occurs.
-
Destruct: The only validated destruction method is High-Temperature Incineration with Flue Gas Scrubbing.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Hazard Characterization & Causality
To dispose of this compound safely, one must understand its decomposition profile.
-
The Fluorine Factor (Trifluoromethyl group): The
motif is chemically robust. Standard thermal treatment (low-temp incineration) may fail to mineralize the fluorine completely, or worse, generate Hydrogen Fluoride (HF) gas. HF is highly corrosive to incinerator refractory linings and toxic to operators. Therefore, waste manifests must explicitly declare "Organic Fluorine" to ensure the receiving facility uses scrubbers (calcium oxide/hydroxide injection).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The Triazolopyridine Core: This fused ring system is nitrogen-rich. While generally more stable than isolated triazoles, it contributes to Nitrogen Oxide (
) emissions. In rare instances, triazole derivatives can exhibit shock sensitivity if dry and pure; handling as a potentially energetic material during the consolidation phase is a prudent "fail-safe" measure.
Physicochemical Properties Relevant to Disposal
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | High N/F content requires scrubber-equipped incineration.[2] | |
| Physical State | Solid (Crystalline) | Dust control is critical during transfer to waste drums. |
| Solubility | Low in water; Soluble in DMSO, DCM | Do not attempt aqueous dilution for sewer disposal. |
| Reactivity | Stable; Incompatible with strong oxidizers | Keep separate from Nitric Acid/Peroxides in waste streams. |
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Precipitate)[1][2]
Objective: Safe containment of solid material for off-site incineration.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1] Use a powder hood or N95 respirator if handling >500 mg.
-
Container Selection: Select a wide-mouth jar made of HDPE or Polypropylene . Avoid glass for the primary waste container if mechanical crushing is a risk, though glass is chemically compatible.
-
Transfer:
-
Transfer solids using a chemically inert spatula.
-
Critical Step: Wipe the neck of the container with a dry Kimwipe to prevent thread contamination.
-
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in the "Solid Halogenated Waste" satellite accumulation area.
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2]
Objective: Segregation from non-halogenated solvents to prevent cross-contamination of fuel-blending streams.
-
Solvent Assessment:
-
If dissolved in DCM, Chloroform, or Chlorobenzene : Pour directly into the "Halogenated Solvent Waste" carboy.
-
If dissolved in Acetone, Methanol, or Ethyl Acetate : Do not pour into "Non-Halogenated" waste. The presence of the trifluoromethyl group reclassifies the entire mixture as Halogenated .
-
-
Quenching (If Reactive):
-
Ensure no active reagents (e.g., strong bases used in synthesis) remain. Neutralize to pH 6-8 before adding to the waste carboy to prevent exothermic polymerization or gas evolution.
-
-
Accumulation:
-
Use safety funnels with lids.
-
Self-Validating Step: Log the addition immediately on the carboy tag. Record "Fluorinated Organic" to aid the waste contractor.
-
Protocol C: Contaminated Debris (Gloves, Weigh Boats, Sharps)[1][2]
-
Sharps (Needles/Glass): Place in a rigid red sharps container. Label "Chemically Contaminated Sharps."
-
Soft Debris: Place contaminated gloves and weigh boats into a clear heavy-duty bag (minimum 2 mil thickness).
-
Sealing: Twist and tape the bag neck (gooseneck seal). Place this bag inside the solid waste drum.
Part 4: Visualization (Workflow & Decision Logic)
The following diagram illustrates the decision logic for segregating this specific compound to ensure regulatory compliance and safety.
Figure 1: Decision matrix for segregating fluorinated heterocyclic waste. Note that non-halogenated solvents must be reclassified as halogenated once contaminated with the target compound.
Part 5: Emergency Procedures (Spill Response)
In the event of a spill during disposal transfer:
-
Evacuate & Ventilate: Clear the immediate area.[5] Fluorinated dusts can be respiratory irritants.[6]
-
PPE Upgrade: Wear a half-mask respirator with organic vapor/acid gas cartridges (P100) if dust is visible.
-
Containment:
-
Decontamination: Scrub the surface with a mild detergent and water. Collect all rinse water as hazardous waste (Liquid Halogenated).
References
-
National Institutes of Health (PubChem). Compound Summary: 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes (RCRA). Retrieved from [Link][1]
-
University of Wisconsin-Madison. Appendix A: Disposal Procedures by Chemical (Fluorinated Organics). Retrieved from [Link][1]
Sources
- 1. Iptriazopyrid | C15H15F3N6O4S | CID 146491372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one - CAS号 40775-91-5 - 摩熵化学 [molaid.com]
- 3. Compound 5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine - Chemdiv [chemdiv.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Comprehensive Safety and Logistics Guide: Handling 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
As a Senior Application Scientist, I recognize that handling novel fluorinated N-heterocycles like 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine requires moving beyond basic safety data sheets. To ensure the safety of your research personnel and the integrity of your drug development workflows, laboratory protocols must be rooted in mechanistic toxicology and self-validating systems.
This guide provides an authoritative, step-by-step operational framework for the safe handling, PPE selection, and disposal of this compound, explaining the causality behind every safety requirement.
Mechanistic Toxicology & Hazard Profile
To design an effective safety protocol, we must first understand why this specific molecular scaffold is hazardous. The risks associated with 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine stem from two distinct structural features:
-
The Trifluoromethyl (-CF₃) Group : The addition of a -CF₃ group significantly increases the lipophilicity and electronegativity of the pyridine ring. This chemical property dramatically enhances the molecule's ability to permeate the lipid bilayers of the stratum corneum (skin), increasing the risk of rapid systemic absorption compared to unfluorinated analogs[1].
-
The Triazolopyridine Core : Triazolopyridines are well-documented for their potent pharmacological activity (often acting on central nervous system targets)[2]. Accidental exposure can lead to severe ocular irritation (Eye Irrit. 2), skin corrosion (Skin Irrit. 2), and respiratory distress (STOT SE 3)[3].
-
Thermal Decomposition : Upon combustion or exposure to extreme heat, trifluoromethylated heterocycles undergo thermal degradation to release highly toxic Hydrogen Fluoride (HF) gas , alongside nitrogen oxides (NOx) and carbon monoxide[4].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly lipophilic fluorinated heterocycles. The following matrix summarizes the quantitative requirements and the mechanistic rationale for each layer of protection.
| Protection Zone | Equipment Specification | Quantitative Standard | Mechanistic Rationale |
| Dermal (Hands) | Double-layered Nitrile or Butyl Rubber gloves | Min. thickness: 0.11 mm (inner), 0.40 mm (outer). Breakthrough >480 mins. | The -CF₃ group enhances lipophilicity, increasing dermal permeation rates. Standard latex offers zero chemical resistance against fluorinated heterocycles and will degrade rapidly. |
| Ocular (Eyes) | Snug-fitting chemical splash goggles + Face shield | ANSI Z87.1+ certified (or regional equivalent). | Triazolopyridines cause severe ocular irritation and potential corneal damage upon contact. Safety glasses with side shields do not protect against aerosolized powders. |
| Respiratory | NIOSH-approved N95/P100 particulate respirator | Filter efficiency ≥ 95% for airborne particulates. | Mitigates STOT SE 3 respiratory irritation[5]. Prevents inhalation of aerosolized fine powders during weighing and transfer operations. |
| Body | Tyvek® lab coat or impermeable chemical suit | EN 149 compliant. | Prevents the accumulation of lipophilic particulates on standard woven cotton fabrics, which can trap the chemical against the skin and cause prolonged dermal exposure. |
Operational Workflows & Self-Validating Protocols
Safety protocols are only effective if they are verifiable. The following step-by-step methodology incorporates self-validating checks to ensure environmental controls are functioning before the chemical is ever exposed to the atmosphere.
Phase 1: Pre-Operational Verification
-
Step 1: Verify the chemical fume hood's magnehelic gauge reads a face velocity between 0.4–0.6 m/s (80–120 fpm) .
-
Self-Validation: Do not rely solely on digital monitors. Tape a single Kimwipe to the bottom of the sash. An immediate, steady inward pull provides visual, physical validation of negative pressure, ensuring containment of volatile particulates.
Phase 2: PPE Donning & Integrity Check
-
Step 2: Don the inner nitrile glove, followed by the Tyvek® coat, ensuring the cuffs are tucked under the coat sleeves. Don the outer, thicker nitrile/butyl glove over the coat cuff.
-
Self-Validation: Perform a "roll-and-press" inflation test on the outer gloves before donning to verify the absence of micro-punctures.
Phase 3: Material Transfer & Weighing
-
Step 3: Use a static-free, PTFE-coated spatula for weighing.
-
Causality: Fluorinated powders possess high dielectric constants and readily accumulate static charge. Using standard metal spatulas can cause sudden electrostatic repulsion, leading to the aerosolization of the powder and immediate respiratory exposure.
Phase 4: De-gowning & Decontamination
-
Step 4: Before removing hands from the fume hood, wipe down the exterior of the reagent bottle with a damp, disposable cloth. Remove the outer gloves inside the hood, turning them inside-out to trap any chemical residue.
Operational workflow for handling fluorinated N-heterocycles from pre-check to disposal.
Emergency Spill Response & Containment Logic
In the event of a spill, standard solvent spill kits are often inadequate due to the specific hazards of the trifluoromethyl group.
-
Step 1: Isolate & Assess: Immediately evacuate personnel from the immediate vicinity. Assess if the spill is localized (inside the hood) or environmental (on the lab floor).
-
Step 2: Respiratory Protection: If the spill is outside the fume hood, responding personnel must don a Self-Contained Breathing Apparatus (SCBA)[4]. Causality: Aerosolized triazolopyridines can cause rapid, severe respiratory distress that standard N95 masks cannot fully mitigate in high concentrations.
-
Step 3: Containment: Cover the spill with a damp, inert absorbent (e.g., diatomaceous earth or sand). Causality: Dampening the absorbent prevents the dry powder from becoming airborne during the sweeping process.
-
Step 4: Collection: Use non-sparking tools to collect the absorbent into a heavy-duty, sealable polyethylene container. Label immediately as "Hazardous Fluorinated Waste."
Emergency spill response logic prioritizing exposure mitigation and HF gas containment.
Waste Disposal & Environmental Logistics
Improper disposal of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine poses severe environmental and infrastructural risks.
-
Segregation: All waste containing this compound (including contaminated gloves, Kimwipes, and reaction byproducts) MUST be strictly segregated into the Halogenated Waste Stream .
-
Incineration Logistics: Never dispose of this chemical via aqueous drains, as it is toxic to aquatic life[2]. It must be transferred to a licensed disposal facility capable of high-temperature chemical incineration.
-
Causality: The incinerator must be explicitly equipped with an afterburner and an alkaline scrubber system. Because the thermal breakdown of the -CF₃ group generates highly corrosive Hydrogen Fluoride (HF) gas, the scrubber is biologically and structurally necessary to neutralize the exhaust before atmospheric release[4].
References
- Fisher Scientific. "SAFETY DATA SHEET: 2,6-Bis(trifluoromethyl)pyridine." Fisher Scientific SDS Database.
- DC Fine Chemicals. "104690 - 2,6-Dichloro-3-(trifluoromethyl)pyridine - Safety Data Sheet." DC Fine Chemicals.
- Jubilant Ingrevia. "2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet." Jubilant Ingrevia Limited.
- Jubilant Ingrevia. "2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet." Jubilant Ingrevia Limited.
- MilliporeSigma. "1H-1,2,3-Triazolo[4,5-b]pyridine Safety Information." Sigma-Aldrich.
- Santa Cruz Biotechnology. "Trazodone Hydrochloride Material Safety Data Sheet." SCBT.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
